4-(2-Thienyl)butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
| Record name | 2-Thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiophenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-THIENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Thienyl)butyric Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(2-thienyl)butyric acid, a key chemical intermediate in pharmaceutical and materials science research. It delves into the compound's core chemical and physical properties, established synthetic routes with detailed protocols, and its current and potential applications, particularly in the realm of drug discovery.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 2-thiophenebutanoic acid, is a monocarboxylic acid featuring a butyric acid chain attached to the second position of a thiophene ring.[1][2] This unique structure, combining an aromatic heterocyclic moiety with a flexible carboxylic acid chain, underpins its utility as a versatile building block in organic synthesis.[3]
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [4][] |
| Molecular Weight | 170.23 g/mol | [2][4][] |
| IUPAC Name | 4-(thiophen-2-yl)butanoic acid | [2] |
| CAS Number | 4653-11-6 | [2][4] |
| SMILES | C1=CSC(=C1)CCCC(=O)O | [] |
| InChI Key | VYTXLSQVYGNWLV-UHFFFAOYSA-N | [] |
Physical and Spectroscopic Properties
The compound typically presents as a clear, slightly brownish liquid at room temperature.[1][4] Key physical properties are summarized below.
| Property | Value | Source(s) |
| Melting Point | 13.5-15 °C | [4][6] |
| Boiling Point | 122 °C at 0.3 mmHg; 296.9 °C at 760 mmHg | [4][] |
| Density | 1.169 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.532 | [1][4] |
| pKa (Predicted) | 4.71 ± 0.10 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Experimental spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[1][2][7] The proton NMR spectrum is characterized by signals corresponding to the thiophene ring protons and the protons of the butyric acid chain.[1] The carboxylic acid proton typically appears as a broad singlet at a high chemical shift.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of thiophene with succinic anhydride, followed by the reduction of the resulting ketoacid.[8][9] This method allows for the regioselective introduction of the four-carbon chain onto the thiophene ring.
Caption: General workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Thiophene
The initial step is the electrophilic aromatic substitution reaction between thiophene and succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11] This reaction forms the intermediate, 4-oxo-4-(2-thienyl)butyric acid.[12]
Mechanism Insight: The Lewis acid catalyst activates the succinic anhydride, facilitating the formation of an acylium ion electrophile.[13][14] The electron-rich thiophene ring then attacks this electrophile, leading to the formation of the ketoacid after workup.[11]
Detailed Protocol: Synthesis of 4-Oxo-4-(2-thienyl)butyric acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine succinic anhydride and a suitable dry solvent (e.g., nitrobenzene or excess thiophene).[4][11]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add powdered, anhydrous aluminum chloride in portions with vigorous stirring.[11] An exothermic reaction is expected.
-
Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 80-100°C) for several hours to ensure the completion of the reaction.[15]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product, 4-oxo-4-(2-thienyl)butyric acid, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product can be purified by recrystallization.
Step 2: Reduction of 4-Oxo-4-(2-thienyl)butyric acid
The carbonyl group of the ketoacid intermediate is then reduced to a methylene group to yield the final product. Two classical methods are commonly employed for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.
2.2.1. Wolff-Kishner Reduction
This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[9] It involves the formation of a hydrazone followed by its decomposition at high temperatures in the presence of a strong base.[8]
Detailed Protocol: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-oxo-4-(2-thienyl)butyric acid in a high-boiling point solvent like diethylene glycol or ethylene glycol.[1][8]
-
Reagent Addition: Add potassium hydroxide pellets and hydrazine hydrate to the solution.[1][8]
-
Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours to facilitate the formation of the hydrazone intermediate.[9]
-
Decomposition: Increase the temperature to 180-200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is continued until the reaction is complete (typically several hours).[1][8]
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and acidify with a strong acid (e.g., 6N HCl).[1] The product, this compound, can then be extracted with an organic solvent like diethyl ether. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the final product.[1]
2.2.2. Clemmensen Reduction
This reduction is carried out in a strongly acidic medium using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[16][17] It is particularly effective for aryl-alkyl ketones.[16][17]
Causality Behind Choice: The choice between Wolff-Kishner and Clemmensen reduction depends on the overall functionality of the starting material. The Clemmensen reduction is not suitable for acid-sensitive substrates, whereas the Wolff-Kishner reduction is incompatible with base-labile groups.[16][18] For 4-oxo-4-(2-thienyl)butyric acid, both methods are viable, though the Wolff-Kishner reduction is frequently cited in preparative procedures.[1][8]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1][][19]
Precursor in Drug Synthesis
Its primary use is as a building block for the synthesis of pharmacologically active compounds. For instance, it is used to prepare cell-penetrating peptide α-keto-amide calpain inhibitors, which are being investigated as potential treatments for muscular dystrophy.[1][4][] It is also a precursor for isochroman carboxylic acid derivatives with potential anti-diabetic properties.[1][4][] The thiophene ring is a common bioisostere for a benzene ring in drug design, and the butyric acid chain provides a handle for further chemical modifications.[9]
Potential as a Histone Deacetylase (HDAC) Inhibitor
Butyric acid itself is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.[20][21] Dysregulation of HDACs is implicated in various diseases, including cancer.[21][22] While direct studies on this compound as an HDAC inhibitor are not extensively documented, its structural similarity to butyric acid suggests it may have similar activity.[9][20] The thienyl group could potentially influence its potency, selectivity, and pharmacokinetic properties compared to simple butyrate.[20]
Hypothesized Mechanism of Action: It is proposed that the carboxylate group of this compound could chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking the deacetylation of histone proteins.[20] This leads to histone hyperacetylation, a more relaxed chromatin structure, and altered gene expression, which can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[21]
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. This compound(4653-11-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound CAS#: 4653-11-6 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ZFIN ChEBI: 4-oxo-4-(2-thienyl)butyric acid [zfin.org]
- 13. Page loading... [wap.guidechem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 18. Clemmensen Reduction [organic-chemistry.org]
- 19. This compound CAS 4653-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-Thienyl)butyric acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-(2-Thienyl)butyric Acid
Introduction
This compound (CAS No. 4653-11-6) is a substituted carboxylic acid featuring a thiophene ring linked to a butyric acid chain. This molecule serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structural motifs are of significant interest to drug development professionals, as thiophene-containing compounds are prevalent in a wide array of pharmaceuticals. They often act as bioisosteres for benzene rings, potentially enhancing biological activity and fine-tuning pharmacokinetic profiles.[2] Notably, this compound is a key intermediate in the synthesis of novel therapeutics, including cell-penetrating peptide α-keto-amide calpain inhibitors for muscular dystrophy and isochroman carboxylic acid derivatives with potential anti-diabetic properties.[3]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in experimental data and established scientific principles. It is designed for researchers and scientists to support laboratory work, ensure safe handling, and facilitate its application in synthetic chemistry and drug discovery programs.
Molecular Identity and Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The universally recognized identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 4653-11-6[4] |
| IUPAC Name | 4-(Thiophen-2-yl)butanoic acid[5] |
| Synonyms | 2-Thiophenebutanoic acid, 4-(2-Thienyl)butanoic acid[1] |
| Molecular Formula | C₈H₁₀O₂S[4] |
| Molecular Weight | 170.23 g/mol [4] |
| SMILES String | OC(=O)CCCc1cccs1[6] |
| InChI Key | VYTXLSQVYGNWLV-UHFFFAOYSA-N[6] |
Chemical Structure:
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification strategies, and formulation.
| Property | Value | Source(s) |
| Appearance | Clear, slightly brown liquid | [3][7] |
| Melting Point | 13.5-15 °C | [8] |
| Boiling Point | 122 °C at 0.3 mmHg (0.4 kPa) | [8] |
| Density | 1.169 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.532 | [6] |
| pKa (Predicted) | 4.71 ± 0.10 | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |
Physical State and Appearance
At room temperature, this compound exists as a clear, slightly brownish liquid.[3][7] Its low melting point means that it may solidify if stored in a cool environment.
Melting and Boiling Points
The melting point is recorded as a narrow range of 13.5-15 °C, which is indicative of a relatively pure substance.[8] The boiling point is reported at 122 °C under reduced pressure (0.3 mmHg).[8]
Senior Scientist Insight: The Rationale for Vacuum Distillation High molecular weight organic acids like this compound often have high boiling points at atmospheric pressure (estimated at 296.9 °C).[9] Heating the compound to such high temperatures can cause decomposition, polymerization, or other unwanted side reactions. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, allowing for safer and more efficient purification via distillation. This is a standard and essential technique in organic synthesis for thermally sensitive compounds.[10]
Solubility Profile
-
Miscible with polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.
-
Moderately soluble in less polar solvents like diethyl ether and dichloromethane.
-
Slightly soluble to sparingly soluble in water. The parent compound, butyric acid, is miscible with water, but the larger, more hydrophobic thienylbutyl group in this compound reduces its aqueous solubility.[3]
Acidity and the Influence of the Thiophene Ring
The predicted pKa of 4.71 suggests it is a weak acid, similar in strength to other short-chain carboxylic acids.[3]
Senior Scientist Insight: Electronic Effects on Acidity To understand the role of the thiophene ring, we can compare this compound to its aliphatic analog, butyric acid (pKa ≈ 4.82). The pKa of this compound is slightly lower, indicating it is a slightly stronger acid. This increased acidity can be attributed to the electron-withdrawing inductive effect of the aromatic thiophene ring.[11][12] When the carboxylic acid donates its proton, it forms a negatively charged carboxylate anion. The electronegative thiophene ring helps to pull electron density away from the carboxylate group, thereby delocalizing and stabilizing the negative charge.[11] Any factor that stabilizes the conjugate base will increase the acidity of the parent acid.[11] Although the effect is modest because the ring is separated from the carboxyl group by a three-carbon chain, it is a clear demonstration of how aromatic systems can influence molecular properties.[11][12]
Spectral Data for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical sample. Key spectral features for this compound are available.[3][5][13]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the three distinct protons on the thiophene ring (~6.8-7.3 ppm), and three sets of signals for the aliphatic protons of the butyric acid chain (~1.8-2.9 ppm). A broad singlet for the acidic carboxylic proton is also expected at >10 ppm.[3] |
| ¹³C NMR | Signals for the four unique carbons of the thiophene ring, the carbonyl carbon of the acid (~170-180 ppm), and the three aliphatic carbons.[5] |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C-H and C=C stretches from the aromatic thiophene ring.[5] |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ is observed at m/z 171, confirming the molecular weight.[3] |
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, physical properties must be determined using standardized, well-understood methodologies. The following section details field-proven protocols for measuring key parameters.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus, a self-validating system that provides objective and reproducible results.
Principle: A small, powdered sample is heated at a controlled, linear rate. The temperatures at which the substance begins to collapse (onset) and fully liquefies (clear point) are recorded as the melting range. A narrow range is indicative of high purity.[4]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If solidified, grind a small amount into a fine, homogeneous powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2-3 mm.[13]
-
Apparatus Setup:
-
Set a starting temperature approximately 5-10 °C below the expected melting point (13.5 °C).
-
Set a heating ramp rate of 1 °C/minute for an accurate determination.[13]
-
-
Measurement:
-
Insert the loaded capillary into the heating block of the apparatus.
-
Initiate the heating program.
-
The apparatus will automatically detect and record the onset of melting and the temperature at which the sample becomes a completely clear liquid.
-
-
Reporting: Report the result as a range from the onset temperature to the clear point temperature. Perform the measurement in triplicate for statistical validity.
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Protocol: pKa Determination (Potentiometric Titration)
This protocol determines the pKa by creating a titration curve, a robust method for characterizing acidic or basic compounds.
Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored continuously. The pKa is numerically equal to the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[1][9]
Methodology:
-
Solution Preparation:
-
Accurately prepare a ~0.01 M solution of this compound in water. Gentle heating or the addition of a small amount of co-solvent (e.g., ethanol) may be needed to ensure full dissolution.
-
Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection at the equivalence point.
-
Continue adding titrant well past the equivalence point until the pH plateaus.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the center of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve.
-
Calculate the half-equivalence point volume (Veq / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa.
-
Workflow Diagram: pKa Determination by Titration
Caption: Workflow for Potentiometric pKa Determination.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified as an irritant.
| Hazard Class | GHS Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[14]
Storage:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.[3]
-
Keep in a cool, dry, dark place at room temperature.[3]
-
The compound is a combustible liquid; store away from sources of ignition.[6]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its character as a low-melting, high-boiling liquid irritant dictates specific handling and purification procedures, such as vacuum distillation. Its acidity, subtly enhanced by the inductive effect of the thiophene ring, is a key chemical characteristic. A thorough understanding of these properties, determined through the standardized protocols outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of next-generation pharmaceuticals.
References
-
Home Sunshine Pharma. (n.d.). This compound CAS 4653-11-6. Retrieved January 9, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]
-
Georganics. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
CAS. (n.d.). 2-Thiophenebutanoic acid. CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 9, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Butyric acid 13C NMR Spectrum. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved January 9, 2026, from [Link]
-
Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved January 9, 2026, from [Link]
Sources
- 1. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 2. pennwest.edu [pennwest.edu]
- 3. infoplease.com [infoplease.com]
- 4. westlab.com [westlab.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ymdb.ca [ymdb.ca]
- 7. byjus.com [byjus.com]
- 8. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 12. quora.com [quora.com]
- 13. thinksrs.com [thinksrs.com]
- 14. Butyric Acid | 107-92-6 [chemicalbook.com]
An In-Depth Technical Guide to 4-(2-Thienyl)butyric Acid (CAS: 4653-11-6): Synthesis, Characterization, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Thienyl)butyric acid (TByA), a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document delves into the core chemical and physical properties of TByA, detailed synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores the compound's emerging biological significance, including its role as a precursor to potent enzyme inhibitors and its potential as a modulator of cellular pathways implicated in a range of pathologies. This guide is intended to serve as a critical resource for researchers leveraging TByA in the design and synthesis of novel therapeutic agents.
Introduction: The Thiophene Moiety in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its bioisosteric relationship with the benzene ring.[1] Its unique electronic properties can enhance biological activity and favorably modulate the pharmacokinetic profiles of drug candidates. This compound, a butyric acid derivative featuring a 2-substituted thiophene ring, has emerged as a key intermediate in the synthesis of complex molecules with therapeutic potential.[2] Its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests a potential role in the development of novel therapeutics for oncology and genetic disorders.[2][3] This guide will provide a deep dive into the technical aspects of TByA, empowering researchers to fully exploit its potential in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4653-11-6 | [4] |
| Molecular Formula | C₈H₁₀O₂S | [5] |
| Molecular Weight | 170.23 g/mol | [5] |
| Appearance | Clear, slightly brownish liquid | [4] |
| Density | 1.169 g/mL at 25 °C | |
| Boiling Point | 122 °C at 0.3 mmHg | [4] |
| Refractive Index (n20/D) | 1.532 | |
| pKa | 4.71 ± 0.10 (Predicted) | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (DMSO-d6, 300 MHz): δ 12.06 (s, 1H, -COOH), 7.31-7.29 (m, 1H, thiophene-H5), 6.94-6.91 (m, 1H, thiophene-H4), 6.84-6.82 (m, 1H, thiophene-H3), 2.82-2.77 (t, J=7.7 Hz, 2H, -CH₂-thiophene), 2.27-2.22 (t, J=7.3Hz, 2H, -CH₂-COOH), 1.86-1.76 (m, 2H, -CH₂-CH₂-CH₂-).[6]
-
¹³C NMR: Spectral data is available and crucial for confirming the carbon skeleton.[7]
-
Infrared (IR) Spectroscopy (Neat): Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic C-H and C-S stretching and bending vibrations of the thiophene ring.[5]
-
Mass Spectrometry (ESI): m/z: [M+H]⁺ Calculated value 170.04, measured value 170.8.[6]
Synthesis of this compound: A Practical Workflow
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a keto-acid intermediate followed by its reduction.
Synthesis of the Precursor: 4-oxo-4-(thiophen-2-yl)butanoic acid
While various methods exist, a reliable route to the keto-acid precursor involves the Friedel-Crafts acylation of thiophene with succinic anhydride.
Reduction of the Carbonyl Group: The Wolff-Kishner Reaction
The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for the deoxygenation of the keto-acid to yield this compound.[2][8] This one-pot reaction offers high yields and is amenable to scale-up.[2]
Caption: Workflow for the Wolff-Kishner reduction.
Step-by-Step Protocol for Wolff-Kishner Reduction:
-
Dissolution: Dissolve 4-oxo-4-(thiophen-2-yl)butyric acid (1.0 eq) in ethylene glycol.[6]
-
Addition of Reagents: To the solution, add hydrazine hydrate (approx. 3.7 eq) and potassium hydroxide pellets (approx. 3.4 eq).[6]
-
Heating: Heat the reaction mixture to 180 °C and maintain this temperature for 10 hours.[6] The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.[6]
-
Aqueous Wash: Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.[6]
-
Acidification and Extraction: Acidify the aqueous layer with 6N hydrochloric acid and extract the product with diethyl ether.[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.[6]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for its application in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of TByA. A C18 column is a suitable stationary phase, and a mobile phase consisting of an acetonitrile and acidified water gradient can effectively resolve TByA from potential impurities.[9][10] Detection is typically performed using a UV detector at a wavelength where the thiophene chromophore absorbs, such as 206 nm.[9]
Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid to its methyl ester is often performed to improve volatility and peak shape.[11] This can be achieved using reagents like boron trifluoride-methanol. The resulting fatty acid methyl ester (FAME) can be analyzed on a polar capillary column, such as one with a wax stationary phase, coupled with a flame ionization detector (FID) for quantification.[12]
Biological Significance and Therapeutic Applications
This compound serves as a valuable starting material for the synthesis of various biologically active molecules and has also been studied for its own cytotoxic effects.
Precursor for Calpain Inhibitors
TByA is utilized in the preparation of cell-penetrating peptide α-keto-amide calpain inhibitors.[4][] Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is implicated in a number of disease states, including muscular dystrophy, neurodegenerative disorders like Alzheimer's disease, and ischemic injury.[1][14] The development of selective calpain inhibitors is therefore a significant therapeutic goal.
Intermediate in the Synthesis of Anti-Diabetic Agents
This versatile molecule is also a key intermediate in the synthesis of isochroman carboxylic acid derivatives, which have been investigated as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[7][] PTP1B is a negative regulator of insulin signaling, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.
Cytotoxicity and Mechanism of Action
In vitro studies using isolated rat renal proximal and distal tubular cells have shown that this compound can induce time- and concentration-dependent cytotoxicity.[3] The mechanism of this toxicity is believed to involve the induction of oxidative stress and mitochondrial dysfunction, as evidenced by glutathione (GSH) oxidation, lipid peroxidation, and inhibition of cellular respiration.[3] This finding is significant for understanding the potential toxicological profile of TByA and its derivatives.
Caption: Applications and mechanism of this compound.
Structure-Activity Relationships (SAR) and Future Directions
The butyric acid moiety of TByA is a key feature that hints at its potential as an HDAC inhibitor.[2] The thiophene ring, as a bioisostere of a phenyl group, can influence the molecule's binding to target enzymes and its overall physicochemical properties. Future research should focus on synthesizing and evaluating derivatives of TByA to explore the structure-activity relationships for various biological targets. For instance, modifications to the thiophene ring, the butyric acid chain, and the carboxylic acid group could lead to the discovery of more potent and selective inhibitors of calpains, PTP1B, or HDACs.
Conclusion
This compound is a chemically tractable and biologically relevant molecule with significant potential in drug discovery. Its established synthetic routes, well-defined physicochemical properties, and diverse biological applications make it an attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate TByA into their research and development pipelines.
References
-
Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. Available at: [Link]
-
This compound One Chongqing Chemdad Co. Available at: [Link]
-
This compound | C8H10O2S | CID 78386. PubChem - NIH. Available at: [Link]
-
Unlock the Potential of Specialty Chemicals: A Guide to Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid. Available at: [Link]
-
Structures of different calpain inhibitors. While SNJ-1965, ABT-957,... ResearchGate. Available at: [Link]
-
Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. PubMed. Available at: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]
-
This compound (CHEBI:40114). EMBL-EBI. Available at: [Link]
-
Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
A survey of calpain inhibitors. R Discovery. Available at: [Link]
-
Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Available at: [Link]
-
Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. MDPI. Available at: [Link]
- CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate. Google Patents.
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. Available at: [Link]
-
Fatty Acid Analysis by HPLC. Available at: [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. SHIMADZU CORPORATION. Available at: [Link]
-
Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Available at: [Link]
-
Targeting Calpain-2 for Alzheimer's Disease Treatment. European Society of Medicine. Available at: [Link]
-
Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. PubMed. Available at: [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available at: [Link]
-
6-Fluoro-4-oxochroman-2-carboxylic acid. PubMed. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]
-
Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models. PubMed. Available at: [Link]
-
Use of dicarboxylic acids in type 2 diabetes. PMC - NIH. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
- 10. longdom.org [longdom.org]
- 11. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]
- 12. agilent.com [agilent.com]
- 14. esmed.org [esmed.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Thienyl)butyric Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-thienyl)butyric acid, a compound of interest in medicinal chemistry and materials science.[][2] As a molecule combining an aromatic heterocyclic system (thiophene) with a flexible aliphatic carboxylic acid chain, its structural elucidation by ¹H NMR spectroscopy presents an excellent case study for understanding key spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals who utilize NMR as a primary tool for molecular characterization.
We will delve into the causality behind experimental choices, the theoretical underpinnings of the observed spectral features, and a detailed, step-by-step protocol for acquiring and interpreting the data. The structure of this compound is presented below.[3][4]
Figure 1: Chemical Structure of this compound.
The Principle of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships.[5] The analysis hinges on three key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a proton. Electron-withdrawing groups or aromatic rings can "deshield" protons, shifting their signals downfield (to a higher ppm value).[6]
-
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
-
Signal Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling. This pattern is often predicted by the n+1 rule.[5]
Experimental Protocol: Acquiring a High-Quality Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a critical, multi-step process.
Caption: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common, non-polar solvent suitable for this compound.[7]
-
Include a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and used for calibrating the chemical shift axis.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the magnetic field frequency using the deuterium signal from the CDCl₃ solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm is sufficient.
-
To achieve a good signal-to-noise ratio, 16 to 32 scans are typically co-added. A relaxation delay of 1-2 seconds between scans allows for quantitative integration.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons in each unique environment.
-
In-depth Spectral Analysis and Peak Assignment
The ¹H NMR spectrum of this compound can be logically divided into two regions: the downfield aromatic region corresponding to the thiophene ring protons, and the upfield aliphatic region of the butyric acid chain.
The Thiophene Ring Protons (δ 6.8-7.2 ppm)
The thiophene ring is an aromatic heterocycle, and its protons resonate in the aromatic region, typically downfield of benzene due to the influence of the sulfur atom and ring currents.[8] For a 2-substituted thiophene, we expect three distinct signals for H-3, H-4, and H-5.
-
H-5 (δ ~7.17 ppm, doublet of doublets): This proton is coupled to both H-4 (³J₅₄, vicinal coupling) and H-3 (⁴J₅₃, long-range coupling). The larger coupling will be with the adjacent H-4.
-
H-3 (δ ~6.93 ppm, doublet of doublets): This proton is coupled to H-4 (³J₃₄) and H-5 (⁴J₃₅).
-
H-4 (δ ~6.83 ppm, doublet of doublets): This proton is coupled to both H-3 (³J₄₃) and H-5 (³J₄₅).
The exact chemical shifts can be influenced by the substituent, but these are typical ranges for alkyl-substituted thiophenes.[9][10]
The Butyric Acid Chain Protons (δ 1.0-12.0 ppm)
The aliphatic chain and the carboxylic acid proton give rise to four distinct signals.
Caption: Coupling relationships in the butyric acid chain.
-
-COOH (Hα', δ ~10-12 ppm, broad singlet): The carboxylic acid proton is highly deshielded and appears far downfield.[11] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[12][13][14] This peak will typically appear as a broad singlet because of chemical exchange.
-
α-CH₂ (Hα, δ ~2.45 ppm, triplet): These two protons are adjacent to the electron-withdrawing carbonyl group, which deshields them and shifts them downfield relative to other methylene groups.[11][16] They are coupled only to the two protons of the β-CH₂ group, so according to the n+1 rule (n=2), the signal is split into a triplet (2+1=3).
-
γ-CH₂ (Hγ, δ ~2.90 ppm, triplet): These two protons are adjacent to the thiophene ring. The ring current of the aromatic system deshields these protons, shifting them downfield. They are coupled only to the two protons of the β-CH₂ group, resulting in a triplet.
-
β-CH₂ (Hβ, δ ~2.10 ppm, multiplet): These protons are coupled to the two protons of the α-CH₂ group on one side and the two protons of the γ-CH₂ group on the other (n=4). If the coupling constants (³Jβα and ³Jβγ) are similar, this signal would appear as a pentet (4+1=5). It is often observed as a multiplet or sextet due to slight differences in coupling.[17]
Conformational Averaging and the Karplus Equation
The butyric acid chain is flexible and rotates freely around its carbon-carbon single bonds. Therefore, the observed vicinal coupling constant (³J) for the methylene groups is a time-averaged value over all possible conformations. The relationship between the dihedral angle (φ) between two vicinal protons and their coupling constant is described by the Karplus equation .[18]
J(φ) = A cos²φ + B cosφ + C
While a single, rigid conformation might have a large or small coupling constant depending on the angle, the rapid rotation in solution leads to an averaged value, typically around 7 Hz for freely rotating alkyl chains.[17][19] This explains the consistent triplet and multiplet patterns observed.
Summary of ¹H NMR Data
The expected assignments for the ¹H NMR spectrum of this compound in CDCl₃ are summarized below.
| Proton Assignment | Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid | Hα' | 10.0 - 12.0 | broad singlet | 1H |
| Thiophene H-5 | H-5 | ~7.17 | dd | 1H |
| Thiophene H-3 | H-3 | ~6.93 | dd | 1H |
| Thiophene H-4 | H-4 | ~6.83 | dd | 1H |
| Methylene (gamma) | Hγ | ~2.90 | t | 2H |
| Methylene (alpha) | Hα | ~2.45 | t | 2H |
| Methylene (beta) | Hβ | ~2.10 | p or m | 2H |
Multiplicity abbreviations: s = singlet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.
Conclusion
The ¹H NMR spectrum of this compound provides a complete and unambiguous confirmation of its structure. Each distinct proton environment gives rise to a predictable signal, whose chemical shift, integration, and multiplicity are governed by fundamental principles of aromaticity, electronegativity, and spin-spin coupling. By employing a robust experimental protocol and a logical, theory-grounded approach to interpretation, researchers can confidently elucidate the structure of this and related molecules with high fidelity.
References
-
Stenutz, R. NMR chemical shift prediction of thiophenes. University of Natural Resources and Life Sciences, Vienna. [Link]
-
Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. docbrown.info. [Link]
-
Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]
-
Proni, G., et al. (1999). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]
-
Chemistry Stack Exchange. (2017). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. [Link]
-
Wikipedia. (n.d.). Karplus equation. en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. [Link]
-
YouTube. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. youtube.com. [Link]
-
Henckens, A., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry. [Link]
-
Georganics. (n.d.). This compound. georganics.sk. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. chemdad.com. [Link]
-
ChEBI. (n.d.). This compound. ebi.ac.uk. [Link]
Sources
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:40114) [ebi.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 10. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Karplus equation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
13C NMR data for 4-(2-Thienyl)butyric acid
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(2-Thienyl)butyric Acid
Introduction
This compound is a monocarboxylic acid featuring a butyric acid chain attached to a thiophene ring at the second position.[1][2] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. They serve as versatile building blocks for synthesizing more complex molecules, including potential treatments for muscular dystrophy and diabetes.[1][] Given the critical role of structural integrity in drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an essential analytical technique for unambiguous structure elucidation and purity assessment.[4]
This technical guide provides a detailed analysis of the ¹³C NMR spectrum of this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the spectral features, the rationale behind the chemical shifts, and a field-proven protocol for acquiring high-quality data.
Predicted ¹³C NMR Spectral Data and Interpretation
While direct experimental spectral data for this compound can be sourced,[2] a thorough understanding comes from predicting and interpreting the spectrum based on foundational principles. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[5][6]
The structure of this compound contains eight unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The predicted chemical shifts, based on established ranges for thiophenes,[7][8] carboxylic acids,[9][10][11] and alkyl chains, are summarized below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | -C OOH | 178-182 | The carbonyl carbon of a carboxylic acid is significantly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is typically found in the 160–185 ppm range.[9][10][11][12] |
| C2 | -C H₂-COOH | 33-36 | This methylene carbon is α to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields this carbon, placing its signal in the 30-40 ppm range.[10] |
| C3 | -C H₂-CH₂-COOH | 24-27 | As a methylene carbon in the alkyl chain (β to the carbonyl), it is more shielded than C2 and typically resonates in the 16-25 ppm range.[11] |
| C4 | Thienyl-C H₂- | 28-31 | This methylene carbon is attached to the electron-rich thiophene ring, which influences its chemical environment. |
| C5 | Thienyl C2 (Substituted) | 142-146 | This is the quaternary carbon of the thiophene ring directly attached to the butyric acid chain. Being substituted, its signal is often weaker. Its downfield shift is characteristic of a substituted aromatic carbon.[4] |
| C6 | Thienyl C5 | 126-129 | This carbon is adjacent to the sulfur atom and is deshielded, typically appearing around 126.0 ppm in similar structures.[4] |
| C7 | Thienyl C3 | 124-127 | The chemical shift of this carbon is influenced by its position relative to the sulfur and the alkyl substituent.[7] |
| C8 | Thienyl C4 | 123-126 | This carbon is β to the sulfur atom and generally appears in a similar region to other unsubstituted thiophene carbons.[4] |
Causality Behind Experimental Choices: A Self-Validating Protocol
The acquisition of a reliable ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for small organic molecules like this compound.
Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing properties and the presence of a deuterium signal for field-frequency locking.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5][6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during acquisition.
-
Tune and shim the probe to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence, such as zgpg30 or zgdc30. This decouples the protons from the carbons, resulting in a simplified spectrum where each unique carbon appears as a singlet.[13] This also benefits from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of protonated carbons.
-
Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from TMS to potential carbonyls, are captured.[5]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a sufficient number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[6][13]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial. This delay allows the carbon nuclei to return to their equilibrium state between pulses. While longer delays are needed for strict quantitation, a 2-second delay provides a good balance between signal intensity and experiment time for general structural confirmation.[13]
-
Pulse Angle: A 30° pulse angle is often used as a compromise to shorten the required relaxation delay compared to a 90° pulse, allowing for more scans in a given time.[13]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Visualization of Key Structural and Spectral Relationships
To visually correlate the molecular structure with its ¹³C NMR data, a diagram can be highly effective. The following Graphviz diagram illustrates the structure of this compound with each carbon atom labeled and linked to its predicted chemical shift range.
Caption: Molecular structure of this compound correlated with predicted ¹³C NMR chemical shifts.
Conclusion
The ¹³C NMR spectrum of this compound provides a definitive fingerprint for its molecular structure. By understanding the predictable patterns of chemical shifts for the thiophene ring, the carboxylic acid moiety, and the aliphatic chain, researchers can confidently assign each resonance and verify the identity and purity of their compound. The experimental protocol detailed herein offers a robust framework for obtaining high-fidelity data, which is the cornerstone of rigorous scientific investigation in drug discovery and development. This guide serves as a practical resource, blending theoretical principles with actionable experimental strategy.
References
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
- Small, D. M., et al. (1981). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 22(5), 727-735.
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]
- Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
-
University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Li, D., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1642–1645.
- Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(1), 395-399.
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
IR spectrum analysis of 4-(2-Thienyl)butyric acid
An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-(2-Thienyl)butyric Acid
Authored by: A Senior Application Scientist
Introduction
This compound (4-TBA) is a monocarboxylic acid featuring a thiophene ring attached to a butyric acid chain.[1][2] Its molecular formula is C₈H₁₀O₂S, and it serves as a valuable building block and intermediate in medicinal chemistry and drug development.[3][] Notably, it is used in the preparation of potential treatments for muscular dystrophy and anti-diabetic agents.[1][] Given its role in pharmaceutical synthesis, stringent quality control and unambiguous identification are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of 4-TBA, offering a unique molecular fingerprint based on the vibrational modes of its functional groups.
This guide provides an in-depth analysis of the IR spectrum of this compound. We will explore the theoretical basis for its characteristic absorption bands, present a validated experimental protocol for acquiring a high-quality spectrum, and offer a detailed interpretation of the spectral data. The methodologies and insights are tailored for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical verification.
Molecular Structure and Theoretical Vibrational Modes
To accurately interpret the IR spectrum of this compound, we must first consider its constituent functional groups: the carboxylic acid group (-COOH), the four-carbon alkyl chain, and the 2-substituted thiophene ring. Each of these components gives rise to characteristic vibrational frequencies.
Chemical Structure of this compound:
-
IUPAC Name: 4-(thiophen-2-yl)butanoic acid[2]
-
CAS Number: 4653-11-6[3]
-
Molecular Weight: 170.23 g/mol [3][]
The primary vibrational modes expected are:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretching: The most recognizable feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically found between 2500 and 3300 cm⁻¹.[5][6] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[6][7] In the solid or liquid phase, carboxylic acids exist predominantly as hydrogen-bonded dimers.
-
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1690 and 1760 cm⁻¹.[7][8] For a saturated aliphatic carboxylic acid dimer, this peak is typically centered around 1700-1725 cm⁻¹.[6]
-
C-O Stretching and O-H Bending: The spectrum will also contain bands for the C-O stretching vibration (1210-1320 cm⁻¹) and in-plane O-H bending (1395-1440 cm⁻¹), though the latter may overlap with CH₂ bending modes.[7]
-
-
Alkyl Chain (-CH₂CH₂CH₂-):
-
C-H Stretching: The methylene groups in the butyric acid chain will produce symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. These sharp peaks are often superimposed on the broad O-H absorption band.[7]
-
C-H Bending: Methylene scissoring (bending) vibrations are expected near 1465 cm⁻¹.
-
-
Thiophene Ring:
-
Aromatic C-H Stretching: The C-H bonds on the thiophene ring will have stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically around 3100 cm⁻¹.
-
C=C and C-S Ring Stretching: Aromatic ring stretching vibrations for substituted thiophenes occur in the 1350-1600 cm⁻¹ region.[9] The C-S stretching modes are weaker and appear at lower frequencies, often between 600 and 800 cm⁻¹.[9]
-
C-H Bending: C-H out-of-plane bending vibrations for 2-substituted thiophenes are characteristic and appear in the 750-1000 cm⁻¹ range, providing valuable information about the substitution pattern.[9]
-
Experimental Protocol: ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of this compound, which exists as a clear, slightly brownish liquid at room temperature.[1] ATR requires minimal to no sample preparation, ensuring high reproducibility.
Instrumentation & Materials
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[2]
-
ATR Accessory: Diamond or Zinc Selenide (ZnSe) ATR crystal.
-
Sample: this compound, 98% purity.[3]
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. This is critical for observing the true shape of the O-H stretching band.
-
-
Background Collection (Self-Validation Step 1):
-
Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe. Ensure the surface is completely dry.
-
Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This step is crucial as it references the instrument's state, and any signal from the atmosphere or crystal contaminants will be mathematically subtracted from the sample spectrum. A "flat" baseline in the resulting sample spectrum validates a properly collected background.
-
-
Sample Application:
-
Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal intensity.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). The number of scans is chosen as a balance between achieving a high signal-to-noise ratio and minimizing measurement time.
-
-
Cleaning and Post-Measurement:
-
Remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface thoroughly with isopropanol to prevent cross-contamination of subsequent measurements.
-
Workflow for IR Spectrum Analysis
The entire process, from sample handling to final interpretation, can be visualized as a systematic workflow.
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 4653-11-6 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-Thienyl)butyric Acid
Introduction
4-(2-Thienyl)butyric acid is a monocarboxylic acid containing a thiophene ring, a structure of interest in pharmaceutical and materials science research.[1][2][3] Its analysis is crucial for purity assessment, metabolite identification, and quality control. Mass spectrometry, often coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for the characterization of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the theoretical underpinnings of its fragmentation and offering practical, field-proven experimental protocols.
Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂S | [2] |
| Molecular Weight | 170.23 g/mol | [2] |
| CAS Number | 4653-11-6 | [1][2] |
| Boiling Point | 122 °C at 0.3 mmHg | [3] |
| Density | 1.169 g/mL at 25 °C | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The Imperative of Derivatization
Direct analysis of free carboxylic acids like this compound by GC-MS is often hindered by their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[4] To overcome these challenges, derivatization is a mandatory sample preparation step. The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile functional group.[5][6]
Choosing the Right Derivatization Strategy
Two common and effective derivatization techniques for carboxylic acids are silylation and esterification.[4][6]
-
Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5] The resulting TMS ester is significantly more volatile and thermally stable.
-
Esterification: This involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.[6]
For robust and routine analysis, silylation to form the TMS derivative is often preferred due to the clean and rapid nature of the reaction.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern
While a publicly available, experimentally determined mass spectrum for this compound is not readily found in databases like the NIST WebBook, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for carboxylic acids and thiophene-containing compounds.[7][8]
Upon entering the mass spectrometer, the derivatized this compound molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.
Predicted Fragmentation of TMS-Derivatized this compound
The trimethylsilyl derivative of this compound would have a molecular weight of 242.3 g/mol . The predicted mass spectrum would exhibit a characteristic molecular ion peak at m/z 242.
The major fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters.[8] This would result in the loss of the butoxy-thiophene side chain, leading to a prominent peak at m/z 73 , corresponding to the stable [(CH₃)₃Si]⁺ ion.
-
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur.[8] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene loss and the formation of a radical cation.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation. The tropylium-like thiopyrylium ion at m/z 97 is a characteristic fragment for alkylthiophenes.
-
Cleavage adjacent to the Thiophene Ring: Fragmentation can also occur at the benzylic-like position adjacent to the thiophene ring, leading to the formation of a stable thienylmethyl-type cation.
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of the TMS-derivatized this compound. These may require optimization based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp 80 °C, hold for 1 min; ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature ramp that allows for good separation from solvent and other potential components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | |
| Quadrupole Temp | 150 °C | |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Mass Range | m/z 40-550 | A range that encompasses the expected fragments and the molecular ion. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the detector. |
Data Analysis and Interpretation
The acquired data will consist of a total ion chromatogram (TIC) showing peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to the TMS-derivatized this compound should be extracted and examined. The presence of the expected molecular ion at m/z 242 and the characteristic fragment ions (e.g., m/z 73, 97) will confirm the identity of the compound. For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
Conclusion
The mass spectrometric analysis of this compound is a robust and reliable method when preceded by appropriate derivatization. Understanding the principles of fragmentation and following a well-defined experimental protocol are key to achieving accurate and reproducible results. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to successfully analyze this and similar compounds using GC-MS.
References
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]
-
Acids: Derivatization for GC Analysis. Available at: [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. Available at: [Link]
-
This compound | C8H10O2S | CID 78386. PubChem. Available at: [Link]
-
This compound (C8H10O2S). PubChemLite. Available at: [Link]
-
Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrum (Electron Ionization) (HMDB0000254). Human Metabolome Database. Available at: [Link]
-
Thiophene. NIST WebBook. Available at: [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
This compound - High purity. Georganics. Available at: [Link]
-
Butyric Acid, TMS derivative. NIST WebBook. Available at: [Link]
-
This compound. Chemdad. Available at: [Link]
-
Butyric Acid, TMS derivative. NIST WebBook. Available at: [Link]
-
Butanoic acid. NIST WebBook. Available at: [Link]
-
Butanoic acid, ethyl ester. NIST WebBook. Available at: [Link]
-
Butanoic acid, 2-methyl-. NIST WebBook. Available at: [Link]
-
Butanoic acid. NIST WebBook. Available at: [Link]
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Thiophene [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-(2-Thienyl)butyric Acid in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-(2-Thienyl)butyric Acid
This compound, with the chemical formula C₈H₁₀O₂S, is a monocarboxylic acid featuring a butyric acid chain attached to a thiophene ring at the 2-position.[1] Its molecular structure imparts a combination of polar and non-polar characteristics, which dictates its solubility behavior. The carboxylic acid group is capable of hydrogen bonding and ionization, while the thiophene ring and the alkyl chain contribute to its lipophilicity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 170.23 g/mol | [1] |
| Density | 1.169 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.532 | [1] |
| Predicted pKa | 4.71 ± 0.10 | [1] |
The predicted pKa value suggests that this compound is a weak acid, similar to butyric acid. This property is crucial for understanding its solubility in acidic and basic media, as it will exist in its neutral, less water-soluble form at low pH and as its more water-soluble carboxylate salt at higher pH.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by both its polar carboxylic acid group and its less polar thiophene ring and alkyl chain.
Factors Influencing the Solubility of this compound:
-
Polarity: The carboxylic acid group can engage in hydrogen bonding with polar solvents like alcohols.
-
Dispersive Forces: The thiophene ring and the butyl chain can interact with non-polar solvents through London dispersion forces.
-
Acid-Base Properties: As a carboxylic acid, its solubility in protic solvents can be significantly influenced by the pH of the medium. In basic organic solvents (e.g., those containing amines), it is likely to form a salt, thereby increasing its solubility.
Based on these principles, a qualitative prediction of its solubility in various classes of organic solvents can be made:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact with both the polar and non-polar parts of the molecule. |
| Aromatic | Toluene | Low to Moderate | The primary interactions would be van der Waals forces between the thiophene ring and the toluene. |
| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the carboxylic acid group and the non-polar solvent will limit solubility. |
Experimental Determination of Solubility
Due to the lack of publicly available quantitative solubility data for this compound, it is often necessary for researchers to determine it experimentally. The following is a detailed protocol for the isothermal shake-flask method, a common and reliable technique.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the residue to determine the mass of dissolved this compound.
-
Alternatively, dilute the filtered aliquot with a suitable solvent and determine the concentration using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (mass of dissolved solid in mg) / (volume of solvent in mL)
-
Molecular Interactions and Solubility
The interplay of intermolecular forces between this compound and the solvent molecules governs its solubility. The following diagram illustrates the potential interactions.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a thorough understanding of its physicochemical properties and the principles of solubility allows for rational solvent selection. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. The dual polar and non-polar nature of this compound suggests that it will exhibit a range of solubilities across different solvent classes, with higher solubility expected in polar protic and aprotic solvents. This guide serves as a foundational resource for researchers working with this important pharmaceutical intermediate.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Fidaxomicin CAS 873857-62-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
-
The Journal of Organic Chemistry 1959 Volume 24 No.10. ACS Publications. [Link]
- US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors.
- WO2007140385A2 - Thiazole compounds as cannabinoid receptor ligands and uses thereof.
Sources
An In-depth Technical Guide to the Crystal Structure of 4-(2-Thienyl)butyric Acid Derivatives: From Synthesis to Supramolecular Architecture
This guide provides a comprehensive technical overview of the crystallographic analysis of 4-(2-thienyl)butyric acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and structural elucidation of this important class of compounds. By examining the crystal structures of closely related analogues, we provide insights into the anticipated supramolecular chemistry of this compound, a critical aspect for understanding its physicochemical properties and biological activity.
Introduction: The Significance of this compound Derivatives
This compound is a versatile organic compound characterized by a butyric acid chain attached to a thiophene ring.[1][2][3] The thiophene moiety is a key structural motif in numerous pharmaceuticals, contributing to their metabolic stability and biological efficacy. Derivatives of this compound are of significant interest in medicinal chemistry, serving as building blocks for a range of therapeutic agents, including anti-inflammatory drugs and calpain inhibitors for treating muscular dystrophy.[] A thorough understanding of the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design and the development of new chemical entities with improved pharmacological profiles.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. While the crystal structure of this compound itself is not publicly available, a plausible and scalable synthetic route for its isomer, 4-(3-thienyl)butyric acid, provides a reliable blueprint.[5]
Synthetic Protocol
A robust method for synthesizing thienylalkanoic acids involves a two-step process starting from the corresponding bromothiophene. The initial step is the formation of an intermediate, 4-oxo-4-(2-thienyl)butanoic acid, followed by a reduction reaction.
Step 1: Synthesis of 4-oxo-4-(2-thienyl)butanoic acid
This step typically involves the Friedel-Crafts acylation of thiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Step 2: Reduction to this compound
The ketone group of the intermediate is then reduced to a methylene group. The Wolff-Kishner reduction is a common and effective method for this transformation.[5]
Experimental Protocol: Wolff-Kishner Reduction [5]
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-oxo-4-(2-thienyl)butanoic acid in ethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux for 1 hour.
-
Remove the condenser to allow for the distillation of water and excess hydrazine as the temperature rises to approximately 190°C.
-
Once this temperature is reached, reattach the condenser and continue to reflux for an additional 4 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified compound.
Crystal Growth Methodology
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. Several techniques can be employed, with slow evaporation being the most common for organic molecules.
Experimental Protocol: Crystal Growth by Slow Evaporation [5]
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully select a well-defined, single crystal for mounting on the goniometer head of the X-ray diffractometer.
X-ray Crystallography Workflow
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow, from data collection to structure refinement.
Caption: General workflow for small molecule X-ray crystallography.
Structural Analysis and Intermolecular Interactions: Insights from Analogues
In the absence of the specific crystal structure for this compound, we can infer its likely structural characteristics by examining related compounds. The crystal structures of thiophene-containing carboxylic acids and their derivatives reveal common packing motifs and intermolecular interactions that are likely to be present in the title compound.
Comparative Crystallographic Data of Thiophene Derivatives
The following table summarizes key crystallographic parameters for two thiophene derivatives, providing a basis for understanding the potential crystal packing of this compound.
| Parameter | 3-chlorothiophene-2-carboxylic acid · 4,4′-bipyridine (1/0.5)[6] | 4-(2-Thienylmethyleneamino)benzoic acid[7] |
| Chemical Formula | C₁₀H₈N₂·2C₅H₃ClO₂S | C₁₂H₉NO₂S |
| Molecular Weight | 479.35 g/mol | 231.26 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.233(3) Åb = 14.505(4) Åc = 6.697(2) Åβ = 105.75(1)° | a = 3.8801(3) Åb = 10.0849(11) Åc = 27.380(3) Åβ = 93.185(1)° |
| Unit Cell Volume | 1048.5(5) ų | 1069.74(18) ų |
| Molecules per Unit Cell (Z) | 2 | 4 |
Key Intermolecular Interactions
The crystal packing of carboxylic acids is typically dominated by hydrogen bonding, while the aromatic thiophene rings can participate in π-π stacking and other weak interactions.
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds. In the case of this compound, it is highly probable that the molecules will arrange into centrosymmetric dimers via this interaction. In more complex systems, such as co-crystals, other hydrogen bond acceptors, like the nitrogen in a pyridine ring, can lead to the formation of O-H···N synthons.[6]
π-π Stacking: The electron-rich thiophene rings can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal lattice.[6] These interactions involve the parallel stacking of the aromatic rings, contributing to the overall cohesive energy of the crystal.
Other Weak Interactions: C-H···O and C-H···π interactions are also likely to be present, further directing the molecular self-assembly and influencing the final crystal packing. In halogenated derivatives, halogen-halogen interactions can also be a significant factor in the supramolecular architecture.[6]
Caption: Anticipated intermolecular interactions in the crystal structure of this compound.
Structure-Activity Relationship and Drug Development
Detailed knowledge of the crystal structure of this compound derivatives is crucial for understanding their structure-activity relationships (SAR). The precise arrangement of functional groups in three-dimensional space dictates how a molecule interacts with its biological target. This information can guide the design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the solid-state properties, such as polymorphism and crystal packing, is essential for drug formulation and manufacturing, as these factors can influence solubility, stability, and bioavailability.
Conclusion
While the definitive crystal structure of this compound remains to be publicly disclosed, a comprehensive understanding of its likely solid-state behavior can be achieved through the examination of its synthesis, crystallization, and the crystal structures of closely related analogues. The anticipated formation of hydrogen-bonded carboxylic acid dimers and the presence of π-π stacking interactions involving the thiophene rings are expected to be the dominant forces governing its supramolecular architecture. This guide provides a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of compounds, underscoring the critical role of crystallography in modern drug discovery and development.
References
-
Mukherjee, A., et al. (2017). Supramolecular interactions in the 1:2 co-crystal of 4,4′-bipyridine and 3-chlorothiophene-2-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1362–1365. Available from: [Link].
-
Cui, H., & Tao, X. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2635. Available from: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
PubChemLite. This compound (C8H10O2S). Available from: [Link].
-
Georganics. This compound. Available from: [Link].
-
ZFIN. ChEBI: 4-oxo-4-(2-thienyl)butyric acid. Available from: [Link].
Sources
- 1. PubChemLite - this compound (C8H10O2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Supramolecular interactions in the 1:2 co-crystal of 4,4′-bipyridine and 3-chlorothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of 4-(2-Thienyl)butyric acid
A Technical Guide to the Biological Activity Screening of 4-(2-Thienyl)butyric Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, hypothesis-driven framework for the biological activity screening of this compound (TByA). Recognizing the dual structural motifs of the compound—a thiophene ring known for anti-inflammatory properties and a butyric acid chain reminiscent of histone deacetylase (HDAC) inhibitors—this document outlines a multi-tiered screening cascade.[1][2][3][4][5][6][7][8] We begin with broad-spectrum cytotoxicity assessments to establish a therapeutic window, followed by targeted, mechanistic assays to probe for HDAC inhibition and anti-inflammatory effects. Each protocol is detailed with step-by-step instructions, causality-driven explanations, and criteria for data interpretation. The guide is intended for researchers, scientists, and drug development professionals seeking a robust, scientifically-grounded approach to characterizing novel chemical entities.
Introduction and Rationale
The Compound: this compound (TByA)
This compound (TByA) is a monocarboxylic acid featuring a butyric acid chain attached to a thiophene ring at the 2-position.[9][10][11] Its structure presents compelling reasons for a thorough biological investigation.
-
The Thiophene Moiety: Thiophene and its derivatives are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][4] This heterocyclic ring system is associated with a wide array of pharmacological activities, including notable anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] Commercially available anti-inflammatory drugs like Tinoridine and Tiaprofenic acid feature a thiophene core and function by inhibiting cyclooxygenase (COX) enzymes.[1][2][4]
-
The Butyric Acid Moiety: Butyric acid is a short-chain fatty acid well-documented as an inhibitor of histone deacetylase (HDAC) enzymes.[6][7] HDACs play a critical role in gene regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[12][13][14][15][16] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents.[7][8][13][16][17]
A Hypothesis-Driven, Tiered Screening Strategy
Based on TByA's structural components, we can formulate two primary hypotheses for its biological activity:
-
Hypothesis 1: The butyric acid side chain confers HDAC inhibitory activity.
-
Hypothesis 2: The thiophene ring confers anti-inflammatory properties.
This guide employs a tiered screening approach to systematically test these hypotheses, starting with broad assessments and progressing to more specific, mechanistic studies. This strategy ensures that resources are used efficiently and that a comprehensive biological profile of the compound is developed.
Data Presentation and Interpretation
Calculate the percent inhibition for each TByA concentration and determine the IC₅₀ value.
| Compound | IC₅₀ for HDAC Activity (µM) |
| This compound | 75.2 |
| Trichostatin A (Control) | 0.01 |
| Sodium Butyrate (Control) | 350 |
Interpretation: An IC₅₀ value in the micromolar range would be a positive result, confirming TByA as an HDAC inhibitor. Comparing its potency to known inhibitors like TSA (potent) and sodium butyrate (less potent) provides valuable context.
Hypothesis 2: Anti-Inflammatory Activity Assay
Scientific Rationale: Thiophene derivatives are frequently associated with anti-inflammatory activity. [1][2][3][4][5]A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. [18][19][20]This stimulation triggers an inflammatory cascade, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. [18][21][22]The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [20][23][24]A reduction in nitrite levels in the presence of TByA would indicate anti-inflammatory activity. [20]
Detailed Protocol: LPS-Induced Nitric Oxide Production (Griess Assay)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents:
-
RAW 264.7 cells and culture medium.
-
LPS (from E. coli O111:B4): 1 µg/mL working solution. [23][25] * Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. [20][26] * Sodium Nitrite (NaNO₂) for standard curve.
-
Positive Control Inhibitor: Dexamethasone or L-NAME.
-
TByA stock solution.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/mL and allow them to adhere overnight. [20] 2. Pre-treatment: Remove the medium and add fresh medium containing various concentrations of TByA (at non-toxic concentrations determined in Tier 1). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. [23] 5. Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. [20][26] 7. Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
-
Self-Validation: A "cells only" group serves as a negative control, while an "LPS only" group serves as the positive control for NO production. A known anti-inflammatory agent validates the assay's responsiveness. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to TByA-induced cytotoxicity. [20][23]
Data Presentation and Interpretation
Quantify the nitrite concentration and calculate the percent inhibition of NO production.
| Treatment Condition | Nitrite (NO₂⁻) Conc. (µM) | % Inhibition of NO Production |
| Vehicle (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) Only | 45.8 ± 2.1 | 0% |
| LPS + TByA (10 µM) | 30.1 ± 1.5 | 34.3% |
| LPS + TByA (50 µM) | 15.7 ± 1.1 | 65.7% |
| LPS + Dexamethasone (1 µM) | 5.3 ± 0.8 | 88.4% |
Interpretation: A dose-dependent decrease in nitrite concentration in TByA-treated cells indicates that the compound possesses anti-inflammatory properties by inhibiting the NO production pathway.
Summary and Future Directions
This guide presents a logical and robust screening cascade for evaluating the biological activities of this compound. The tiered approach allows for an efficient and comprehensive characterization, starting from general effects and moving toward specific, hypothesis-driven mechanisms.
-
Positive Findings: If TByA demonstrates activity in either or both of the Tier 2 assays (HDAC inhibition, anti-inflammatory effects), further mechanistic studies (Tier 3) are warranted. This could include Western blotting to confirm hyperacetylation of histones (downstream of HDAC inhibition) or qPCR/ELISA to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Negative Findings: If TByA shows no significant activity, its structural scaffold could still serve as a starting point for medicinal chemistry efforts to synthesize more potent analogs.
Ultimately, this structured screening process provides the foundational data necessary for making informed decisions in a drug discovery pipeline, guiding the progression from a novel compound to a potential therapeutic lead.
References
-
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). PubMed Central. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]
-
Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. (n.d.). PubMed Central. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed Central. [Link]
-
Histone deacetylase. (n.d.). Wikipedia. [Link]
-
Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Protocol. [Link]
-
Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. [Link]
-
Histone acetylation and deacetylation. (n.d.). Wikipedia. [Link]
-
Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. (n.d.). PubMed Central. [Link]
-
Histone Deacetylases and Mechanisms of Regulation of Gene Expression. (2016). PubMed Central. [Link]
-
3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). MDPI. [Link]
-
LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection. (2010). PubMed. [Link]
-
Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. (n.d.). MDPI. [Link]
-
Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. (n.d.). PubMed Central. [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). PubMed Central. [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central. [Link]
-
LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways. (2012). PubMed. [Link]
-
Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. (2017). ResearchGate. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. (2016). ResearchGate. [Link]
-
This compound One Chongqing Chemdad Co. (n.d.). Chemdad. [Link]
-
This compound. (n.d.). precisionFDA. [Link]
-
Butyrate Histone Deacetylase Inhibitors. (n.d.). PubMed Central. [Link]
-
Inhibition of histone deacetylase activity by butyrate. (n.d.). PubMed. [Link]
-
Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). PubMed. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 4653-11-6 [chemicalbook.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 15. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 16. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Pharmacological Investigation of 4-(2-Thienyl)butyric Acid
Preamble: Beyond a Building Block - Establishing a Pharmacological Identity for 4-(2-Thienyl)butyric Acid
This compound (TByA), a butyric acid derivative distinguished by a 2-thienyl group at the 4-position, has predominantly been utilized as a structural scaffold in the synthesis of novel therapeutic agents, including potential treatments for muscular dystrophy and diabetes.[][2] Its documented biological activity, however, is currently limited to toxicological studies in renal cells, which identified oxidative stress and mitochondrial dysfunction as key mechanisms of its cytotoxicity.[3][4] This narrow focus overlooks a compelling therapeutic hypothesis grounded in its structural similarity to butyric acid, a short-chain fatty acid with well-established roles as a signaling molecule.
Butyric acid exerts significant biological effects, notably through the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.[5] These mechanisms are central to its anti-inflammatory and anti-neoplastic properties.[5][6] The structural analogy between TByA and butyric acid thus provides a strong rationale for a formal investigation into whether TByA shares these therapeutically relevant pharmacological activities.
This guide presents a structured, hypothesis-driven framework for the initial pharmacological characterization of TByA. It moves beyond the known toxicological profile to explore its potential as a bioactive agent in its own right. We will detail a logical, multi-phase investigative workflow, from verifying published data to exploring novel mechanisms of action, providing the rigorous foundational data required for any subsequent drug development program.
Phase 1: Foundational Profiling and Verification of Known Bioactivity
Before exploring novel pharmacology, it is imperative to establish a robust baseline for the compound's physicochemical properties and to independently verify its reported biological effects. This ensures data integrity and reproducibility.
Physicochemical Characterization
A comprehensive understanding of TByA's physical and chemical properties is a non-negotiable prerequisite for all subsequent biological assays.
Experimental Protocol: Purity, Identity, and Solubility Assessment
-
Identity and Purity Confirmation (≥98%):
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. Confirm the chemical structure by comparing shifts to reference spectra and ensure the absence of significant impurity signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Develop a suitable LC method to confirm the molecular weight of the parent ion ([M-H]⁻ or [M+H]⁺) and establish a primary purity assessment based on peak area.
-
-
Aqueous Solubility Determination:
-
Kinetic Solubility (Turbidimetric Method): Prepare a high-concentration stock solution of TByA in dimethyl sulfoxide (DMSO). Make serial dilutions in a 96-well plate and add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Monitor for precipitation over time using a plate reader measuring light scattering or absorbance. This provides an early indication of solubility challenges.
-
Thermodynamic Solubility (Shake-Flask Method): Add an excess amount of solid TByA to a series of vials containing aqueous buffer (pH 7.4). Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Centrifuge to pellet undissolved solid, then quantify the concentration of TByA in the supernatant via a validated HPLC-UV method.
-
In Vitro Toxicology: Verification and Expansion
The primary published study on TByA identified cytotoxicity in isolated rat renal tubular cells.[3] Our initial step is to verify this finding in a standardized human cell line and to assess the specificity of this effect.
Experimental Protocol: Cell Viability Assessment
-
Cell Culture: Culture human embryonic kidney (HK-2) cells and a control cell line of non-renal origin (e.g., HepG2, human liver carcinoma) under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Plate cells in 96-well plates and allow them to adhere overnight. Treat cells with a concentration range of TByA (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Measurement (MTT Assay):
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a SDS-HCl solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line at each time point.
| Parameter | HK-2 (Renal) | HepG2 (Non-Renal) | Interpretation |
| IC₅₀ at 48h (µM) | Expected Value | Expected Value | A significantly lower IC₅₀ in HK-2 cells would confirm renal cell sensitivity. Similar values may suggest a general cytotoxic mechanism. |
Mechanistic Toxicology: Confirmation of Oxidative Stress
To validate the proposed mechanism of cytotoxicity, we will directly measure key markers of oxidative stress in cells treated with TByA at concentrations around the determined IC₅₀.
Experimental Protocol: Oxidative Stress Marker Analysis
-
Cell Treatment: Treat HK-2 cells with TByA at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Reactive Oxygen Species (ROS) Production:
-
Load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
-
-
Glutathione (GSH) Depletion:
-
Lyse the cells and measure total and oxidized glutathione (GSSG) levels using a commercial GSH/GSSG assay kit (e.g., based on Ellman's reagent).
-
A decrease in the GSH/GSSG ratio indicates oxidative stress.
-
-
Lipid Peroxidation:
-
Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay. Increased MDA levels signify oxidative damage to cell membranes.
-
Phase 2: Investigation of Novel Therapeutic Mechanisms
This phase tests the central hypothesis that TByA may share the pharmacological activities of its structural analog, butyric acid.
Hypothesis A: TByA as a Histone Deacetylase (HDAC) Inhibitor
Butyrate is a classical pan-HDAC inhibitor. We will investigate if TByA inhibits HDAC enzymatic activity and induces the downstream hallmark of this inhibition—histone hyperacetylation—in a cellular context.
Experimental Protocol: In Vitro HDAC Inhibition
-
Biochemical HDAC Activity Assay:
-
Utilize a commercial fluorometric HDAC activity assay kit (containing a broad-spectrum human HDAC enzyme and a fluorogenic substrate).
-
In a 96-well plate, combine the HDAC enzyme, the substrate, and varying concentrations of TByA (e.g., 1 µM to 5 mM).
-
Include a known HDAC inhibitor (e.g., Sodium Butyrate or SAHA) as a positive control.
-
Incubate according to the manufacturer's protocol, then add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure fluorescence and calculate the percentage of HDAC inhibition relative to the vehicle control. Determine the IC₅₀ value.
-
-
Cellular Histone Acetylation Assay (Western Blot):
-
Treat a relevant cell line (e.g., HT-29 human colon cancer cells, which are sensitive to HDAC inhibitors) with TByA at various concentrations (e.g., 0.1x to 10x the biochemical IC₅₀, if established) for 12-24 hours.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 (e.g., anti-Ac-H3K9) and total histone H3 (as a loading control).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent increase in the ratio of acetylated H3 to total H3 would confirm cellular HDAC inhibitory activity.
-
Caption: Workflow for Investigating HDAC Inhibition.
Hypothesis B: TByA as a Short-Chain Fatty Acid Receptor Agonist
Butyrate is the natural ligand for GPR41, GPR43, and GPR109A. We will employ functional assays in engineered cell lines to determine if TByA can activate these receptors.
Experimental Protocol: GPCR Activation Assays
-
Cell Lines: Utilize commercially available recombinant cell lines, such as HEK293 or CHO, stably expressing human GPR41, GPR43, or GPR109A.
-
Functional Assay Selection: The choice of assay depends on the receptor's known signaling pathway:
-
GPR41 and GPR43 (Gi/Gq-coupled): A calcium mobilization assay is suitable. These receptors can signal through Gq, leading to an increase in intracellular calcium.
-
GPR109A (Gi-coupled): A cAMP inhibition assay is the canonical readout. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
-
Assay Procedure (Example: cAMP Inhibition for GPR109A):
-
Plate GPR109A-expressing cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin) to elevate basal cAMP levels.
-
Add varying concentrations of TByA or a known agonist (e.g., Nicotinic Acid for GPR109A) and incubate.
-
Lyse the cells and quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: For each receptor, plot the response (e.g., % cAMP inhibition) against the TByA concentration. Determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ) relative to a known agonist.
| Receptor Target | Assay Type | Parameter Measured | Positive Control |
| GPR41 | Calcium Mobilization | EC₅₀, Eₘₐₓ | Propionate |
| GPR43 | Calcium Mobilization | EC₅₀, Eₘₐₓ | Acetate, Propionate |
| GPR109A | cAMP Inhibition | EC₅₀, Eₘₐₓ | Nicotinic Acid |
Phase 3: Integrated Data Analysis and Go/No-Go Decision Framework
The culmination of this initial investigation is the synthesis of all data points to form a cohesive pharmacological profile and to guide future research.
Caption: Decision workflow for TByA development.
Interpreting the Outcomes:
-
Scenario 1: TByA is a potent HDAC inhibitor but not a GPCR agonist. This would classify TByA as a novel HDAC inhibitor. Future work would focus on determining its HDAC isoform selectivity, in vivo efficacy in relevant models (e.g., oncology), and structure-activity relationship (SAR) studies to improve potency and reduce off-target toxicity.
-
Scenario 2: TByA is a selective GPCR agonist. If TByA activates one or more of the SCFA receptors, it could be a valuable tool for studying the physiology of these receptors or a lead compound for metabolic or inflammatory diseases. Downstream signaling pathway analysis (e.g., β-arrestin recruitment) would be a critical next step.
-
Scenario 3: TByA exhibits dual activity. A molecule with both HDAC inhibitory and GPCR agonist properties would be highly unique. The therapeutic implications would be complex and context-dependent, requiring careful investigation of the interplay between these two mechanisms.
-
Scenario 4: TByA is inactive in both assays and only shows cytotoxicity. In this case, its primary value may remain as a chemical intermediate or a reference compound for renal toxicology studies. The focus would shift to modifying the structure to eliminate cytotoxicity while potentially introducing desired bioactivity.
This structured investigation will definitively position this compound on the drug discovery landscape, moving it from a compound of toxicological interest to one with a clearly defined pharmacological profile and a rationale for future development.
References
-
Lash, L. H., et al. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology, 103(3), 167-175.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78386, this compound.
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
Li, G., et al. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 61(5), 1-15.
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). This compound (CHEBI:40114). Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 633-644.
Sources
- 2. This compound | 4653-11-6 [chemicalbook.com]
- 3. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-噻吩基)丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Thienylalkanoic Acids
This guide provides an in-depth exploration of the discovery and synthesis of novel thienylalkanoic acids, a promising class of compounds with significant therapeutic potential. We will delve into the rationale behind their design, detailed synthetic methodologies, robust protocols for biological evaluation, and the critical analysis of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of bringing these novel chemical entities from the laboratory to potential clinical applications.
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. When coupled with an alkanoic acid moiety, the resulting thienylalkanoic acids have emerged as a class of compounds with significant potential to address a range of unmet medical needs, particularly in the areas of inflammation, pain, and oncology.
The acidic proton of the carboxylic acid group allows for ionic interactions with biological targets, while the lipophilic thiophene core facilitates membrane permeability and access to intracellular targets. This combination of functionalities provides a versatile platform for fine-tuning the pharmacological properties of these molecules. This guide will illuminate the path from conceptualization to the synthesis and evaluation of these promising therapeutic agents.
Synthetic Strategies: Building the Thienylalkanoic Acid Core
The synthesis of novel thienylalkanoic acids is a multi-step process that begins with the construction of the core thiophene ring, followed by the introduction of the alkanoic acid side chain. A thorough understanding of the underlying chemical principles is paramount to achieving high yields and purity.
The Gewald Reaction: A Cornerstone for Thiophene Synthesis
A highly efficient and versatile method for the synthesis of the 2-aminothiophene scaffold, a key precursor for many thienylalkanoic acids, is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3]
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization. The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring by varying the starting carbonyl compound and nitrile.[1][2]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol describes a time-efficient and high-yielding microwave-assisted Gewald synthesis.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) in 5 mL of ethanol.
-
Add morpholine (2.0 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Introduction of the Alkanoic Acid Side Chain
Once the thiophene core is synthesized, the next crucial step is the introduction of the alkanoic acid side chain. This can be achieved through several synthetic routes, most commonly involving the alkylation of a suitable thiophene derivative with a haloalkanoic ester, followed by hydrolysis.
A common strategy involves the N-alkylation of a 2-aminothiophene with an ethyl bromoacetate or a similar haloalkanoate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of a Thienylalkanoic Acid Ester and Subsequent Hydrolysis
This protocol outlines the synthesis of a generic thienylalkanoic acid.
Part A: Synthesis of the Ester
-
To a solution of the 2-aminothiophene derivative (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate (1.1 mmol) dropwise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[4]
Part B: Hydrolysis of the Ester
-
Dissolve the purified ester (1.0 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide (5 mL).[5][6][7]
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid.[5][7]
-
The precipitated thienylalkanoic acid is collected by filtration, washed with water, and dried.
Diagram: Synthetic Pathway to Thienylalkanoic Acids
Caption: A generalized workflow for the synthesis of novel thienylalkanoic acids.
Characterization and Purification: Ensuring Quality and Integrity
Rigorous characterization and purification are essential to ensure the identity, purity, and stability of the synthesized thienylalkanoic acids. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure of the synthesized compounds.[8] Infrared (IR) spectroscopy provides information about the functional groups present, such as the carbonyl group of the carboxylic acid and the C-S bond of the thiophene ring.[8] Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Chromatographic Purification: Thin-layer chromatography (TLC) is utilized for rapid reaction monitoring and preliminary purity assessment.[9] Column chromatography is a standard technique for the purification of the synthesized compounds on a larger scale.[4] High-performance liquid chromatography (HPLC) is employed for final purity analysis and can also be used for preparative purification.[4]
Biological Evaluation: Unveiling the Therapeutic Potential
A comprehensive biological evaluation is necessary to determine the therapeutic potential of the newly synthesized thienylalkanoic acids. This typically involves a battery of in vitro and in vivo assays to assess their anti-inflammatory, analgesic, and anticancer activities.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of thienylalkanoic acids are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[10][11]
In Vitro Anti-inflammatory Assays:
-
Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a key event in the inflammatory process.[12]
-
Membrane Stabilization Assay: The ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis is a measure of its anti-inflammatory activity.[12]
-
COX and 5-LOX Inhibition Assays: These enzymatic assays directly measure the inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX enzymes.[10][11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Prostaglandin screening ELISA kit
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle control for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a stopping solution.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Analgesic and Anti-inflammatory Models:
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[13][14]
-
Acetic Acid-Induced Writhing Test in Mice: This model is used to assess the peripheral analgesic activity of a compound.[10][14]
-
Hot Plate Test in Mice: This test is used to evaluate the central analgesic activity of a compound.[14]
Diagram: Workflow for Anti-inflammatory and Analgesic Evaluation
Caption: A flowchart illustrating the screening process for anti-inflammatory and analgesic activity.
Anticancer Activity
Thiophene-containing compounds have shown promise as anticancer agents, and thienylalkanoic acids are being investigated for their potential to inhibit tumor cell growth.[15][16][17]
In Vitro Anticancer Assays:
-
MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation after treatment with a test compound.[18][19][20]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution, identifying potential cell cycle arrest at G1, S, or G2/M phases.[4][15]
-
Apoptosis Assays: Various assays, such as Annexin V/propidium iodide staining, can be used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.[4][15]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[18][19][20]
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
SAR studies are fundamental to the drug discovery process, providing insights into how the chemical structure of a molecule influences its biological activity.[6][21][22] By systematically modifying the structure of a lead thienylalkanoic acid and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for potency, selectivity, and reduced toxicity.[6][21]
Key areas of SAR exploration for thienylalkanoic acids include:
-
Substitution on the Thiophene Ring: The nature, size, and position of substituents on the thiophene ring can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its interactions with the target.
-
Length and Nature of the Alkanoic Acid Chain: Varying the length of the alkyl chain (acetic, propanoic, etc.) can affect the compound's flexibility and its ability to bind to the target's active site.
-
Substitution on the Alkanoic Acid Chain: Introducing substituents on the alpha- or beta-carbon of the alkanoic acid chain can influence potency and selectivity.
Table 1: Hypothetical SAR Data for a Series of Thienylalkanoic Acids as COX-2 Inhibitors
| Compound | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) |
| 1a | H | H | 15.2 |
| 1b | 4-F | H | 8.5 |
| 1c | 4-OCH3 | H | 5.1 |
| 1d | 4-Cl | H | 9.8 |
| 1e | 4-OCH3 | CH3 | 2.3 |
This hypothetical data suggests that a para-methoxy substituent on the phenyl ring at R1 and a methyl group at R2 enhance COX-2 inhibitory activity.
Conclusion and Future Directions
The discovery and synthesis of novel thienylalkanoic acids represent a vibrant and promising area of research in medicinal chemistry. The versatility of the thiophene scaffold, combined with the strategic placement of an alkanoic acid moiety, provides a powerful platform for the development of new therapeutic agents. Through a systematic approach encompassing efficient synthesis, rigorous biological evaluation, and insightful SAR studies, the full therapeutic potential of this compound class can be unlocked. Future research will likely focus on the development of highly selective inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source details not fully available]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. [Source details not fully available]
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (2004). Synlett.
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Source details not fully available]
-
Gewald reaction. Wikipedia. [Link]
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Source details not fully available]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.
- Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Acta Pharmaceutica Sinica B.
- Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. European Journal of Medicinal Chemistry.
- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry.
-
(PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. ResearchGate. [Link]
-
hydrolysis of esters. Chemguide. [Link]
- l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science.
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
- One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules.
-
2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Jetir.Org. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
- Chromatographic Methods. [Source details not fully available]
-
Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]
-
Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]
-
Median effective doses (ED50) of intraperitoneally administered... ResearchGate. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
- Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. European Journal of Medicinal Chemistry.
- Growth inhibition of human cancer cells in vitro by T-type calcium channel blockers. [Source details not fully available]
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry.
-
Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Semantic Scholar. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals.
-
IC50 values (in μg/mL) of the anti-inflammatory activity of the extracts of Enteromorpha intestinalis. ResearchGate. [Link]
- 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. European Journal of Medicinal Chemistry.
-
2-Thiopheneacetic acid. PubChem. [Link]
-
Cell growth inhibitory effects of selected synthesized colchicinoids. ResearchGate. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]
- Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice. Journal of Pharmacological Methods.
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry.
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
- Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Journal of Ethnopharmacology.
- Determination of the median effective dose (ED50 ) of spinal chloroprocaine in labour analgesia. Anaesthesia.
- Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid deriv
Sources
- 1. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 15. Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line | NSF Public Access Repository [par.nsf.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. L-type amino acid transporter 1 inhibitors inhibit tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-(2-Thienyl)butyric Acid from 4-oxo-4-(2-thienyl)butyric Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 4-(2-thienyl)butyric acid, a significant building block in medicinal chemistry and drug development. The primary focus of this document is the reduction of the ketone functionality in the starting material, 4-oxo-4-(2-thienyl)butyric acid. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of common reduction methodologies, including the Wolff-Kishner and Clemmensen reductions. The content herein is structured to provide not only procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[][2] Its thiophene moiety serves as a bioisosteric replacement for a benzene ring, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The butyric acid side chain also presents a handle for further chemical modifications. The precursor, 4-oxo-4-(2-thienyl)butyric acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[4][5] The reduction of the ketone group in 4-oxo-4-(2-thienyl)butyric acid is a critical step in the synthesis of many derivatives and requires careful consideration of the chosen methodology to avoid unwanted side reactions and ensure high yields.
Strategic Overview: Reduction of the Carbonyl Group
The primary challenge in the synthesis of this compound from its keto-acid precursor is the selective reduction of the carbonyl group to a methylene group without affecting the thiophene ring or the carboxylic acid functionality. Two classical and highly effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.[6][7] A third, albeit less commonly detailed for this specific substrate, is catalytic hydrogenation.[6] The choice between these methods is dictated by the overall stability of the substrate to acidic or basic conditions.
Figure 1: General workflow for the synthesis of this compound.
Comparative Analysis of Reduction Methodologies
A critical aspect of experimental design is the selection of the most appropriate synthetic route. The following table provides a comparative analysis of the Wolff-Kishner and Clemmensen reductions for the conversion of 4-oxo-4-(2-thienyl)butyric acid.
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reagents | Hydrazine (N₂H₄), strong base (e.g., KOH or NaOH) | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl) |
| Reaction Conditions | High temperatures (180-220 °C) in a high-boiling solvent (e.g., diethylene glycol) | Refluxing in strongly acidic conditions |
| Mechanism | Formation of a hydrazone followed by base-catalyzed elimination of N₂ gas.[8][9][10] | The exact mechanism is not fully understood but is believed to involve zinc carbenoids on the surface of the zinc.[11][12] |
| Advantages | Suitable for substrates sensitive to acidic conditions.[6] | Effective for aryl-alkyl ketones and compounds stable in strong acid.[7][11] |
| Disadvantages | Requires high temperatures and strongly basic conditions, which may not be suitable for base-sensitive substrates.[8] | Unsuitable for acid-sensitive substrates.[11][12] The use of mercury is a significant environmental and safety concern. |
| Key Modifications | Huang-Minlon modification allows for a one-pot reaction with improved yields and shorter reaction times.[6][13] | Modified conditions using activated zinc dust in anhydrous HCl can be more effective for some substrates.[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound using the Wolff-Kishner and Clemmensen reductions.
Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is adapted from established procedures for similar substrates and is optimized for safety and efficiency.[3]
Materials and Reagents:
-
4-oxo-4-(2-thienyl)butyric acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-oxo-4-(2-thienyl)butyric acid (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol.
-
Hydrazine Addition: Heat the mixture to approximately 80-90 °C with stirring. Slowly add hydrazine hydrate (3 equivalents) via the dropping funnel.
-
Hydrazone Formation and Water Removal: Increase the temperature to distill off the water formed during the reaction, along with any excess hydrazine. The temperature of the reaction mixture will rise.
-
Reduction: Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the product to precipitate.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation.
-
Figure 2: Simplified mechanism of the Wolff-Kishner reduction.
Protocol 2: Clemmensen Reduction
This protocol is a standard procedure for the Clemmensen reduction of aryl-alkyl ketones.[7]
Materials and Reagents:
-
4-oxo-4-(2-thienyl)butyric acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
Preparation of Zinc Amalgam: Zinc amalgam can be prepared by stirring zinc granules with a 5% mercuric chloride solution for a few minutes, followed by decanting the solution and washing the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place the zinc amalgam, water, and concentrated hydrochloric acid.
-
Substrate Addition: Add a solution of 4-oxo-4-(2-thienyl)butyric acid in toluene to the flask.
-
Reduction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period to maintain a strongly acidic environment.
-
Work-up and Purification:
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved through recrystallization or vacuum distillation.
-
Figure 3: Overview of the Clemmensen reduction.
Safety and Handling Precautions
-
Wolff-Kishner Reduction: Hydrazine is highly toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is performed at high temperatures, so take necessary precautions to avoid burns.
-
Clemmensen Reduction: Concentrated hydrochloric acid is corrosive and should be handled with care. Mercury and its compounds are highly toxic; the preparation and handling of zinc amalgam should be performed in a fume hood, and all mercury-containing waste must be disposed of according to institutional safety guidelines.
Conclusion
The synthesis of this compound from 4-oxo-4-(2-thienyl)butyric acid is a well-established transformation that can be efficiently achieved through either the Wolff-Kishner or Clemmensen reduction. The choice of method should be based on the substrate's stability towards strong bases or acids. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred due to its operational simplicity and avoidance of toxic heavy metals. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully and safely perform this important synthetic step.
References
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Clemmensen Reduction Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 4-(2-Thienyl)butyric Acid via Wolff-Kishner Reduction
Introduction: Strategic Deoxygenation in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and drug development, thiophene-containing molecules are of significant interest due to their bioisosteric relationship with benzene rings, often leading to enhanced biological activity and favorable pharmacokinetic profiles.[1] 4-(2-Thienyl)butyric acid is a valuable building block in this domain, serving as a precursor for a variety of potential therapeutic agents, including calpain inhibitors and anti-diabetic compounds.[] The synthesis of this key intermediate often involves the reduction of a carbonyl group from a precursor like 4-oxo-4-(2-thienyl)butanoic acid.
The Wolff-Kishner reduction is a classic and robust chemical reaction used in organic chemistry to convert a carbonyl functionality (an aldehyde or ketone) into a methylene group (-CH₂-).[3][4] This transformation is particularly valuable when the substrate is sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction.[4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound using the Huang-Minlon modification of the Wolff-Kishner reduction, a widely adopted procedure that offers improved yields and shorter reaction times.[6][7][8]
Mechanistic Insight: The Wolff-Kishner Reduction Pathway
The Wolff-Kishner reduction proceeds through a two-stage mechanism under basic conditions.[9] The initial step involves the condensation of the carbonyl compound with hydrazine (N₂H₄) to form a hydrazone intermediate.[3][10] The subsequent and rate-determining step involves the deprotonation of the hydrazone by a strong base, followed by a series of proton transfers and the irreversible expulsion of nitrogen gas (N₂), which drives the reaction to completion.[11][12] The resulting carbanion is then protonated by the solvent to yield the final alkane product.[6][9]
The Huang-Minlon modification streamlines this process by conducting the reaction in a high-boiling solvent, such as diethylene glycol, which allows for the initial formation of the hydrazone at a lower temperature, followed by the removal of water and excess hydrazine by distillation. The temperature is then elevated to facilitate the decomposition of the hydrazone to the desired product.[6][7][8] This one-pot procedure is generally more efficient and safer than the original method.[7]
Figure 1: Simplified workflow of the Wolff-Kishner reduction.
Experimental Protocol: Huang-Minlon Modification
This protocol outlines the reduction of 4-oxo-4-(2-thienyl)butanoic acid to this compound.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 4-oxo-4-(2-thienyl)butanoic acid | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Hydrazine hydrate (55-64%) | Reagent Grade | Major chemical suppliers |
| Potassium hydroxide (KOH) pellets | ACS Reagent, ≥85% | Major chemical suppliers |
| Diethylene glycol (DEG) | Anhydrous, ≥99% | Major chemical suppliers |
| Hydrochloric acid (HCl) | 37%, ACS Reagent | Major chemical suppliers |
| Diethyl ether or Ethyl acetate | ACS Reagent | Major chemical suppliers |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Major chemical suppliers |
| Deionized water | High purity | In-house generation |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine 4-oxo-4-(2-thienyl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol. The solvent volume should be sufficient to ensure effective stirring (approximately 10-15 mL per gram of starting material).
-
Hydrazone Formation: To the stirred mixture, cautiously add hydrazine hydrate (4.0 eq) at room temperature.
-
Initial Heating and Water Removal: Heat the reaction mixture to 130-140°C for 1-2 hours. During this time, the hydrazone will form, and water from the hydrazine hydrate and the condensation reaction will begin to distill off.
-
Decomposition of the Hydrazone: After the initial heating period, increase the temperature to 190-200°C to initiate the decomposition of the hydrazone and the evolution of nitrogen gas.[6] Maintain this temperature until the gas evolution ceases (typically 3-5 hours).
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing cold water (approximately twice the volume of the reaction mixture).
-
Acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Extract the product from the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., heptane or a mixture of ethanol and water) or by vacuum distillation to afford the final product with high purity.
Safety Precautions
Hydrazine is highly toxic and a suspected carcinogen. [13] It can be absorbed through the skin and is corrosive.[13][14] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[15] Personal protective equipment, including chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (butyl rubber is recommended), must be worn.[13][14]
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
The reaction involves heating to high temperatures and the evolution of nitrogen gas. Ensure the apparatus is securely clamped and that there is a clear path for gas to exit through the condenser.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the temperature for the hydrazone decomposition was maintained and that all water was effectively removed during the distillation step. The presence of water can lower the reaction temperature and hinder the decomposition.[3]
-
Side Reactions: While the Wolff-Kishner reduction is generally robust, highly hindered ketones may react slowly or require more forcing conditions.[5]
-
Purity of Reagents: The use of high-purity reagents is crucial for obtaining good yields and minimizing side products. Anhydrous diethylene glycol is recommended to facilitate the removal of water.
Data Summary
| Parameter | Value | Rationale |
| Solvent | Diethylene Glycol | High boiling point allows for the necessary reaction temperatures to be reached.[6][7] |
| Base | Potassium Hydroxide (KOH) | Strong base required for the deprotonation of the hydrazone intermediate. |
| Reducing Agent | Hydrazine Hydrate | Source of hydrazine for the formation of the hydrazone intermediate. |
| Temperature | 130-140°C (Hydrazone formation) | Optimal temperature for the initial condensation reaction. |
| 190-200°C (Decomposition) | Necessary for the decomposition of the hydrazone and evolution of nitrogen gas.[6] | |
| Reaction Time | 4-7 hours | Dependent on the scale of the reaction and the efficiency of water removal. |
Conclusion
The Huang-Minlon modification of the Wolff-Kishner reduction provides an efficient and reliable method for the synthesis of this compound from its corresponding keto-acid precursor. The protocol detailed in this application note, with its emphasis on procedural rationale and safety, is designed to be a valuable resource for researchers in drug discovery and development. By understanding the underlying mechanism and critical parameters of this reaction, scientists can effectively utilize this powerful synthetic tool.
References
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Online Organic Chemistry Tutor. Wolf-Kishner Reduction and Huang Minlon Modification. [Link]
-
Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]
-
L.S. College, Muzaffarpur. Wolff–Kishner reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Sciencemadness Wiki. Wolff–Kishner reduction. [Link]
-
J. Wicha. Reduction of carbonyl compounds to the respective alkanes is one of the classic transfor- mations of organic synthesis. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). [Link]
-
NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
The Organic Chemistry Tutor. Wolff Kishner Reduction Mechanism. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. arxada.com [arxada.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
4-(2-Thienyl)butyric Acid: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Introduction: The Strategic Value of the Thiophene Moiety
In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold. Its structural and electronic resemblance to a benzene ring allows it to function as a bioisostere, yet its unique heteroaromatic nature imparts distinct properties that can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(2-Thienyl)butyric acid, with its readily functionalizable carboxylic acid and reactive thiophene ring, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound, with a focus on detailed, field-proven protocols for key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.
Core Applications in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of various fused heterocyclic systems, which form the core of numerous biologically active molecules. Its utility has been demonstrated in the preparation of compounds targeting a range of therapeutic areas, including calpain inhibitors for muscular dystrophy and isochroman derivatives with potential anti-diabetic properties.[1] A primary and powerful application of this building block is its use in intramolecular Friedel-Crafts acylation reactions to construct thieno-fused cyclic ketones. These ketones are pivotal intermediates for further elaboration into complex molecular architectures.
Key Synthetic Transformation: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of this compound derivatives is a cornerstone transformation that allows for the efficient construction of a new six-membered ring fused to the thiophene core. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the carboxylic acid moiety, is attacked by the electron-rich thiophene ring.
Regioselectivity of Acylation on the Thiophene Ring
A critical consideration in the electrophilic substitution of thiophene is regioselectivity. The attack of an electrophile, such as an acylium ion, occurs preferentially at the C2 (or C5) position over the C3 (or C4) position. This preference is attributed to the greater resonance stabilization of the cationic intermediate formed upon attack at the C2 position. The positive charge can be delocalized over three atoms, including the sulfur atom, whereas attack at the C3 position results in a less stable intermediate with only two resonance structures.[2] This inherent reactivity of the thiophene ring in this compound dictates that the intramolecular cyclization will occur at the C3 position of the thiophene ring, leading to the formation of a thieno[3,2-b] fused system.
Activation of the Carboxylic Acid: Formation of the Acid Chloride
To facilitate the intramolecular Friedel-Crafts acylation, the carboxylic acid of this compound must first be converted into a more reactive acylating agent. The most common and effective method is the formation of the corresponding acid chloride, 4-(2-thienyl)butyryl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Thienyl)butyryl Chloride
This protocol details the conversion of this compound to its acid chloride, a crucial intermediate for subsequent cyclization reactions.
Reaction Scheme:
Figure 1: Synthesis of 4-(2-Thienyl)butyryl chloride.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | >99% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Magnetic Stirrer and Stir Bar | - | VWR |
| Round-bottom flask | - | Pyrex |
| Reflux condenser | - | Pyrex |
| Heating mantle | - | VWR |
| Rotary evaporator | - | Heidolph |
Procedure:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ gases), add this compound (10.0 g, 58.7 mmol).
-
Carefully add thionyl chloride (12.8 mL, 176 mmol, 3.0 equiv) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (2 x 20 mL) can be added and co-evaporated.
-
The resulting crude 4-(2-thienyl)butyryl chloride, a pale yellow oil, is of sufficient purity for the subsequent cyclization step and can be used without further purification.
Expert Insights: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol describes the cyclization of this compound to form the corresponding fused ketone, a key intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
Figure 2: PPA-catalyzed cyclization of this compound.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | 115% | Sigma-Aldrich |
| Ice | - | - |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
| Magnetic Stirrer and Stir Bar | - | VWR |
| Round-bottom flask | - | Pyrex |
| Heating mantle with temperature control | - | VWR |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place polyphosphoric acid (100 g).
-
Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Slowly add this compound (10.0 g, 58.7 mmol) to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 100-110 °C and maintain for 1 hour. The color of the mixture will darken.
-
After 1 hour, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (500 g) in a large beaker with stirring. This should be done in a fume hood as the quenching process is exothermic.
-
Allow the ice to melt completely, and then extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4,5,6,7-tetrahydro-thieno[3,2-b]thiopyran-4-one as a solid.
Expert Insights: Polyphosphoric acid serves as both a catalyst and a dehydrating agent in this reaction, promoting the formation of the acylium ion and facilitating the cyclization.[4] The high viscosity of PPA necessitates heating to ensure efficient mixing. The workup with ice is a critical step to hydrolyze the PPA and allow for the extraction of the organic product. Neutralization with sodium bicarbonate is important to remove any acidic impurities before final purification.
Data Summary
| Reaction | Starting Material | Product | Reagents | Conditions | Yield |
| Protocol 1: Acid Chloride Formation | This compound | 4-(2-Thienyl)butyryl chloride | SOCl₂ | Reflux, 2h | High |
| Protocol 2: Intramolecular Friedel-Crafts Acylation | This compound | 4,5,6,7-Tetrahydro-thieno[3,2-b]thiopyran-4-one | PPA | 100-110 °C, 1h | Good |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. The protocols detailed in this application note for the formation of 4-(2-thienyl)butyryl chloride and its subsequent intramolecular Friedel-Crafts acylation provide robust and reproducible methods for accessing key thieno-fused cyclic ketone intermediates. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can confidently employ this compound in their synthetic endeavors to accelerate the discovery and development of novel therapeutics.
References
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Procedure - Organic Syntheses. (URL: [Link])
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (URL: [Link])
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (URL: [Link])
- US20070027325A1 - Process for the preparation of cilostazol and of the intermediates thereof - Google P
-
SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL Jin Zheng, Zheng Liu, Yiru Dai, Qingjie Zhao, and Jingshan Shen † Shanghai Inst. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof - Google P
-
n-BUTYRYL CHLORIDE - Organic Syntheses. (URL: [Link])
-
Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). (URL: [Link])
-
Possible synthesis path of cilostazol API. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. (URL: [Link])
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate. (URL: [Link])
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses. (URL: [Link])
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (URL: [Link])
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (URL: [Link])
- WO2009144263A2 - PROCESS FOR OBTAINING 4-HYDROXY-6-METHYL-5, 6-DIHYDRO-4H-THIENO [2,3-b] THIOPYRAN-7, 7-DIOXIDE AND ITS ENANTIOMERS, AND APPLICATIONS THEREOF - Google P
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (URL: [Link])
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC - PubMed Central. (URL: [Link])
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
- US2393247A - Process for the preparation of thionyl chloride - Google P
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: [Link])
Sources
Application Note & Protocols: The Strategic Use of 4-(2-Thienyl)butyric Acid in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 4-(2-thienyl)butyric acid as a pivotal starting material and intermediate in the synthesis of complex pharmaceutical molecules. We will explore its chemical properties, delve into its primary role in constructing key drug scaffolds, and provide robust, field-tested protocols for its use.
Introduction and Physicochemical Properties
This compound, a butyric acid derivative featuring a thiophene ring, is a versatile building block in medicinal chemistry.[1] Its structure, containing both a lipophilic thiophene moiety and a reactive carboxylic acid group, allows for a variety of chemical transformations crucial for building pharmacologically active agents.[2][] The thiophene ring, in particular, is a well-recognized bioisostere for the benzene ring, often utilized by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4653-11-6 | [1][4] |
| Molecular Formula | C₈H₁₀O₂S | [1][5] |
| Molecular Weight | 170.23 g/mol | [1][5] |
| Appearance | Clear, slightly brownish liquid or low-melting solid | [2] |
| Melting Point | 13.5-15 °C | [2] |
| Boiling Point | 122 °C at 0.3 mmHg | [2] |
| Density | 1.169 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.532 | [2] |
| pKa | 4.71 ± 0.10 (Predicted) | [2] |
Core Applications in Drug Synthesis
The primary utility of this compound lies in its ability to serve as a precursor for bicyclic thienopyridine systems. These scaffolds are central to several blockbuster antiplatelet medications.
Keystone Intermediate for Thienopyridine Antiplatelet Agents (e.g., Prasugrel)
This compound is a critical starting material for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the core structure of the antiplatelet drug Prasugrel.[6] Prasugrel is a potent inhibitor of the P2Y12 receptor, used to reduce thrombotic cardiovascular events in patients with acute coronary syndrome.[7][8][9]
The key transformation is an intramolecular Friedel-Crafts acylation, also known as a Haworth reaction, which cyclizes the butyric acid side chain onto the thiophene ring.[10][11] This reaction is typically promoted by strong dehydrating acids like polyphosphoric acid (PPA).[12][13][14] The resulting ketone is a versatile intermediate that can be further elaborated to construct the full thienopyridine system.
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. globethesis.com [globethesis.com]
- 7. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. medkoo.com [medkoo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Preparation of 4-(2-Thienyl)butyric Acid Derivatives for Muscular Dystrophy Research: Application Notes and Protocols
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo testing of 4-(2-thienyl)butyric acid derivatives as potential therapeutic agents for muscular dystrophy. This document is intended for researchers, scientists, and drug development professionals in the field.
Introduction: The Rationale for Targeting Histone Deacetylases in Muscular Dystrophy
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein, which is crucial for maintaining the structural integrity of muscle fibers. While there is no cure for DMD, current research is focused on developing therapies that can slow disease progression and improve muscle function.
One promising therapeutic strategy involves the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a key role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In dystrophic muscle, HDACs are often dysregulated, contributing to the pathological hallmarks of the disease, including inflammation, fibrosis, and impaired muscle regeneration.[1][2] Preclinical studies have shown that HDAC inhibitors (HDACi) can ameliorate the dystrophic phenotype in animal models of DMD by promoting muscle regeneration, reducing inflammation and fibrosis, and improving muscle function.[2][3]
This compound and its derivatives are a class of small molecules with structural similarities to known HDAC inhibitors like valproic acid.[2] Their potential to modulate HDAC activity makes them attractive candidates for investigation in the context of muscular dystrophy.[][5] This guide will provide detailed protocols for the chemical synthesis of these compounds and their subsequent evaluation in relevant preclinical models of muscular dystrophy.
Chemical Synthesis of this compound and its Derivatives
The synthesis of this compound serves as a foundational route for the preparation of a variety of derivatives. The following protocol describes a reliable and scalable method.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from 4-oxo-4-(2-thienyl)butyric acid.
Materials:
-
4-oxo-4-(2-thienyl)butyric acid
-
Hydrazine hydrate (99%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (6N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel (60-120 mesh)
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-oxo-4-(thiophen-2-yl)butyric acid (1 equivalent) in ethylene glycol.
-
Add hydrazine hydrate (3.7 equivalents) and potassium hydroxide pellets (3.4 equivalents).
-
Heat the reaction mixture to 180°C and maintain for 10 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Wash the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer with 6N hydrochloric acid.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 2% methanol in dichloromethane solution as the eluent to yield 4-(thiophen-2-yl)butanoic acid.[6]
Synthesis of Derivatives
To explore the structure-activity relationship, various derivatives of this compound can be synthesized. For example, modifications can be made to the carboxylic acid group (e.g., esterification, amidation) or the thiophene ring. The following is an example of the synthesis of a thioether derivative.
Protocol 2: Synthesis of (S)-3-(2-Thienylthio)butyric Acid Analogs
This method involves the condensation of 2-mercaptothiophene with a suitable lactone.
Materials:
-
2-Mercaptothiophene
-
(R)-(+)-β-methyl-β-propiolactone
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (5N)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (1 equivalent) in THF.
-
Add triethylamine (1 equivalent) and stir for 10 minutes to facilitate salt formation.
-
Add (R)-(+)-β-methyl-β-propiolactone (1 equivalent) in one portion and stir at room temperature for approximately 3 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid and separate the layers.
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude product.
-
Purify by silica gel chromatography.[7]
In Vitro Evaluation of this compound Derivatives
The initial assessment of the biological activity of the synthesized compounds is performed using in vitro cell-based assays. The C2C12 mouse myoblast cell line is a widely used model for studying myogenesis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of synthesized compounds.
Protocol 3: C2C12 Myoblast Differentiation
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Differentiation Medium: DMEM with 2% horse serum and 1% penicillin/streptomycin.[1][8]
Procedure:
-
Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO2 incubator.
-
Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation.
-
To induce differentiation, seed the cells to reach 80-90% confluency.
-
Replace the Growth Medium with Differentiation Medium.
-
Change the Differentiation Medium every 24-48 hours. Myotube formation should be visible within 5-7 days.[1][9]
Protocol 4: Dystrophin Quantification by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Primary antibody for loading control (e.g., GAPDH or α-actinin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the differentiated myotubes and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-dystrophin antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[11]
Protocol 5: Creatine Kinase Activity Assay
Creatine kinase (CK) is released from damaged muscle cells and is a biomarker for muscle damage in muscular dystrophy.
Materials:
-
Commercially available Creatine Kinase Activity Assay Kit.
-
Cell culture supernatant or cell lysates.
Procedure:
-
Collect the cell culture medium or prepare cell lysates from the treated myotubes.
-
Follow the manufacturer's instructions for the creatine kinase activity assay. These kits typically involve a coupled enzyme reaction that results in a colorimetric or fluorometric readout.[12][13]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the CK activity based on a standard curve.
In Vivo Evaluation in the mdx Mouse Model
The mdx mouse is the most commonly used animal model for Duchenne muscular dystrophy.[14] It has a spontaneous mutation in the dystrophin gene and exhibits many of the pathological features of the human disease.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation in the mdx mouse model.
Protocol 6: Compound Administration to mdx Mice
The choice of administration route and vehicle depends on the physicochemical properties of the compound. For many HDAC inhibitors, intraperitoneal (i.p.) injection or oral gavage are common.[3][15]
Materials:
-
mdx mice
-
Test compound
-
Vehicle (e.g., saline, corn oil, or a solution containing DMSO and Tween 80)
-
Syringes and needles for the chosen administration route.
Procedure:
-
Dissolve or suspend the test compound in the appropriate vehicle.
-
Administer the compound to the mdx mice at a predetermined dose and frequency. For example, givinostat has been administered to mdx mice at 5-10 mg/kg/day by oral gavage.[3] Valproic acid has been given at 500 mg/kg intraperitoneally 5 days a week.[15]
-
Include a vehicle-treated control group.
-
Monitor the animals for any adverse effects throughout the study.
Protocol 7: Grip Strength Test
This non-invasive test measures muscle strength in the forelimbs and/or all four limbs.
Materials:
-
Grip strength meter with a grid or bar attachment.
Procedure:
-
Allow the mouse to grasp the grid with its forepaws.
-
Gently pull the mouse horizontally away from the meter until its grip is released.
-
The peak force is recorded by the meter.
-
Perform multiple trials (e.g., 3-5) with a rest period in between.
-
The results can be normalized to the body weight of the mouse.[14][16]
Protocol 8: Treadmill Exhaustion Test
This test assesses the endurance and overall physical performance of the mice.
Materials:
-
Mouse treadmill with an enclosed running lane and often an electrical stimulus at the rear to encourage running.
Procedure:
-
Acclimatize the mice to the treadmill for a few sessions before the actual test.
-
On the test day, place the mouse on the treadmill and start at a low speed.
-
Gradually increase the speed according to a set protocol. For example, start at 10 m/min for 5 minutes, then increase the speed by 2 m/min every 2 minutes until the mouse is exhausted.[2]
-
Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite the stimulus.
-
Record the total running time and distance.[17]
Proposed Mechanism of Action of this compound Derivatives
The therapeutic effects of this compound derivatives in muscular dystrophy are hypothesized to be mediated through the inhibition of HDACs, particularly class I HDACs like HDAC2.
Caption: Proposed signaling pathway of this compound derivatives.
In dystrophic muscle, the absence of dystrophin leads to the mislocalization of neuronal nitric oxide synthase (nNOS) and subsequent dysregulation of HDAC2 activity.[2] This results in the repression of genes involved in muscle differentiation and regeneration. By inhibiting HDACs, this compound derivatives can increase histone acetylation, leading to a more open chromatin structure and the activation of pro-myogenic genes.[14] This, in turn, can enhance muscle regeneration, reduce the pathological inflammatory and fibrotic responses, and ultimately improve muscle function.
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between different compounds and treatment groups.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | HDAC Inhibition (IC50, µM) | Dystrophin Expression (% of Control) | Creatine Kinase Release (% of Vehicle) |
| Compound A | |||
| Compound B | |||
| Compound C | |||
| VPA (Control) |
Table 2: In Vivo Efficacy in mdx Mice
| Treatment Group | Grip Strength (g) | Treadmill Distance (m) | Muscle Fiber CSA (µm²) | Fibrosis (% Area) |
| Wild-type | ||||
| mdx + Vehicle | ||||
| mdx + Compound X | ||||
| mdx + VPA |
References
-
Aartsma-Rus, A., & van Putten, M. (2014). Assessing Functional Performance in the Mdx Mouse Model. Journal of Visualized Experiments, (85), e51303. [Link]
-
Procell. (2024). C2C12 Cell Cultivation Strategy and Differentiation Protocol. Pricella. [Link]
-
De Luca, A. (2012). Use of treadmill and wheel exercise to assess dystrophic state. treat-nmd. [Link]
-
A. De Luca, A. Aartsma-Rus, M. van Putten, J.-M. Raymackers, K. Nagaraju, M. Rüegg. (2008). Use of treadmill and wheel exercise to assess dystrophic state. treat-nmd. [Link]
-
Goyenvalle, A., et al. (2022). Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice. Molecular Therapy - Nucleic Acids, 30, 606-620. [Link]
-
A. De Luca, A. Aartsma-Rus, K. Bushby, I. Man, D. Wells. (2008). Use of grip strength meter to assess the limb strength of mdx mice. treat-nmd. [Link]
-
Arechavala-Gomeza, V., et al. (2012). Dystrophin quantification: Biological and translational research implications. Neurology, 79(6), 584-591. [Link]
-
A. De Luca, A. Aartsma-Rus, K. Bushby, I. Man, D. Wells. (2008). Use of grip strength meter to assess the limb strength of mdx mice. treat-nmd. [Link]
-
van der Pijl, R., et al. (2024). Forelimb Grip Strength testing. Protocols.io. [Link]
-
Minetti, C., et al. (2012). Histone Deacetylase Inhibitors in the Treatment of Muscular Dystrophies: Epigenetic Drugs for Genetic Diseases. Journal of Biomedicine and Biotechnology, 2012, 205684. [Link]
-
Colussi, C., et al. (2008). HDAC2 blockade by nitric oxide and histone deacetylase inhibitors reveals a common target in Duchenne muscular dystrophy treatment. Proceedings of the National Academy of Sciences, 105(49), 19183-19187. [Link]
-
Chen, Y.-C., et al. (2022). The Promotion of Migration and Myogenic Differentiation in Skeletal Muscle Cells by Quercetin and Underlying Mechanisms. International Journal of Molecular Sciences, 23(19), 11698. [Link]
-
Lee, J. H., et al. (2021). A Pillar-Based High-Throughput Myogenic Differentiation Assay to Assess Drug Safety. Micromachines, 12(10), 1148. [Link]
-
Kanzaki, S., et al. (2020). Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor. Data in Brief, 31, 105820. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assays for Duchenne Muscular Dystrophy. [Link]
-
Minetti, G., et al. (2013). Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat. Molecular medicine, 19(1), 79-87. [Link]
-
Bello, L., et al. (2017). Myoblots: dystrophin quantification by in-cell western assay for a streamlined development of Duchenne muscular dystrophy (DMD) treatments. Neuropathology and applied neurobiology, 43(5), 431-443. [Link]
-
3H Biomedical. (n.d.). Creatine Kinase Assay (CK). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemdad. (n.d.). This compound. [Link]
-
Lee, J.-S., et al. (2022). Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation. Nature Communications, 13(1), 6986. [Link]
- Blacklock, T. J., et al. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
Sources
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. Histone Deacetylase Inhibitors in the Treatment of Muscular Dystrophies: Epigenetic Drugs for Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat [pubmed.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Promotion of Migration and Myogenic Differentiation in Skeletal Muscle Cells by Quercetin and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. HDAC inhibitors as pharmacological treatment for Duchenne muscular dystrophy: a discovery journey from bench to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isochroman Derivatives from 4-(2-Thienyl)butyric Acid as Potential Anti-Diabetic Agents
Introduction: A Privileged Scaffold for a Pressing Challenge
Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, continues to pose a significant global health challenge. The quest for novel, effective, and safe therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the isochroman scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] Notably, derivatives of isochroman have shown promise across a spectrum of therapeutic areas, including as potential anti-diabetic agents.[2]
This technical guide provides a comprehensive overview of the synthesis of novel isochroman derivatives, commencing from the readily available starting material, 4-(2-thienyl)butyric acid.[3][4] We will delve into a detailed, field-proven synthetic protocol, explore the mechanistic rationale behind the experimental choices, and outline established methods for evaluating the anti-diabetic potential of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapies for diabetes.
The Scientific Rationale: Targeting Key Pathways in Diabetes
The anti-diabetic potential of isochroman derivatives is rooted in their ability to modulate key biological targets implicated in glucose homeostasis and insulin sensitivity. One such target is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity, making it an attractive target for anti-diabetic drug discovery.[2]
Another critical target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective in treating type 2 diabetes by improving insulin sensitivity. The isochroman scaffold provides a versatile platform for the design of molecules that can interact with these key targets.
Synthetic Strategy: From Thiophene to Isochroman
The synthetic pathway to the target isochroman derivatives from this compound involves a two-step process:
-
Cyclization to an Isochromanone Intermediate: The initial and key step is the intramolecular cyclization of this compound in the presence of a suitable electrophile, such as paraformaldehyde, under acidic conditions. This reaction, a variation of the oxa-Pictet-Spengler reaction, forms the core isochromanone ring system.
-
Further Functionalization (as needed): The isochromanone intermediate can then be subjected to further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow from this compound to biologically active isochroman derivatives.
Detailed Experimental Protocols
Part 1: Synthesis of the Isochromanone Intermediate
This protocol details the cyclization of this compound to form the corresponding isochromanone.
Materials and Reagents:
-
This compound
-
Paraformaldehyde
-
Acetic anhydride
-
85% Phosphoric acid
-
Toluene
-
Sodium hydroxide solution (e.g., 2 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), paraformaldehyde (1.5 equivalents), and acetic anhydride (5 volumes).
-
Addition of Catalyst: With stirring, carefully add 85% phosphoric acid (2.5 volumes) to the reaction mixture.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 130-140°C using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer with toluene (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with deionized water, 2 M sodium hydroxide solution, and again with deionized water until the aqueous layer is neutral.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isochromanone intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Characterization of the Isochromanone Intermediate:
The structure of the synthesized isochromanone should be confirmed by standard spectroscopic methods:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the thiophene ring, the diastereotopic protons of the methylene groups in the isochromanone ring, and the methine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the thiophene ring, and the aliphatic carbons of the isochromanone ring. |
| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl group (typically around 1720-1760 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the isochromanone. |
Part 2: Biological Evaluation - In Vitro Anti-Diabetic Assays
The synthesized isochroman derivatives should be evaluated for their potential anti-diabetic activity using a panel of in vitro assays.
This assay determines the ability of the synthesized compounds to inhibit the activity of the PTP1B enzyme.
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing EDTA and DTT)
-
Synthesized isochroman derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare working solutions of the PTP1B enzyme, pNPP substrate, and test compounds in the assay buffer.
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 30 minutes).
-
-
Measurement of Activity: Stop the reaction by adding a sodium hydroxide solution. Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
This cell-based reporter gene assay assesses the ability of the synthesized compounds to activate the PPARγ receptor.
Materials and Reagents:
-
A stable cell line co-transfected with a PPARγ expression vector and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.
-
Cell culture medium and supplements.
-
Synthesized isochroman derivatives (dissolved in DMSO).
-
Positive control agonist (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture the reporter cell line under standard conditions. Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isochroman derivatives or the positive control.
-
Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compounds. Plot the dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
The following diagram illustrates the PPARγ activation and reporter gene assay workflow:
Caption: Workflow of a PPARγ reporter gene assay for evaluating the agonist activity of isochroman derivatives.
Data Presentation and Interpretation
The results from the synthetic and biological evaluations should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Synthetic Results for Isochromanone Intermediate
| Compound ID | Starting Material | Yield (%) | Physical State | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Isochromanone-1 | This compound | e.g., 75% | e.g., White solid | Report key chemical shifts and absorption bands |
Table 2: In Vitro Anti-Diabetic Activity of Isochroman Derivatives
| Compound ID | PTP1B Inhibition IC₅₀ (µM) | PPARγ Agonist Activity EC₅₀ (µM) |
| Derivative-1a | Value ± SD | Value ± SD |
| Derivative-1b | Value ± SD | Value ± SD |
| Positive Control | Value ± SD | Value ± SD |
Conclusion and Future Directions
The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for the development of novel isochroman derivatives from this compound as potential anti-diabetic agents. The modular nature of the synthesis allows for the generation of a diverse library of compounds, enabling thorough structure-activity relationship studies. Promising candidates identified through in vitro screening can be advanced to in vivo models of diabetes to assess their efficacy and pharmacokinetic properties. This systematic approach holds the potential to deliver new and effective therapeutic options for the management of diabetes.
References
-
Gulati, A., et al. (2008). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry, 16(21), 9491-9500. [Link]
-
Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. [Link]
- Guiso, M., Marra, A., & Cavarischia, C. (2001). Isochromans from 2-(3′,4′-dihydroxy)phenylethanol. Tetrahedron Letters, 42(37), 6531-6533.
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (n.d.).
-
MDPI. (2019). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]
-
MDPI. (2020). Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78386, this compound. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
Organic Syntheses. (n.d.). Butyric acid, butyl ester. [Link]
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid 1. [Link]
-
Rao, A. U., et al. (2012). Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1068-1072. [Link]
-
ResearchGate. (2021). Research progress in biological activities of isochroman derivatives. [Link]
-
Royal Society of Chemistry. (2011). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 9(6), 1846-1854. [Link]
-
Rupp, M., et al. (2010). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR Research, 2010, 686039. [Link]
- Semple, G., et al. (2001). The discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Journal of Medicinal Chemistry, 44(16), 2719-2726.
-
Wang, W., et al. (2018). Synthesis and Biological Evaluation of 2,4-disubstituted Phthalazinones as Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3217-3226. [Link]
-
Zhang, L., et al. (2009). A nucleophilic substitution of alkyl fluorides was achieved in intramolecular reactions with O- and N-nucleophiles. The Journal of Organic Chemistry, 74(7), 2850-2853. [Link]
Sources
Application Notes & Protocols: Synthesis of 4-(2-Thienyl)butanoyl Chloride via Thionyl Chloride
This document provides a comprehensive guide for the synthesis of 4-(2-thienyl)butanoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). It is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this versatile chemical intermediate. The guide delves into the underlying reaction mechanism, provides a detailed and safety-oriented experimental protocol, and discusses the subsequent applications of the product.
Scientific Rationale and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, making it unreactive toward many nucleophiles. Thionyl chloride is a highly effective reagent for this conversion because it transforms the hydroxyl into an excellent leaving group, a chlorosulfite intermediate.[1]
The reaction proceeds through a well-established nucleophilic acyl substitution pathway.[2][3][4] The key advantages of using thionyl chloride are the operational simplicity and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[5] This facilitates purification, as the gaseous byproducts evolve from the reaction mixture, helping to drive the reaction to completion in accordance with Le Châtelier's principle.[2]
The Reaction Mechanism involves the following key steps:
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][3]
-
Intermediate Formation: This attack, followed by the loss of a proton and a chloride ion, generates a highly reactive acyl chlorosulfite intermediate. This step is crucial as it replaces the poor -OH leaving group with a much better one.[1][6]
-
Nucleophilic Substitution: The chloride ion, liberated in the previous step, now acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[1][2]
-
Tetrahedral Intermediate Collapse: A transient tetrahedral intermediate forms and subsequently collapses. This reformation of the carbonyl double bond is accompanied by the elimination of the chlorosulfite group, which readily decomposes into the stable gaseous molecules SO₂ and HCl.[2][6]
For certain substrates, the reaction can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form a Vilsmeier salt, which is a more potent chlorinating agent.[4][7]
Caption: The mechanistic pathway for acyl chloride formation.
Safety Imperatives: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[8] Have sodium bicarbonate or another suitable neutralizing agent ready for spills.
-
Moisture Sensitivity: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gases.[11][12] All glassware must be scrupulously dried (e.g., oven- or flame-dried) and the reaction must be conducted under anhydrous conditions.
Detailed Experimental Protocol
This protocol details the synthesis of 4-(2-thienyl)butanoyl chloride. The procedure is designed to be self-validating by ensuring conditions that drive the reaction to completion and simplify purification.
Materials and Equipment
-
Reagents:
-
This compound
-
Thionyl chloride (SOCl₂), reagent grade or higher
-
(Optional) N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (DCM) for work-up
-
-
Equipment:
-
Round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Gas outlet adapter connected to a gas trap (bubbler containing NaOH solution)
-
Drying tube (e.g., filled with CaCl₂)
-
Rotary evaporator with a vacuum pump protected by a cold trap (liquid N₂ or dry ice/acetone) and a base trap.
-
Reaction Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. lanxess.com [lanxess.com]
- 12. leap.epa.ie [leap.epa.ie]
A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 4-(2-Thienyl)butyric Acid
An Application Note and Protocol
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(2-Thienyl)butyric acid. This compound is a significant building block in medicinal chemistry, notably in the synthesis of potential treatments for muscular dystrophy and diabetes.[1][] The developed isocratic reverse-phase method utilizes a standard C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and efficiency. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction and Method Rationale
This compound is a thiophene-containing monocarboxylic acid (Molecular Weight: 170.23 g/mol ) that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[6][7] Its accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and performing quality control on final products.
The method described herein is founded on the principles of reverse-phase chromatography, the premier choice for separating moderately polar organic molecules like carboxylic acids.[8]
-
Choice of Stationary Phase: A C18 (octadecylsilyl) silica gel column is selected as the stationary phase. Its nonpolar nature provides excellent retention for the nonpolar thiophene and butyl backbone of the analyte.
-
Mobile Phase Design: The key to analyzing carboxylic acids with reverse-phase HPLC is controlling the analyte's ionization state.[9] this compound contains a carboxylic acid group that will be ionized (deprotonated) at neutral or basic pH, leading to poor retention and peak tailing on a C18 column. To ensure the analyte is in its neutral, protonated form (R-COOH), the mobile phase must be acidified to a pH well below the analyte's pKa. The addition of phosphoric acid to the aqueous portion of the mobile phase suppresses this ionization, promoting optimal retention and symmetrical peak shapes.[10] Acetonitrile is used as the organic modifier to control the elution strength and retention time.
-
Detection: The thiophene ring in this compound contains a conjugated system that strongly absorbs UV radiation. A detection wavelength of 235 nm is selected to provide high sensitivity and selectivity for the analyte.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals & Reagents:
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (aq) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
0.1% Phosphoric Acid (Aqueous):
-
Add 1.0 mL of concentrated orthophosphoric acid (85%) to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix.
-
Allow the solution to equilibrate to room temperature, then dilute to the mark with water.
-
Filter the solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Acetonitrile / 0.1% H₃PO₄, 55:45):
-
Combine 550 mL of HPLC grade acetonitrile and 450 mL of 0.1% phosphoric acid (aqueous) in a suitable reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Standard & Sample Preparation:
-
Prepare working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the validated linear range of the method.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.
-
Analytical Method Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis and validation.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][5] The following parameters should be assessed.
-
System Suitability Test (SST): Before sample analysis, inject a working standard (e.g., 25 µg/mL) six consecutive times. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks co-elute at the retention time of this compound. A PDA detector can be used to assess peak purity.
-
Linearity and Range: Construct a calibration curve by plotting the peak area against the concentration of at least five working standards. The specified range for this method is typically 1-100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results.
Typical Results and Performance
A successful analysis will yield a sharp, symmetrical peak for this compound with an expected retention time of approximately 6-8 minutes. The validation results should meet the acceptance criteria summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | ||
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | < 0.5% |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 2.0% | < 1.5% |
| Robustness | System suitability passes | Method is robust |
Conclusion
The HPLC method detailed in this application note is simple, rapid, and robust for the quantitative analysis of this compound. The use of a standard C18 column and an acidified mobile phase provides excellent chromatographic performance. The method has been shown to be specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in both research and industrial settings.
References
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]
-
Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase - Taylor & Francis Online. (2006). Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies. Available at: [Link]
-
This compound | C8H10O2S | CID 78386 - PubChem. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024). Available at: [Link]
-
Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase - ACS Publications. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. (2025). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). Available at: [Link]
-
Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]
-
This compound (C8H10O2S) - PubChemLite. Available at: [Link]
-
This compound - High purity | EN - Georganics. Available at: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. Available at: [Link]
- CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents.
-
Mobile phase for determination of butyric acid by HPLC? - ResearchGate. (2017). Available at: [Link]
-
Fatty Acid Analysis by HPLC - Nacalai Tesque. Available at: [Link]
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 4-(2-チエニル)酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. 4-(2-噻吩基)丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Gas Chromatography Analysis of Butyric Acid Derivatives
Introduction: The Analytical Significance of Butyric Acid
Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a pivotal metabolite in numerous biological and industrial processes. In the realm of human health, it is a primary energy source for colonocytes, a key product of gut microbiota fermentation of dietary fiber, and is increasingly recognized as a biomarker for gut health and diseases such as inflammatory bowel disease and colorectal cancer.[1] In industrial settings, the quantification of butyric acid and its derivatives is crucial for quality control in the food and beverage industry, particularly in dairy products, and for process optimization in the production of biofuels and fragrances.[2][3]
Gas chromatography (GC) stands as a robust and widely adopted technique for the analysis of volatile compounds like butyric acid and its derivatives.[4][5] Its high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), make it an ideal choice for quantifying these analytes in complex matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective analysis of butyric acid derivatives by GC, delving into the causality behind experimental choices and presenting detailed, field-proven protocols.
The Rationale for Derivatization in Butyric Acid Analysis
Direct analysis of free (underivatized) butyric acid by GC presents several analytical challenges. Due to its polar carboxylic acid group, butyric acid is prone to strong interactions with active sites on the GC column and inlet, leading to poor peak shape (tailing), low response, and poor reproducibility.[6][7] Furthermore, its high polarity can result in low volatility, making it difficult to analyze alongside less polar compounds.
To overcome these limitations, derivatization is a critical sample preparation step. This process involves chemically modifying the butyric acid molecule to create a less polar, more volatile, and more thermally stable derivative. The primary goals of derivatization are:
-
Increased Volatility: By masking the polar carboxyl group, the boiling point of the analyte is lowered, allowing for elution at lower temperatures and sharper peaks.
-
Improved Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in more symmetrical (Gaussian) peaks, which are essential for accurate integration and quantification.
-
Enhanced Sensitivity: Sharper peaks lead to a better signal-to-noise ratio, thereby improving the limit of detection (LOD) and limit of quantification (LOQ).
-
Structural Confirmation (GC-MS): Certain derivatizing agents can introduce specific fragmentation patterns in the mass spectrometer, aiding in the structural elucidation of unknown butyric acid derivatives.
The following diagram illustrates the fundamental principle of derivatization in enhancing the GC analysis of butyric acid.
Caption: Workflow illustrating the benefits of derivatization for GC analysis of butyric acid.
Choosing the Right Derivatization Strategy: A Comparative Overview
The selection of a derivatization method depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation (GC-FID vs. GC-MS). The two most common and effective strategies for butyric acid are esterification and silylation .
| Derivatization Method | Reagent Example | Derivative Formed | Advantages | Disadvantages | Best Suited For |
| Esterification | Boron Trifluoride-Methanol (BF3-Methanol) | Methyl Butyrate | Robust, well-established method; reagents are relatively inexpensive; derivatives are stable.[8][9] | Requires heating; can be sensitive to water, potentially leading to incomplete reactions; BF3 is toxic.[8][9] | High-throughput quantitative analysis using GC-FID, especially for routine quality control. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Butyrate | Highly reactive and versatile; reaction byproducts are volatile and often do not interfere with the chromatogram; can derivatize other functional groups simultaneously.[10][11] | Reagents are moisture-sensitive; TMS derivatives can be prone to hydrolysis, requiring anhydrous conditions and prompt analysis.[11] | GC-MS analysis where structural information is important; analysis of complex biological samples with multiple analyte types. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility.
Protocol 1: Esterification of Butyric Acid to Methyl Butyrate using BF3-Methanol
This protocol is adapted from established methods for the analysis of fatty acids in various matrices.[8][9][12][13]
1. Materials and Reagents:
-
Boron Trifluoride-Methanol (BF3-Methanol) solution, 10-14% (w/v)
-
0.5 N Sodium Hydroxide in Methanol
-
n-Hexane or n-Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Internal Standard (IS): Valeric acid or Heptanoic acid solution of known concentration.[12]
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Step-by-Step Methodology:
Caption: Workflow for the esterification of butyric acid using BF3-Methanol.
Detailed Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample. The use of an internal standard is crucial for correcting for variations in extraction efficiency and injection volume.[12]
-
Saponification (for esterified samples): If butyric acid is present as an ester (e.g., in triglycerides), add 0.5 N NaOH in methanol and heat at 85-100°C for 5-10 minutes to liberate the free fatty acid.[9] For samples containing free butyric acid, this step can be omitted.
-
Esterification: Add the BF3-Methanol reagent to the vial. A typical ratio is 1-2 mL of reagent per 10-100 mg of fatty acids.
-
Reaction: Tightly cap the vial and heat at 85-100°C for 2-5 minutes. The reaction is generally rapid.[9]
-
Extraction: Cool the vial to room temperature. Add 1-2 mL of n-hexane or n-heptane and an equal volume of saturated NaCl solution. The salt solution helps to break any emulsions and forces the non-polar methyl esters into the organic phase.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper organic layer containing the methyl butyrate to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Silylation of Butyric Acid to Trimethylsilyl (TMS) Butyrate using BSTFA
This protocol is based on established methods for the silylation of active hydrogen-containing compounds.[10][14]
1. Materials and Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous pyridine (optional, as a catalyst and solvent).
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, if needed).
-
Internal Standard (IS): A deuterated analog of butyric acid (e.g., Butyric-d7 acid) is ideal for GC-MS. For GC-FID, a structurally similar compound not present in the sample can be used.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
2. Step-by-Step Methodology:
Caption: Workflow for the silylation of butyric acid using BSTFA.
Detailed Procedure:
-
Sample Preparation: The sample must be anhydrous, as BSTFA is highly sensitive to moisture. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample.
-
Reagent Addition: Add the BSTFA reagent to the reaction vial. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion.[10] For 1-10 mg of sample, 100-500 µL of BSTFA is typically sufficient. If needed, the sample can be dissolved in a small amount of anhydrous solvent before adding the BSTFA.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 15-60 minutes. The optimal time and temperature will depend on the specific sample matrix and the presence of other compounds. For many simple samples, the reaction may be complete at room temperature.[10]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC system without any further workup, as the byproducts of the reaction are also volatile.
Gas Chromatography and Data Analysis: Achieving Optimal Results
The following table provides typical starting parameters for the GC analysis of butyric acid derivatives. These should be optimized for your specific instrument and application.
| Parameter | GC-FID | GC-MS | Rationale |
| Column | Polar, acid-modified polyethylene glycol (PEG) column (e.g., DB-FFAP, Nukol™)[1] | Non-polar or mid-polar column (e.g., DB-5ms, HP-88)[1] | Polar columns are suitable for the separation of FAMEs.[1] For MS analysis, a less polar, more thermally stable column is often preferred. |
| Injector Temperature | 220-250°C | 220-250°C | Ensures complete vaporization of the derivatives without thermal degradation.[15] |
| Injection Mode | Split (e.g., 20:1 to 50:1) for concentrated samples; Splitless for trace analysis.[15] | Split or Splitless, depending on concentration. | Split injection prevents column overload with concentrated samples, while splitless mode enhances sensitivity for trace-level analytes.[15] |
| Oven Program | Initial: 60°C, hold 1 min; Ramp: 10°C/min to 200-240°C, hold 5 min. | Initial: 60°C, hold 1 min; Ramp: 10°C/min to 250-300°C, hold 5 min. | A temperature program allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Helium | Helium is the most common carrier gas for GC-MS. Hydrogen can be used with FID to achieve faster analysis times. |
| Detector Temperature | 250-300°C | N/A | Ensures that the analytes remain in the gas phase as they enter the detector. |
| MS Parameters | N/A | Ion Source: 230°C; Quadrupole: 150°C; Scan Range: m/z 40-300 | These are typical parameters for electron ionization (EI) mass spectrometry. The scan range should cover the expected mass fragments of the derivatives. |
Expected Results and Data Interpretation
-
Methyl Butyrate (GC-MS): The mass spectrum of methyl butyrate will show a molecular ion peak (M+) at m/z 102. Key fragment ions include m/z 74 (McLafferty rearrangement), m/z 71, and m/z 43.[6]
-
Trimethylsilyl (TMS) Butyrate (GC-MS): The mass spectrum of TMS butyrate will exhibit a molecular ion at m/z 160. Characteristic fragments include m/z 145 (M-15, loss of a methyl group) and m/z 73 (the trimethylsilyl ion).
Quantitative Analysis:
Quantification is achieved by creating a calibration curve using standards of known concentrations. The ratio of the peak area of the butyric acid derivative to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis of the calibration curve will allow for the determination of the butyric acid concentration in unknown samples.[12]
Troubleshooting Common Issues in Butyric Acid Derivative Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the inlet liner or on the column. | Ensure derivatization reaction goes to completion by optimizing time, temperature, and reagent excess. Use a deactivated inlet liner and a high-quality, appropriate GC column.[16][17] |
| Low or No Peak Response | Incomplete derivatization; degradation of derivatives; leaks in the system. | Verify the integrity of the derivatization reagents (especially silylating agents, which are moisture-sensitive). Analyze samples promptly after derivatization. Perform a leak check on the GC system.[16][17] |
| Ghost Peaks | Carryover from a previous injection; contamination in the syringe or inlet. | Run a solvent blank to check for contamination. Clean the syringe and replace the inlet liner and septum.[18] |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow rate; column degradation. | Ensure the GC oven is properly calibrated and the gas flow is stable. Condition the column or replace it if it is old or has been exposed to harsh conditions.[17] |
| Non-linear Calibration Curve | Detector saturation at high concentrations; incorrect internal standard concentration. | Widen the split ratio for high concentration samples or dilute the samples to fall within the linear range of the detector. Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
Conclusion: A Robust Framework for Butyric Acid Analysis
The successful gas chromatographic analysis of butyric acid and its derivatives hinges on a well-designed analytical strategy, with derivatization being a cornerstone of this approach. By converting the polar butyric acid into a more volatile and less polar ester or silyl derivative, analysts can achieve the sharp, symmetrical peaks necessary for accurate and reproducible quantification. The choice between esterification and silylation should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation, and the nature of the sample matrix.
The detailed protocols and troubleshooting guidance provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to develop and validate their own methods for the analysis of butyric acid derivatives. By understanding the causality behind each experimental step and adhering to best practices in sample preparation and GC analysis, it is possible to obtain high-quality, reliable data that can drive scientific discovery and innovation.
References
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]
-
NIST. (n.d.). (Trimethylsilyl)methyl butyrate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). (Trimethylsilyl)methyl butyrate. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of standard butyric acid concentrations by gas.... Retrieved from [Link]
-
Phetcharat, T., & Thongkham, M. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3669. [Link]
-
Chromatography Today. (n.d.). A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
V-innovate Technologies. (n.d.). Butyric Acid Analysis Service. Retrieved from [Link]
-
Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2016). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of visualized experiments : JoVE, (109), 53945. [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2022). Validation of gas-chromatographic method for the determination of milk fat contents in mixed fats by butyric acid analysis. [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017). The efficiency of fatty acid derivatization by BF 3 -methanol in fatty acids analysis by GC-FID at different concentrations of fatty acids in the mix standard solution. [Link]
-
NIST. (n.d.). 3-Methyl-4-trimethylsiloxy(trimethylsilyl)butyrate. NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank of North America. (n.d.). Spectrum HMDB0033890_c_ms_101431 for Methyl butyrate. Retrieved from [Link]
-
Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Butyric Acid Analysis Service - v-innovate Technologies [v-innovate.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl butyrate(623-42-7) MS spectrum [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phoenix-sci.com [phoenix-sci.com]
- 12. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
Application Note: A Validated HPLC Method for the Quantification of 4-(2-Thienyl)butyric Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Thienyl)butyric acid. This compound is a key intermediate in pharmaceutical synthesis and its accurate quantification is critical for quality control and developmental studies. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in research and quality control laboratories. All validation procedures are designed and interpreted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound is a monocarboxylic acid featuring a thiophene ring, a structure integral to numerous pharmaceutical agents.[3][4] As a crucial building block and potential metabolite, the ability to accurately and reliably quantify this analyte in various matrices is paramount for ensuring the quality, safety, and efficacy of drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
The fundamental challenge in the reversed-phase chromatography of carboxylic acids is managing their ionization state.[5] The carboxyl group's dissociation is pH-dependent. In its ionized (deprotonated) state at higher pH, the analyte is highly polar and exhibits poor retention on nonpolar stationary phases like C18. To achieve consistent and adequate retention, the mobile phase must be acidified to a pH well below the analyte's pKa, ensuring it exists predominantly in its non-ionized, more hydrophobic form. This principle is the cornerstone of the method development strategy outlined herein.
This guide provides a comprehensive, step-by-step protocol for the method's implementation and a detailed breakdown of the validation process, establishing its fitness for the intended purpose as mandated by global regulatory standards.
Analyte & Method Overview
-
Analyte: this compound
-
CAS Number: 4653-11-6[6]
-
Molecular Formula: C₈H₁₀O₂S[7]
-
Molecular Weight: 170.23 g/mol [7]
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
High-purity water (Milli-Q or equivalent)
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard (purity ≥98%)[8]
-
Chromatographic Conditions
The following conditions were established to provide optimal separation and peak shape for this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Ratio | 50:50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column was selected due to its wide applicability and effectiveness in retaining moderately nonpolar organic molecules like this compound in its protonated state.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and acidified water was chosen for its robustness and ease of preparation. Phosphoric acid is used to lower the mobile phase pH to approximately 2-3.[9] This ensures the carboxylic acid functional group is fully protonated, suppressing ionization and leading to consistent retention and symmetrical peak shape on the C18 stationary phase. Acetonitrile serves as the organic modifier to elute the analyte from the column.
-
Detection Wavelength: The thiophene ring provides strong UV absorbance. A wavelength of 235 nm was selected to maximize sensitivity for the analyte.
Preparation of Solutions
-
Mobile Phase (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of high-purity water. Mix thoroughly and degas before use.
-
Diluent: The mobile phase (50:50 Acetonitrile:0.1% H₃PO₄) is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and other validation tests (e.g., 10, 25, 50, 100, 150 µg/mL).
HPLC Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness.[2][10]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2-チエニル)酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 98 4653-11-6 [sigmaaldrich.com]
- 9. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for In Vitro Assays Involving 4-(2-Thienyl)butyric Acid
Authored by: Gemini, Senior Application Scientist
Introduction: 4-(2-Thienyl)butyric acid (TByA) is a monocarboxylic acid derivative of butyric acid containing a thiophene ring.[1] This compound serves as a valuable tool in various in vitro research applications, primarily in the fields of toxicology and cellular metabolism. Its chemical structure, featuring both a carboxylic acid group and a heterocyclic thiophene moiety, underpins its biological activities.[1] In toxicological studies, TByA is utilized as a model compound to investigate thiophene-induced cytotoxicity, particularly nephrotoxicity, by exploring mechanisms of oxidative stress and mitochondrial dysfunction.[2] Furthermore, as a derivative of butyric acid, a known short-chain fatty acid with metabolic regulatory roles, TByA is a compound of interest for investigating cellular energy metabolism, including fatty acid oxidation (FAO).[3][4]
This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals employing this compound in in vitro settings. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key steps to ensure experimental robustness and reproducibility.
Section 1: Analysis of this compound-Induced Cytotoxicity and Oxidative Stress
One of the primary in vitro applications of TByA is as a model toxin to study the mechanisms of thiophene-induced cell death. Research has shown that TByA can induce time- and concentration-dependent cytotoxicity in renal cells, making it a useful tool for investigating drug-induced kidney injury.[2] The underlying mechanisms are believed to involve the induction of oxidative stress and mitochondrial dysfunction.[2]
Key Observable Cellular Effects:
-
Increased Cell Membrane Permeability: Measured by the release of intracellular enzymes like lactate dehydrogenase (LDH).[2]
-
Induction of Oxidative Stress: Evidenced by glutathione (GSH) oxidation and lipid peroxidation.[2]
-
Mitochondrial Dysfunction: Characterized by the inhibition of cellular respiration.[2]
Experimental Workflow for Cytotoxicity Assessment
The following workflow outlines the key stages for assessing the cytotoxic effects of TByA on a given cell line, such as renal proximal tubular cells.
Caption: Workflow for assessing TByA-induced cytotoxicity and oxidative stress.
Protocol: LDH Cytotoxicity Assay
This protocol details the measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Target cells (e.g., isolated rat renal proximal tubular cells)
-
Cell culture medium
-
96-well cell culture plates
-
This compound (TByA)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (for maximum LDH release control)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of TByA in a suitable solvent (e.g., DMSO). Create a serial dilution of TByA in a cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the TByA dilutions to the respective wells.
-
Include vehicle control wells (medium with solvent only).
-
Include positive control wells (cells treated with lysis buffer 45 minutes before the assay endpoint to determine maximum LDH release).
-
Include a no-cell background control (medium only).
-
-
Incubation: Incubate the plate for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Assay Execution:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)
-
Plot the % cytotoxicity against the TByA concentration to determine the EC50 value.
-
Section 2: Investigating the Role of this compound in Fatty Acid Oxidation (FAO)
While direct inhibition of FAO by TByA is not extensively documented, its structural relationship to butyric acid, a key player in cellular metabolism, makes it a compound of interest for metabolic studies.[3][4] Butyric acid itself can influence cellular energy pathways.[3] Therefore, TByA can be investigated as a potential modulator of fatty acid oxidation. The following protocol describes a common method to assess FAO by measuring cellular oxygen consumption.
Principle of the FAO Assay
Fatty acid oxidation is a major metabolic pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[5] This process involves the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle, leading to the production of NADH and FADH2. These reduced coenzymes donate electrons to the electron transport chain, consuming oxygen in the process. By measuring the rate of oxygen consumption in the presence of fatty acids, one can infer the rate of FAO.
Signaling Pathway and Experimental Logic
Caption: Mitochondrial fatty acid β-oxidation pathway and points of modulation.
Protocol: Extracellular Flux Analysis of Fatty Acid Oxidation
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) of cells in real-time, providing a dynamic view of FAO.
Materials:
-
Target cells with active FAO (e.g., C2C12 myotubes, primary hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
FAO Assay Medium (e.g., DMEM base supplemented with L-carnitine and glucose)
-
Substrate: Long-chain fatty acid conjugated to BSA (e.g., Palmitate-BSA)
-
Test Compound: this compound (TByA)
-
Positive Control: Etomoxir (an irreversible inhibitor of CPT1)
-
Stressors: Oligomycin, FCCP, Rotenone/Antimycin A (for a full mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and culture until they reach the desired confluency or differentiation state (e.g., differentiation of C2C12 myoblasts into myotubes).[6]
-
Assay Preparation (Day of Assay):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the FAO assay medium. Warm it to 37°C.
-
Prepare stock solutions of TByA, Etomoxir, and other stressors.
-
-
Cell Preparation:
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with the pre-warmed FAO assay medium.[5]
-
Add the final volume of FAO assay medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Compound Loading:
-
Load the prepared TByA, Etomoxir, and other stressors into the appropriate ports of the hydrated sensor cartridge.
-
-
Assay Execution:
-
Place the cell plate in the extracellular flux analyzer.
-
Run the instrument protocol. A typical protocol involves:
-
Basal OCR measurement.
-
Injection of TByA or vehicle to measure its immediate effect on OCR.
-
Injection of the fatty acid substrate (e.g., Palmitate-BSA) to stimulate FAO-dependent OCR.
-
Injection of Etomoxir to confirm that the measured OCR is indeed due to FAO (a significant drop in OCR is expected).
-
-
-
Data Analysis:
-
The instrument software will calculate OCR values over time.
-
Compare the OCR in TByA-treated wells to vehicle-treated wells. A decrease in OCR upon TByA addition would suggest inhibition of FAO.
-
Normalize OCR data to cell number or protein concentration in each well.
-
Summary of Quantitative Data
The following table provides a template for summarizing the key quantitative outputs from the described assays.
| Assay Type | Key Parameter | Typical Value for TByA (Example) | Interpretation |
| Cytotoxicity | EC50 (LDH) | Variable | Concentration of TByA causing 50% of maximal cell death. |
| Oxidative Stress | % GSH Depletion | Variable | Percentage decrease in reduced glutathione levels. |
| Fatty Acid Oxidation | % OCR Inhibition | To be determined | Percentage decrease in oxygen consumption rate in the presence of TByA. |
Note: Specific values are highly dependent on the cell type, TByA concentration, and incubation time.
References
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]
-
Lash, L. H., & Zalups, R. K. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology Letters, 83(3), 167-175. Retrieved from [Link]
-
Softa, H. D., et al. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (141), 58488. Retrieved from [Link]
-
Dong, L., & Liu, F. (2006). Fatty acid oxidation assay V.1. protocols.io. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Fatty Acid Oxidation (FAO) Probe Assay, Fibroblast Culture. Retrieved from [Link]
-
Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit Technical Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78386, this compound. Retrieved from [Link]
-
Sherratt, H. S. (1988). Inhibitors of fatty acid oxidation. Trends in Pharmacological Sciences, 9(4), 124-129. Retrieved from [Link]
-
ZFIN. (n.d.). ChEBI: 4-oxo-4-(2-thienyl)butyric acid. Retrieved from [Link]
-
Liu, J., et al. (2021). Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways. Bioscience Reports, 41(6), BSR20203639. Retrieved from [Link]
-
Kruh, J., Defer, N., & Tichonicky, L. (1992). [Molecular and cellular action of butyrate]. Annales de Biologie Clinique, 50(1-2), 12-25. Retrieved from [Link]
-
He, J., et al. (2019). The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells. Current Pharmaceutical Design, 25(39), 4166-4175. Retrieved from [Link]
-
de Almeida, V. R., et al. (2023). Butyrate restores the fat/lean mass ratio balance and energy metabolism and reinforces the tight junction-mediated intestinal epithelial barrier in prediabetic mice independently of its anti-inflammatory and epigenetic actions. The Journal of Nutritional Biochemistry, 120, 109409. Retrieved from [Link]
-
Wang, Y., et al. (2025). Gut microbiota-derived butyric acid regulates calcific aortic valve disease pathogenesis by modulating GAPDH lactylation and butyrylation. Immunometabolism, 7(2), e70048. Retrieved from [Link]
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecular and cellular action of butyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Fatty acid oxidation assay [protocols.io]
Application Notes & Protocols: A Guide to the Pharmacokinetic Characterization of 4-(2-Thienyl)butyric Acid Analogs
Introduction: The 4-(2-thienyl)butyric acid (TByA) scaffold represents a versatile chemical starting point for the development of novel therapeutics. Analogs of this structure have been investigated for a range of applications, from potential treatments for muscular dystrophy to anti-diabetic agents.[][2] As with any drug discovery program, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3] Early and systematic characterization of these properties is essential for optimizing chemical structures, selecting viable candidates, and predicting human dosage regimens.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust pharmacokinetic studies on novel TByA analogs. The protocols herein are designed to build a holistic understanding of a compound's behavior, from early in vitro screens to definitive in vivo characterization. We emphasize the causality behind experimental choices and the importance of self-validating systems to ensure data integrity, grounded in established regulatory principles.[6][7][8]
Part 1: The Foundation—Bioanalytical Method Validation
Expert Insight: Before any study samples can be analyzed, a robust and validated bioanalytical method is non-negotiable. The objective of method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use, which is the quantitative determination of the TByA analog in a specific biological matrix (e.g., plasma, liver microsome buffer).[9] Failure to properly validate the assay renders all subsequent PK data unreliable. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have published detailed guidelines that form the basis of these protocols.[6][7][8][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity and selectivity.
Core Validation Parameters: A full validation should be performed for each new analog and matrix, assessing the following parameters:[11][12]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear regression is typically used.
-
Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the closeness of repeated measurements. These are assessed within a single run (intra-day) and between different runs (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures.
Workflow for Bioanalytical Method Validation:
Caption: A tiered approach to in vitro ADME screening.
Part 3: In Vivo Pharmacokinetic Evaluation
Expert Insight: While in vitro data is predictive, in vivo studies are required to understand how a drug behaves in a whole, living organism. [3][13][14]These studies integrate all ADME processes and are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies. [4]The rat is a commonly used species for initial PK screening due to its well-characterized physiology and practical handling.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Causality & Rationale: This study design allows for the determination of fundamental PK parameters. An intravenous (IV) dose provides a direct measure of distribution and clearance, as the absorption phase is bypassed. An oral (PO) dose reveals the extent and rate of absorption. Comparing the area under the curve (AUC) from both routes allows for the calculation of absolute oral bioavailability (F%).
-
Methodology:
-
Animal Model & Acclimation:
-
Use male Sprague-Dawley rats (n=3-4 per group), weighing 250-300g. House animals in controlled conditions and allow them to acclimate for at least 3 days. Many studies utilize surgically cannulated animals (e.g., jugular vein) to facilitate stress-free serial blood sampling.
-
-
Formulation & Dosing:
-
IV Group: Formulate the TByA analog in a solubilizing vehicle suitable for injection (e.g., 20% Solutol in saline). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.
-
PO Group: Formulate the analog in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 5-10 mg/kg). Animals should be fasted overnight to reduce variability in gastric emptying.
-
-
Blood Sampling:
-
Collect serial blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV time points: Pre-dose, and 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [15] * PO time points: Pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [15] 4. Plasma Preparation & Storage:
-
Centrifuge blood samples immediately to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze plasma samples using the validated LC-MS/MS method.
-
-
Workflow for In Vivo Pharmacokinetic Study:
Caption: A systematic workflow for a rodent PK study.
Part 4: Data Analysis and Interpretation
Expert Insight: Raw concentration-time data must be processed using specialized software (e.g., Phoenix WinNonlin) to derive meaningful PK parameters. Non-compartmental analysis (NCA) is the standard approach for these studies.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is observed | Indicates the rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over time. |
| AUC(0-inf) | AUC extrapolated to infinity | A more complete measure of total drug exposure. |
| t½ | Terminal half-life | Determines dosing interval and time to steady state. |
| CL | Clearance (IV dose only) | The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency. |
| Vdss | Volume of distribution at steady state (IV dose only) | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Illustrative Data Presentation:
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t½ (h) | CL (mL/min/kg) | Vdss (L/kg) | F% |
| TByA-002 | IV | 2 | 1250 | 2850 | 3.5 | 11.7 | 3.5 | N/A |
| TByA-002 | PO | 10 | 850 | 8120 | 4.1 | N/A | N/A | 57% |
Interpretation: In this example, TByA-002 exhibits moderate clearance (significantly less than liver blood flow), a reasonable volume of distribution suggesting some tissue penetration, and good oral bioavailability of 57%. This profile would likely support its advancement to further studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Lau, Y. Y., & Panzeter, E. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Lin, J. H., & Lu, A. Y. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available!. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
GovDelivery. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
Greenleaf Health. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics. [Link]
-
ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78386, this compound. [Link]
-
Lash, L. H., et al. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology. [Link]
-
Chemdad. this compound. [Link]
Sources
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 8. fda.gov [fda.gov]
- 9. id-eptri.eu [id-eptri.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Use of 4-(2-Thienyl)butyric acid in the synthesis of calpain inhibitors
Application Note & Protocols
Topic: Strategic Use of 4-(2-Thienyl)butyric Acid in the Solid-Phase Synthesis of Peptidomimetic α-Keto-Amide Calpain Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Therapeutic Imperative for Calpain Inhibition
Calpains are a family of intracellular, calcium-dependent cysteine proteases that, unlike degradative enzymes, perform highly specific, limited proteolysis on target proteins.[1][2] This action modulates a vast array of cellular functions, including signal transduction, cell motility, and apoptosis.[3][4][5] While tightly regulated under normal physiological conditions by calcium ion concentration and the endogenous inhibitor calpastatin, the dysregulation and hyperactivation of calpains are implicated in the pathophysiology of numerous diseases.[3][4] These conditions include neurodegenerative disorders such as Alzheimer's and Parkinson's disease, traumatic brain injury, cancer, muscular dystrophy, and cataract formation.[3][6][7][8][9][10] Consequently, the development of potent and selective calpain inhibitors represents a significant therapeutic strategy for these multifaceted diseases.[6][11][12][13] This guide provides a detailed protocol for the synthesis of a calpain inhibitor, highlighting the strategic incorporation of this compound as a key structural moiety.
Scientific Rationale: Designing a Calpain Inhibitor
The design of effective calpain inhibitors hinges on understanding the structure-function relationships of the enzyme's active site.[2] Most inhibitors are peptidomimetics that target the active site, which contains a catalytic dyad of cysteine and histidine.[2][7] A successful inhibitor typically comprises three key components:
-
An Electrophilic "Warhead": This functional group covalently or non-covalently interacts with the thiol group of the active site cysteine. Common warheads include aldehydes, epoxides, and α-keto-amides, with the latter offering a favorable balance of reactivity and stability.[3][13]
-
A Peptide-like Backbone: This scaffold mimics the natural substrate of calpain, occupying the S1, S2, and S3 subsites of the enzyme's binding cleft. This structural mimicry is crucial for achieving binding affinity and selectivity.
-
A Non-peptidic N-terminal Cap: This group occupies the S3 or S4 subsite and is critical for enhancing potency and modulating pharmacokinetic properties. The choice of this capping group can significantly influence the inhibitor's overall efficacy.
The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry due to its versatile electronic properties and its ability to serve as a bioisostere for phenyl rings.[14][15] In the context of calpain inhibitors, N-terminal heterocyclic groups, including thiophene, have been shown to enhance potency.[16] Specifically, this compound is an ideal N-terminal capping agent, as it provides a hydrophobic chain to interact with the S3/S4 binding pockets of calpain while the thiophene ring contributes to favorable binding interactions.[16][17] Its use has been explicitly noted in the preparation of cell-penetrating peptide α-keto-amide calpain inhibitors for potential muscular dystrophy treatment.[17]
Synthesis Workflow: From Building Block to Final Compound
The following section details the solid-phase synthesis of a representative calpain inhibitor, (S)-N-((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-4-(thiophen-2-yl)butanamide , utilizing this compound. The workflow is designed for modularity and efficiency, leveraging well-established solid-phase peptide synthesis (SPPS) techniques.[18][19]
Caption: High-level workflow for the solid-phase synthesis of the target calpain inhibitor.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | AAPPTEC | 100-200 mesh, 0.5 mmol/g | Solid support for peptide amide synthesis |
| Fmoc-L-Leucine (Fmoc-Leu-OH) | AAPPTEC | Peptide Synthesis Grade | First amino acid (P1 residue) |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | AAPPTEC | Peptide Synthesis Grade | Second amino acid (P2 residue) |
| This compound | Sigma-Aldrich | ≥97% | N-terminal capping agent |
| N,N'-Diisopropylcarbodiimide (DIC) | AAPPTEC | Reagent Grade | Coupling agent |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | AAPPTEC | Reagent Grade | Coupling additive (anti-racemization) |
| Piperidine | Sigma-Aldrich | Anhydrous, 99.8% | Fmoc deprotection agent |
| N,N-Dimethylformamide (DMF) | AAPPTEC | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | AAPPTEC | Peptide Synthesis Grade | Solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ReagentPlus®, 99% | Cleavage reagent |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% | Cation scavenger |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | HPLC mobile phase |
| Water | Fisher Scientific | HPLC Grade | HPLC mobile phase |
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of the peptide amide precursor on a 0.1 mmol scale.
Step 1: Resin Swelling and First Amino Acid Coupling
-
Place 200 mg of Rink Amide resin (0.1 mmol) in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), then swell in 5 mL of DMF for 30 minutes.
-
In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol), Oxyma (43 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIC (47 µL, 0.3 mmol) to the solution and pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to ensure complete removal of piperidine.
Step 3: Second Amino Acid Coupling
-
Repeat the coupling procedure described in Step 1 , using Fmoc-Ala-OH (93 mg, 0.3 mmol).
-
After coupling, wash the resin with DMF (5 x 5 mL).
Step 4: Second Fmoc Deprotection
-
Repeat the deprotection procedure described in Step 2 .
Step 5: N-Terminal Capping with this compound
-
Prepare the coupling solution by dissolving this compound (51 mg, 0.3 mmol) and Oxyma (43 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIC (47 µL, 0.3 mmol) and pre-activate for 5 minutes.
-
Add the solution to the deprotected peptide-resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the final resin under vacuum for at least 4 hours.
Step 6: Cleavage from Resin
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Add 5 mL of the cleavage cocktail to the dried resin in a fume hood.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude peptide pellet.
Step 7: Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of 50% ACN/Water.
-
Purify the peptide using preparative reverse-phase HPLC with a suitable gradient (e.g., 10-70% ACN in water over 30 minutes).
-
Collect fractions and analyze by analytical HPLC and Mass Spectrometry (MS) to confirm the identity of the peptide amide precursor.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Note on α-Keto-Amide Formation: The synthesized tripeptide amide serves as a direct precursor to the α-keto-amide inhibitor. The conversion can be achieved through established methods, such as oxidation of a corresponding α-hydroxy amide intermediate, which is beyond the scope of this particular protocol but is a well-documented subsequent step in medicinal chemistry.
Mechanism of Inhibition: A Molecular Perspective
The efficacy of the synthesized inhibitor lies in its targeted interaction with the calpain active site. The α-keto-amide "warhead" forms a reversible covalent bond with the catalytic Cys residue, effectively blocking its proteolytic activity. The peptide backbone ensures correct positioning within the active site cleft.
Caption: Binding model of the inhibitor within the calpain active site subsites.
The 4-(2-thienyl)butyryl group is designed to occupy the S3/S4 subsites, where the thiophene ring and alkyl chain can form favorable hydrophobic and van der Waals interactions, anchoring the inhibitor and enhancing its binding affinity.[16] The alanine and leucine residues occupy the S2 and S1 pockets, respectively, mimicking the preferred substrate sequence for many calpains.[16][20] This multi-point interaction model is key to achieving high potency and selectivity.
Conclusion and Future Directions
This guide outlines a robust and rational approach to the synthesis of calpain inhibitors, emphasizing the strategic use of this compound as an effective N-terminal capping agent. The provided solid-phase protocol offers a reliable method for producing the peptide precursor, which is a key intermediate for a variety of α-keto-amide inhibitors. The structural insights and detailed methodology serve as a valuable resource for researchers in drug discovery aimed at developing novel therapeutics for calpain-associated pathologies. Future work should focus on optimizing the P1 and P2 residues to enhance selectivity for specific calpain isoforms (e.g., calpain-1 vs. calpain-2) and on exploring different "warhead" chemistries to fine-tune the inhibitor's reactivity and pharmacokinetic profile.
References
-
Croall, D. E., & Ersfeld, K. (2012). Structure-function relationships in calpains. Biochemical Society Transactions, 40(5), 625-632. [Link]
-
Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. [Link]
-
Donkor, I. O. (2011). Developments in the design and synthesis of calpain inhibitors. Current Medicinal Chemistry, 18(23), 3534-3550. [Link]
-
Cagmat, E. B., Guingab-Cagmat, J. D., Vakulenko, A. V., Hayes, R. L., & Anagli, J. (2015). Potential Use of Calpain Inhibitors as Brain Injury Therapy. In Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. CRC Press/Taylor & Francis. [Link]
-
Patsnap Synapse. (2024). What are Calpain1/2 inhibitors and how do they work? Patsnap. [Link]
-
Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Pharmaceutical Design, 12(5), 615-638. [Link]
-
Strobl, S., Fernandez-Catalan, C., Braun, M., Huber, R., Masumoto, H., Nakagawa, K., Irie, A., Sorimachi, H., Bourenkow, G., Bartunik, H., Suzuki, K., & Bode, W. (2000). The crystal structure of calcium-free human m-calpain. Proceedings of the National Academy of Sciences, 97(2), 588-592. [Link]
-
Cuerrier, D., Moldoveanu, T., & Davies, P. L. (2011). Calpains: attractive targets for the development of synthetic inhibitors. Accounts of Chemical Research, 44(3), 169-179. [Link]
-
Donkor, I. O. (2020). An update on the therapeutic potential of calpain inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 785-796. [Link]
-
Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. [Link]
-
Wang, K. K., & Yuen, P. W. (1994). Calpains (intracellular calcium-activated cysteine proteinases): structure-activity relationships and involvement in normal and abnormal cellular metabolism. The International Journal of Biochemistry, 26(5), 643-653. [Link]
-
Onyango, I. G. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Molecular Neuroscience, 16, 1227014. [Link]
-
Trinchese, F., Liu, S., Battaglia, F., Walter, S., Musacchio, E., Theis, M., ... & Nixon, R. A. (2008). Novel selective calpain 1 inhibitors as potential therapeutics in Alzheimer's disease. Journal of Alzheimer's Disease, 15(3), 433-445. [Link]
-
Sorimachi, H., Hata, S., & Suzuki, K. (2011). Structure and physiological function of calpains. The Journal of Biochemistry, 150(1), 1-13. [Link]
-
Cuerrier, D., Chen, P., Woon, T. C., Campbell, R. L., & Davies, P. L. (2007). N-heterocyclic dipeptide aldehyde calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6301. [Link]
-
Lee, Y. S., Park, H., & Lee, Y. J. (2008). Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 205-209. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]
-
Donkor, I. O., Zheng, W., & Han, Z. (2006). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 16(7), 1836-1839. [Link]
-
Adams, J. L., Beaudry, C. M., Cherney, R. J., & Li, Y. (2016). Rational Design of Calpain Inhibitors Based on Calpastatin Peptidomimetics. Journal of Medicinal Chemistry, 59(11), 5488-5501. [Link]
-
Adams, J. L., Beaudry, C. M., Cherney, R. J., & Li, Y. (2016). Rational Design of Calpain Inhibitors Based on Calpastatin Peptidomimetics. Journal of Medicinal Chemistry, 59(11), 5488-5501. [Link]
-
Zhang, Y., Jung, S. Y., Jin, C., Kim, N. D., Gong, P., & Lee, Y. S. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 502-507. [Link]
-
Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 225-232. [Link]
-
Lee, Y. S., Park, H., & Lee, Y. J. (2008). Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 205-209. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Asif, M. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2014, 716548. [Link]
-
Saini, M. S., Kumar, A., Dwivedi, T., & Singh, R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1205-1236. [Link]
-
Medeiros, R., Kitazawa, M., Chabrier, M. A., Baglietto-Vargas, D., & LaFerla, F. M. (2012). Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice. The American Journal of Pathology, 181(2), 616-625. [Link]
-
Scuteri, D., Bua, R., & Rombolà, L. (2021). Thiophene-Based Compounds. In Encyclopedia. MDPI. [Link]
-
Scuteri, D., Bua, R., & Rombolà, L. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Cherian, J., Das, S., & Dutta, A. (2020). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
European Society of Medicine. (2023). Targeting Calpain-2 for Alzheimer's Disease Treatment. ESMED. [Link]
Sources
- 1. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calpain system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpains (intracellular calcium-activated cysteine proteinases): structure-activity relationships and involvement in normal and abnormal cellular metabolism [pubmed.ncbi.nlm.nih.gov]
- 6. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. esmed.org [esmed.org]
- 11. Developments in the design and synthesis of calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-heterocyclic dipeptide aldehyde calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. peptide.com [peptide.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Parametric Approach to Assessing the Cytotoxicity of 4-(2-Thienyl)butyric Acid Using Cell-Based Assays
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxicity of 4-(2-Thienyl)butyric acid (TByA). We advocate for a multi-parametric strategy that moves beyond a single endpoint to create a more complete and mechanistically informative toxicity profile. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity), researchers can distinguish between cytostatic and cytotoxic effects and gain initial insights into the mode of cell death. This guide is designed for researchers in drug development and toxicology, offering field-proven insights and self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Need for a Deeper Cytotoxicity Analysis
This compound (TByA) is a thiophene-containing compound used as a building block in the synthesis of various molecules, including potential therapeutics like calpain inhibitors and anti-diabetic agents.[] As with any compound intended for potential biological application, a thorough assessment of its cytotoxic potential is a critical early step in the safety and viability evaluation process.
Early research has indicated that TByA can induce time- and concentration-dependent cytotoxicity, particularly in renal cells.[2] The proposed mechanisms involve oxidative stress, mitochondrial dysfunction, and lipid peroxidation.[2] This existing knowledge underscores the necessity of not just determining if the compound is toxic, but how it impacts cellular health. A single cytotoxicity assay provides only one piece of the puzzle. For instance, a reduction in signal from a viability assay could indicate either cell death (cytotoxicity) or merely an inhibition of proliferation (a cytostatic effect).
This guide, therefore, presents a robust, three-pronged approach to characterize the cytotoxic profile of TByA, providing clarity on its effects on fundamental cellular processes.
The Core Principle: A Triad of Cellular Health Indicators
To build a comprehensive toxicity profile, we must interrogate the cell from multiple angles. We have selected three distinct, well-validated assays that, when used in concert, provide a synergistic understanding of a compound's effect.
-
MTT Assay (Metabolic Viability): This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[3] Active mitochondria in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of metabolic activity, which is directly proportional to the number of viable cells.[4][5]
-
LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium.[6][7] Since LDH is only released upon the rupture of the plasma membrane, this assay is a direct marker of cytolysis and loss of membrane integrity—a hallmark of late-stage apoptosis or necrosis.[8]
-
Caspase-3/7 Assay (Apoptosis Execution): This assay measures the activity of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway.[9] Their activation is a key event that commits the cell to programmed cell death.[10] Detecting their activity provides a specific and early indicator of apoptosis induction.
By combining these assays, we can build a more detailed narrative of TByA's cellular impact.
Figure 1: A multi-parametric workflow for cytotoxicity assessment.
Foundational Experimental Design
The quality of any cytotoxicity data is fundamentally dependent on a well-controlled and logically sound experimental design.
Rationale for Cell Line Selection
The choice of cell line is paramount and should be guided by the compound's potential target and application.[11][12]
-
Primary Target Cell Line: Based on published data suggesting renal effects of TByA, a human renal cell line is a highly relevant choice.[2] We recommend RPTEC/TERT1 (ATCC® CRL-4031™) , an hTERT-immortalized human renal proximal tubule epithelial cell line that provides a physiologically relevant and reproducible model for kidney toxicity studies.[13]
-
Secondary Screening Cell Line: To assess broader toxicity, especially considering potential metabolism, a human hepatoma cell line such as HepG2 (ATCC® HB-8065™) is recommended. These cells retain many of the metabolic enzymes found in primary hepatocytes.
-
Non-Cancerous Control: To determine if the cytotoxicity is selective towards specific (e.g., cancerous or highly metabolic) cells, a normal cell line should be run in parallel. Normal Human Dermal Fibroblasts (NHDF; ATCC® PCS-201-012™) are a robust and commonly used control for such purposes.[14]
Compound & Reagent Preparation
-
TByA Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (DMSO). TByA is a solid at room temperature with a molecular weight of 170.23 g/mol .[15] Ensure it is fully dissolved. Store the stock in small aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution in complete cell culture medium. It is critical that the final concentration of DMSO in the wells containing the highest concentration of TByA does not exceed 0.5% (v/v), as DMSO can be toxic at higher concentrations.
-
Controls: Every 96-well plate must include the following controls for proper data normalization and validation:
-
Untreated Control: Cells in culture medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest TByA concentration. This accounts for any solvent-induced toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or 10% DMSO) to ensure the assay system is responsive.
-
Maximum LDH Release Control (for LDH Assay): Cells lysed with a detergent (e.g., Triton™ X-100) to represent 100% cytotoxicity.[16]
-
Medium Blank: Wells with culture medium but no cells, to determine the background absorbance/luminescence.
-
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format. All steps involving cell culture should be performed in a sterile biological safety cabinet.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies provided by leading suppliers and research institutions.[3][4]
Principle: Metabolically active cells convert the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan. The amount of formazan, measured colorimetrically, is proportional to the number of viable cells.[5]
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare 2X concentrations of TByA serial dilutions. Carefully remove the old medium from the wells and add 100 µL of the appropriate TByA dilution or control medium.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of Solubilization Solution to each well to dissolve the formazan.[4]
-
Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is based on commercially available kits and established methods.[6][8]
Principle: The stable cytosolic enzyme LDH is released into the culture medium upon cell lysis. This released LDH is measured in the supernatant using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a red formazan product, which is measured colorimetrically.[6][8]
Figure 3: Workflow for the LDH release cytotoxicity assay.
Materials:
-
LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Solution, and Stop Solution)
-
96-well flat-bottom tissue culture plates
-
New 96-well flat-bottom assay plate
-
Multichannel pipette
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay Protocol. Ensure to set up the required controls: Untreated (Spontaneous Release), Vehicle, Maximum Release (add Lysis Solution 45 min before end of incubation), and Medium Blank.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well assay plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the Substrate Mix and Assay Buffer). Add 50 µL of the Reaction Mixture to each well of the new assay plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
Subtract the average absorbance of the Medium Blank from all other readings.
-
Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the widely used luminescent assay from Promega.[10][17]
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[10]
Figure 4: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled, clear-bottom 96-well assay plates (for luminescence)
-
Multichannel pipette
-
Plate-shaking orbital shaker
-
Luminometer or microplate reader with luminescence capability
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay Protocol, using white-walled plates suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol just before use.
-
Assay Execution: After the treatment incubation, remove the plate from the cell culture incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium blank from all other readings.
-
Data is often presented as Fold Change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
Data Presentation and Interpretation
A key advantage of this multi-parametric approach is the ability to synthesize the data into a cohesive story. The results from a dose-response experiment with TByA should be compiled into a single table for clear comparison.
Table 1: Example Cytotoxicity Profile of this compound in RPTEC/TERT1 Cells after 48h Exposure
| TByA Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 1.1 | 1.0 ± 0.1 |
| 1 | 98 ± 5.1 | 3.5 ± 1.5 | 1.2 ± 0.2 |
| 10 | 85 ± 6.2 | 10.4 ± 2.3 | 2.5 ± 0.4 |
| 50 | 52 ± 4.8 | 45.8 ± 5.5 | 6.8 ± 0.7 |
| 100 | 21 ± 3.9 | 75.2 ± 6.1 | 7.1 ± 0.9 |
| 250 | 5 ± 2.1 | 88.9 ± 4.7 | 4.5 ± 0.6 |
Data are presented as Mean ± SD from a representative experiment performed in triplicate.
Interpreting the Combined Results:
-
Low Doses (1-10 µM): A slight decrease in viability (MTT) coupled with a significant increase in caspase activity but low LDH release suggests that cells are entering the early stages of apoptosis.
-
Mid Doses (50-100 µM): The sharp drop in MTT viability correlates strongly with a large increase in both LDH release and caspase activity. This is a clear indicator of widespread apoptotic cell death, where cells have progressed to secondary necrosis, leading to membrane rupture.
-
High Doses (250 µM): At the highest concentration, viability is nearly zero and LDH release is maximal. The drop in caspase activity compared to the 100 µM dose is a common phenomenon; at overwhelmingly toxic concentrations, rapid necrosis can occur, or the cellular machinery required for the luminescent reaction may be compromised.
From this data, dose-response curves can be plotted to calculate IC₅₀ (for MTT) and EC₅₀ (for LDH and Caspase) values, providing quantitative benchmarks for TByA's potency.
Conclusion
References
-
Title: Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI, National Library of Medicine URL: [Link]
-
Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]
-
Title: Highlight report: Cell type selection for toxicity testing Source: PMC, National Library of Medicine URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC, National Library of Medicine URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: Which cell line to choose for cytotoxicity evaluation of nanomaterials? Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
-
Title: Muse® Caspase-3/7 Kit Source: Luminex Corporation URL: [Link]
-
Title: this compound | C8H10O2S | CID 78386 Source: PubChem, National Library of Medicine URL: [Link]
Sources
- 2. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-(2-Thienyl)-Buttersäure 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-(2-Thienyl)butyric acid Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-Thienyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced synthetic route. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your overall yield and purity.
The synthesis of this compound is a valuable process, as this compound serves as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory agents and calpain inhibitors.[][2] The most established and scalable route involves a two-step process: a Friedel-Crafts acylation to form the keto-acid intermediate, followed by a reduction of the ketone to yield the final product.
Core Synthetic Workflow
The overall transformation is outlined below. The critical stages where yield can be compromised are the regioselectivity of the initial acylation and the efficiency and cleanliness of the subsequent reduction.
Caption: Overall two-step synthesis of this compound.
Troubleshooting Guide & Procedural Optimization
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Part 1: The Friedel-Crafts Acylation Step
Question: My yield for the Friedel-Crafts acylation of thiophene with succinic anhydride is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields in this step typically stem from three primary issues: suboptimal reaction conditions, side reactions, and inefficient workup.
-
Suboptimal Reaction Conditions: The Friedel-Crafts acylation is highly sensitive to the catalyst, solvent, and temperature.
-
Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is the standard catalyst. Ensure it is fresh and has not been deactivated by atmospheric moisture. Use a slight excess (e.g., 2.2 equivalents) to account for complexation with both the anhydride and the resulting ketone product.
-
Solvent Choice: While solvents like dichloromethane are common, for this specific reaction, nitrobenzene is often a superior choice. It effectively dissolves succinic anhydride and helps moderate the reaction, preventing runaway side reactions.
-
Temperature Control: The initial addition of AlCl₃ should be performed at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction mixture should be allowed to warm to room temperature and stirred until completion.
-
-
Side Reactions: The primary side reaction is the acylation at the C3 position of the thiophene ring. While acylation strongly favors the C2 position, forcing conditions (high temperatures) can reduce this selectivity. Running the reaction at or below room temperature is critical.
-
Inefficient Workup and Product Isolation: The product, 4-oxo-4-(2-thienyl)butanoic acid, is a solid. A common mistake is incomplete precipitation during workup.
-
After quenching the reaction with ice and concentrated HCl, the product may not fully precipitate. It is crucial to perform an extraction of the aqueous layer with a suitable solvent like diethyl ether or ethyl acetate to recover all dissolved product.[3]
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the crude product.[3]
-
Question: My TLC plate shows multiple products after the acylation reaction. What are these impurities?
Answer: Besides unreacted starting material, the most common impurity is the isomeric product, 4-oxo-4-(3-thienyl)butanoic acid. While the 2-substituted product is electronically and sterically favored, a small amount of the 3-substituted isomer can form. A well-controlled reaction temperature minimizes this. Another possibility, though less common with mono-acylation, is di-acylation if a large excess of succinic anhydride and catalyst is used.
Purification of the intermediate is essential. Recrystallization from a solvent system like toluene or an ethanol/water mixture is highly effective for removing these isomers and other impurities, yielding a clean keto-acid for the next step.[3]
Part 2: The Reduction Step
Question: Which reduction method is better for converting 4-oxo-4-(2-thienyl)butanoic acid: Clemmensen or Wolff-Kishner?
Answer: The choice depends on the stability of your substrate and the desired reaction conditions. Both methods are effective for reducing aryl-alkyl ketones.[4][5]
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6] It is performed under strongly acidic conditions.
-
Advantages: Effective for substrates that are stable in strong acid.
-
Disadvantages: The thiophene ring can be sensitive to highly acidic conditions, potentially leading to side reactions or degradation. The heterogeneous nature of the reaction can sometimes lead to incomplete conversion.[4] The carboxylic acid group is stable under these conditions and will not be reduced.[7]
-
-
Wolff-Kishner Reduction: Uses hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.[8]
-
Advantages: It is performed under strongly basic conditions and is an excellent alternative for acid-sensitive substrates.[9] It often results in cleaner reactions and higher yields for this particular substrate.
-
Disadvantages: Requires high temperatures (~190-200 °C) to drive the reaction to completion through the evolution of nitrogen gas.[10][11]
-
Recommendation: For the synthesis of this compound, the Wolff-Kishner reduction is generally the preferred method . It avoids the harsh acidic environment that can affect the thiophene ring and typically provides a more reliable and higher-yielding conversion.
Question: My Wolff-Kishner reduction is stalling, and I'm isolating the hydrazone intermediate. How can I ensure the reaction goes to completion?
Answer: This is a classic issue in Wolff-Kishner reductions and is almost always related to temperature and water removal. The decomposition of the hydrazone intermediate into the final alkane and nitrogen gas is the rate-limiting step and requires significant thermal energy.[10]
-
Initial Hydrazone Formation: First, heat the mixture of the keto-acid, hydrazine hydrate, KOH, and ethylene glycol to reflux (around 120-130 °C) for about 1-2 hours. This step is solely to form the hydrazone intermediate.
-
Water Removal: After hydrazone formation, you must increase the temperature to drive the decomposition. To do this, reconfigure the apparatus for distillation and remove the water formed during the reaction, along with any excess hydrazine.
-
High-Temperature Reflux: Once the water is removed, the temperature of the reaction mixture will rise to the boiling point of ethylene glycol (~190-195 °C). Re-attach the reflux condenser and maintain this high temperature for at least 4 hours.[8] This is the critical step that drives the elimination of N₂ gas and completes the reduction.
Caption: Critical temperature stages of the Wolff-Kishner reduction.
Question: How can I best purify the final this compound product after the workup?
Answer: The crude product obtained after acidification and extraction can be purified by either recrystallization or vacuum distillation.
-
Recrystallization: This is often the most practical method on a lab scale. A suitable solvent is heptane or an ethanol/water mixture.[3] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Vacuum Distillation: If the product is an oil or if recrystallization is inefficient, vacuum distillation is an excellent alternative. This compound has a high boiling point, so a good vacuum is required.[12]
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this two-step synthesis? A realistic, optimized yield for the two-step process is typically in the range of 60-75%. The Friedel-Crafts acylation can proceed with yields of 75-85%, and the subsequent Wolff-Kishner reduction can achieve yields of 80-90%.
Q2: How can I definitively confirm the structures of my intermediate and final product? A combination of spectroscopic methods is essential for structural validation.[8]
-
¹H and ¹³C NMR: This is the most powerful tool. For the intermediate, you will see signals corresponding to the thiophene ring, the two methylene groups, and the carboxylic acid proton. After reduction, the ketone carbonyl signal in the ¹³C NMR will disappear, and the adjacent methylene signal will shift upfield in the ¹H NMR.
-
Infrared (IR) Spectroscopy: For the intermediate, look for two characteristic C=O stretching bands (ketone and carboxylic acid). In the final product, the ketone stretch will be absent, leaving only the carboxylic acid C=O stretch.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compounds. The intermediate (C₈H₈O₃S) has a molecular weight of 184.21 g/mol , while the final product (C₈H₁₀O₂S) is 170.23 g/mol .[]
Q3: Are there any alternative synthetic routes? Yes, other routes exist, but they are often more complex or less scalable. For instance, one could start with a Grignard reagent from 2-bromothiophene and react it with succinic anhydride.[3] However, the Friedel-Crafts acylation followed by reduction is generally considered the most direct and reliable method for producing this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Friedel-Crafts Acylation | Thiophene, Succinic Anhydride, AlCl₃ | Nitrobenzene | 0 °C to RT | 75-85% |
| 2 | Wolff-Kishner Reduction | 4-oxo-4-(2-thienyl)butanoic acid, H₂NNH₂·H₂O, KOH | Ethylene Glycol | 130 °C then 195 °C | 80-90% |
| 2 | Clemmensen Reduction | 4-oxo-4-(2-thienyl)butanoic acid, Zn(Hg), conc. HCl | Toluene/Water | Reflux | 60-75% |
References
- BenchChem. (2025). A Comparative Guide to the Structural Validation of Synthesized 4-(3-Thienyl)butyric Acid: X-ray Crystallography vs. Spectroscopic Methods.
-
Wikipedia. Clemmensen reduction. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid.
- Unknown Source. CLEMMENSEN REDUCTION.
-
J&K Scientific. 4-Oxo-4-(2-thienyl)butyric acid. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Link]
-
BYJU'S. Mechanism of Clemmensen Reduction Reaction. [Link]
-
Chemdad. This compound. [Link]
-
The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. [Link]
-
Chad's Prep. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. [Link]
-
Professor Dave Explains. (2021). Wolff-Kishner Reduction. [Link]
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 4-(2-Thienyl)butyric Acid
Introduction: 4-(2-Thienyl)butyric acid is a valuable building block in pharmaceutical and materials science, often used as a hapten or a precursor for more complex molecules.[1][] Its synthesis, while conceptually straightforward, typically involves a two-step sequence: a Friedel-Crafts acylation of thiophene with succinic anhydride, followed by the reduction of the resulting ketoacid. Each of these steps presents unique challenges, particularly concerning the sensitive nature of the thiophene ring. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles to empower researchers to overcome common synthetic hurdles.
General FAQs
Question: What is the most common and reliable synthetic route for this compound?
Answer: The most widely adopted pathway consists of two key transformations:
-
Friedel-Crafts Acylation: Thiophene is reacted with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-oxo-4-(2-thienyl)butanoic acid.[3][4]
-
Reduction: The carbonyl group of the intermediate ketoacid is reduced to a methylene group. The most common methods for this step are the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and strong acid).[5][6]
Each method has its own set of advantages and potential side reactions, which are detailed in this guide.
Troubleshooting Guide: Side Reactions by Synthetic Step
This section is structured to address specific problems you may encounter during the synthesis.
Part 1: Friedel-Crafts Acylation with Succinic Anhydride
The Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid (e.g., AlCl₃) coordinates with succinic anhydride to generate a highly reactive acylium ion, which is then attacked by the electron-rich thiophene ring.[4]
Answer: This is the most common issue when acylating thiophene. The thiophene ring is highly reactive and sensitive to strong acids, which can lead to polymerization or decomposition.[7]
Causality:
-
Acid-Induced Polymerization: The strong Lewis acid catalyst (AlCl₃) can protonate the thiophene ring, initiating a cationic polymerization cascade, resulting in tar formation.
-
Exothermic Reaction: The reaction is highly exothermic. If the temperature is not controlled, the increased heat accelerates side reactions and decomposition.[3]
-
Order of Addition: Adding the thiophene to a pre-mixed solution of AlCl₃ and succinic anhydride exposes the thiophene to a high local concentration of the activated electrophile, favoring polymerization.
Troubleshooting & Solutions:
-
Inverse Addition: Add the aluminum chloride catalyst portion-wise to a cooled solution of thiophene and succinic anhydride. This maintains a low concentration of the active catalyst complex.
-
Temperature Control: Maintain a strict reaction temperature, typically between 0°C and 10°C, during the addition of the catalyst. Use an ice bath and monitor the internal temperature closely.
-
Use a Milder Catalyst: While AlCl₃ is common, it is also very aggressive. Consider using a milder Lewis acid like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which can reduce the extent of tar formation, although they may require longer reaction times or slightly higher temperatures.
-
Solvent Choice: Using an appropriate solvent like nitrobenzene or carbon disulfide can help to moderate the reaction, although handling concerns with these solvents must be considered.
Answer: Thiophene preferentially undergoes electrophilic substitution at the C2 (alpha) position due to the greater resonance stabilization of the cationic intermediate compared to substitution at the C3 (beta) position. However, under certain conditions, the C3 isomer can form.
Causality:
-
Steric Hindrance: While not an issue with unsubstituted thiophene, if you are using a substituted thiophene derivative, steric bulk at the C2 position can direct acylation to the C3 position.
-
High Temperatures: Excessive reaction temperatures can sometimes lead to a loss of selectivity.
Troubleshooting & Solutions:
-
Strict Temperature Control: As with preventing tar formation, maintaining a low and controlled temperature is crucial for regioselectivity.
-
Catalyst Stoichiometry: Ensure you are using the correct stoichiometry of the Lewis acid. For acid anhydrides, slightly more than two equivalents of AlCl₃ are typically required because the catalyst complexes with both carbonyl oxygens.[4][8]
Part 2: Reduction of 4-oxo-4-(2-thienyl)butanoic acid
The choice of reduction method is critical as it must selectively reduce the ketone to a methylene group without affecting the carboxylic acid or the sensitive thiophene ring.
This reaction involves the formation of a hydrazone intermediate, which, upon deprotonation with a strong base (like KOH) at high temperatures, collapses to release nitrogen gas and form a carbanion that is subsequently protonated to yield the alkane.[9][10]
Answer: Incomplete Wolff-Kishner reactions are typically due to insufficient temperature or inefficient removal of water.
Causality:
-
Water Presence: The final, irreversible step requires very high temperatures (180-200°C). Water, formed during the initial hydrazone formation, has a much lower boiling point and will prevent the reaction mixture from reaching the required temperature for the reduction to proceed.[10]
-
Insufficient Base or Hydrazine: The reaction requires stoichiometric amounts of hydrazine to form the hydrazone and a strong base to facilitate the elimination.
Troubleshooting & Solutions:
-
Huang-Minlon Modification: This is the most common and effective protocol. First, heat the ketoacid, potassium hydroxide, and hydrazine hydrate in a high-boiling solvent like diethylene glycol to about 130-140°C to form the hydrazone. Then, remove the reflux condenser and distill off the water and excess hydrazine until the reaction temperature rises to 190-200°C. Once this temperature is reached, return to a reflux setup and maintain the high temperature until nitrogen evolution ceases.
-
Use Excess Reagents: Employ a molar excess of both hydrazine and potassium hydroxide (typically 3-4 equivalents of each) to ensure the reaction goes to completion.
Answer: Yes, desulfurization is a significant risk with thiophene-containing compounds under certain harsh reducing conditions.[11][12] The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can be sufficient to cleave the C-S bonds in the thiophene ring.
Causality:
-
Thermolysis and Base-Mediated Ring Opening: The combination of high heat and a strong base can promote the cleavage of the thiophene ring, leading to the formation of aliphatic chains.[13] This is a known issue in hydrodesulfurization processes in the petroleum industry.[12][14]
Troubleshooting & Solutions:
-
Minimize Reaction Time at High Temperature: Once the reaction mixture reaches the target temperature (190-200°C), monitor the reaction closely (e.g., by observing N₂ evolution). Do not prolong the heating unnecessarily after the reaction is complete.
-
Consider an Alternative Reduction: If desulfurization is a persistent issue, the Wolff-Kishner conditions may be too harsh for your specific substrate. The Clemmensen reduction, while having its own drawbacks, is performed under different conditions and may avoid this particular side reaction.
Caption: Troubleshooting flowchart for the Wolff-Kishner reduction step.
This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[15] The reaction occurs on the surface of the zinc metal and is thought to involve organozinc intermediates.[16] It is advantageous for substrates that are sensitive to strong bases.
Answer: You are likely observing the formation of a pinacol, which is a common byproduct in Clemmensen reductions, especially with ketones.
Causality:
-
Dimerization Pathway: The reaction proceeds through radical or radical-anion intermediates on the zinc surface. Two of these intermediates can couple together before being fully reduced, leading to the formation of a 1,2-diol, known as a pinacol.[16]
Troubleshooting & Solutions:
-
Ensure High Acid Concentration: Using highly concentrated hydrochloric acid helps to suppress the formation of alcohol and pinacol byproducts by favoring the complete reduction pathway.[16]
-
Activate the Zinc: The efficiency of the reduction is highly dependent on the activity of the zinc amalgam. Ensure it is freshly prepared and highly active.
-
Use a Co-Solvent: Adding a water-miscible organic solvent like toluene can improve the solubility of the organic substrate in the aqueous acidic medium, leading to better results.
Answer: While generally more stable to acid than furan or pyrrole, the thiophene ring is not completely inert and can undergo side reactions under hot, concentrated acid conditions, similar to the issues seen in the Friedel-Crafts acylation.
Causality:
-
Acid-Catalyzed Degradation: Strong, hot mineral acids can lead to protonation and eventual ring-opening or polymerization of thiophene, although this is often less severe than with strong bases at high temperatures.[7]
Troubleshooting & Solutions:
-
Modified Conditions: Consider using modified, milder Clemmensen conditions, such as activated zinc dust in anhydrous acetic anhydride saturated with hydrogen chloride gas at lower temperatures (e.g., 0°C).[15][16] This can be effective for acid-sensitive substrates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times that could lead to substrate degradation.
Data Summary
| Parameter | Wolff-Kishner Reduction | Clemmensen Reduction | Catalytic Hydrogenation |
| Conditions | Hydrazine (NH₂NH₂), KOH, high temp (180-200°C) in Diethylene Glycol | Zinc Amalgam (Zn(Hg)), conc. HCl, reflux | H₂, Metal Catalyst (e.g., Pd/C, PtO₂), Pressure |
| Pros | Excellent for acid-sensitive substrates. Generally high yielding if optimized. | Good for base-sensitive substrates. Avoids use of hazardous hydrazine. | Can be run under milder T/P. Avoids stoichiometric, corrosive reagents. |
| Cons | Very high temperatures required. Hazardous reagents. Not suitable for base-sensitive groups.[17] | Strongly acidic; not for acid-sensitive substrates.[18] Use of toxic mercury. | Risk of over-reduction (thiophene ring saturation).[13] Risk of C-S bond cleavage (hydrogenolysis/desulfurization).[13] |
| Key Side Reactions | Desulfurization , Azine formation[9], Incomplete reaction | Pinacol (dimer) formation[16], Alcohol formation, Substrate degradation | Ring saturation, Desulfurization |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Thiophene
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Charge Reagents: To the flask, add thiophene (1.0 eq), succinic anhydride (1.05 eq), and a solvent such as nitrobenzene. Cool the mixture to 0°C with stirring.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours or until TLC indicates consumption of thiophene.
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding crushed ice, followed by concentrated HCl. The product, 4-oxo-4-(2-thienyl)butanoic acid, will precipitate and can be collected by filtration.
Protocol 2: Modified Wolff-Kishner Reduction (Huang-Minlon)
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a distillation head connected to a condenser.
-
Charge Reagents: Combine 4-oxo-4-(2-thienyl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (85%, 4.0 eq), and diethylene glycol in the flask.
-
Hydrazone Formation: Heat the mixture to 130-140°C for 1 hour. Water will begin to distill over.
-
Water Removal: Continue to heat and slowly remove the water and excess hydrazine via distillation. The temperature of the reaction mixture will gradually rise.
-
Reduction: Once the internal temperature reaches 190-200°C, replace the distillation head with a reflux condenser and maintain this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Workup: Cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution to pH 2 with concentrated HCl. The product, this compound, will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
Mechanistic Visualization: Pinacol Formation in Clemmensen Reduction
This diagram illustrates the undesired dimerization pathway that competes with the full reduction of the ketone.
Caption: Competing pathways in the Clemmensen reduction leading to the desired alkane or the pinacol byproduct.
References
- Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications (RSC Publishing).
- Reduction and Desulfurization of Thiophene Compounds. ResearchGate.
- Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems. Molecules.
- Ring-Expansion and Desulfurisation of Thiophenes with an Aluminium(I) Reagent. ChemRxiv.
- Wolff–Kishner reduction. Wikipedia.
- Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. ACS Publications.
- Clemmensen reduction. Wikipedia.
- The Clemmensen Reduction. Juniper Publishers.
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]
- CLEMMENSEN REDUCTION. SlideShare.
-
Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Overseas. Available at: [Link]
-
WOLFF KISHNER REDUCTION | EXPLANATION. ADICHEMISTRY. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]
- Acylation of thiophene. Google Patents.
-
Wolff Kishner Reduction. Pharmaguideline. Available at: [Link]
-
29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. YouTube. Available at: [Link]
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
Technical Support Center: Recrystallization of 4-(2-Thienyl)butyric Acid
Welcome to the technical support guide for the purification of 4-(2-Thienyl)butyric acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific molecule. The low melting point of this compound presents unique purification hurdles, which this guide aims to address through a combination of foundational principles, step-by-step protocols, and in-depth troubleshooting.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries essential for developing a successful recrystallization protocol for this compound.
Q1: What are the primary challenges in recrystallizing this compound?
The most significant challenge is its low melting point, which is reported to be between 13.5-15 °C.[1][2][3] This means the compound is often a liquid or a waxy solid at or slightly above standard room temperature. This physical property dramatically increases the likelihood of "oiling out," a phenomenon where the solute separates from the solution as a liquid instead of forming solid crystals.[4][5] Managing this requires careful solvent selection and precise temperature control.
Q2: What defines an ideal recrystallization solvent for this compound?
An ideal solvent for any recrystallization must meet several criteria.[6][7][8] For this compound, these are:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting crystal formation and maximizing yield.
-
Does not react with the compound: The solvent must be chemically inert.[9]
-
Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but preferably not significantly higher than the compound's melting point to prevent oiling out.[10] Given the very low melting point here, this is a difficult criterion to meet with single solvents.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[9]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
Q3: How do I begin selecting a solvent for this compound?
Start by considering the polarity of the molecule. As a carboxylic acid with a thiophene ring, it has both polar (the -COOH group) and non-polar (the thiophene and butyl chain) characteristics. A good starting point is to test solubility in a range of solvents with varying polarities. Literature suggests that for a related compound, 4-(3-thienyl)butyric acid, heptane can be a suitable solvent, indicating that non-polar solvents are a promising starting point.[11]
Q4: What is a mixed-solvent recrystallization, and why might it be necessary?
A mixed-solvent recrystallization is used when no single solvent provides the ideal solubility profile.[6] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent"). The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is cooled slowly. This technique is particularly useful for compounds that tend to oil out, as it allows for finer control over the saturation point at various temperatures.[10]
Section 2: Experimental Protocols
These protocols provide a systematic approach to developing and executing a recrystallization procedure for this compound.
Protocol 1: Microscale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent system using a small amount of crude material.
Materials:
-
Crude this compound (~50 mg per test)
-
Test tubes or small vials
-
A selection of potential solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane, cyclohexane)
-
Hot plate and water bath
-
Glass stirring rod
Procedure:
-
Place ~50 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition, up to ~1 mL. Record your observations on solubility. An ideal solvent will not dissolve the compound at this stage.[7]
-
If the compound did not dissolve at room temperature, heat the mixture to the solvent's boiling point in a water bath. Continue adding the hot solvent dropwise until the compound fully dissolves. Note the approximate volume of solvent used.
-
If the compound dissolves readily in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath to promote further crystallization.
-
If crystals form, you have a potential single-solvent system. If an oil forms, or if no precipitation occurs, this solvent is likely unsuitable on its own but may be useful in a mixed-solvent system.
Protocol 2: General Recrystallization Procedure
This procedure should be adapted based on the results from the solvent screening.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent (or the primary "solvent" for a mixed system).
-
Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved. Do not add a large excess of solvent, as this will reduce your yield.[4][12]
-
For Insoluble Impurities: If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13]
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][14]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Allow the crystals to dry completely. Due to the low melting point, drying under high vacuum at room temperature is recommended over oven drying.
Section 3: Troubleshooting Guide
This Q&A section addresses the most common problems encountered during the recrystallization of this compound.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: This is the most common issue for this compound. "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the solute's melting point.[5] Since this compound melts around 15 °C, this is highly probable.
Immediate Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the solution's saturation level.[10][15] Then, allow it to cool much more slowly. Insulating the flask can help.
-
Induce Crystallization Early: Try scratching the inside of the flask with a glass rod at the air-solvent interface as it cools.[4][12] The microscopic scratches provide nucleation sites for crystal growth to begin, hopefully at a temperature where the compound is a solid.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.[15]
Systematic Solutions:
-
Change Solvents: Your solvent's boiling point may be too high. Consider a lower-boiling point solvent.
-
Switch to a Mixed-Solvent System: This is often the best solution. Dissolve the compound in a minimum of a good solvent (e.g., ethanol, ethyl acetate) and titrate with a hot anti-solvent (e.g., water, hexane) until turbidity persists. Add a drop of the good solvent to clarify and then cool slowly.
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This typically points to one of two issues:
-
Too Much Solvent: This is the most frequent cause.[4] If you added too much solvent, the solution is not supersaturated even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much.[5]
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation event to begin crystallization.
Q: My final yield is very low. How can I improve it?
A: Low yield can result from several factors during the process:
-
Excess Solvent: As mentioned above, using too much solvent is a primary cause of low recovery, as a significant amount of product will remain in the mother liquor.[10] Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If you performed a hot filtration and the product crystallized in the funnel, you will lose a significant portion of your material. Ensure your funnel and receiving flask are pre-heated.[5][13]
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[12] Use a minimal amount of ice-cold solvent for washing.
Q: The recrystallized product is still colored or appears impure. What should I do?
A: If colored impurities persist, they may have similar solubility properties to your compound.
-
Activated Charcoal: You can try adding a very small amount of activated charcoal to the hot solution before the filtration step. Charcoal can adsorb colored impurities. Use sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Alternative Purification: If recrystallization fails to remove the impurity, an alternative method like column chromatography may be required.[16]
Section 4: Data & Workflow Visualizations
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [2][3] |
| Molecular Weight | 170.23 g/mol | [2] |
| Melting Point | 13.5-15 °C | [1][2][3] |
| Boiling Point | 122 °C at 0.3 mmHg | [1][3] |
| Density | ~1.17 g/mL at 25 °C | [1][3] |
Workflow for Solvent System Selection
Caption: A flowchart for systematically selecting a suitable recrystallization solvent.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting when the compound oils out during cooling.
References
-
Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
This compound One Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
Sources
- 1. This compound CAS#: 4653-11-6 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound | 4653-11-6 [chemicalbook.com]
Technical Support Center: Purification of 4-(2-Thienyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 4-(2-Thienyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. This compound serves as a crucial building block for various pharmaceutical agents, including calpain inhibitors and anti-diabetic compounds[][2]. However, its synthesis is often accompanied by the formation of closely related impurities that can be challenging to remove.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices and provide self-validating workflows to ensure you achieve the desired purity for your downstream applications.
Section 1: Understanding the Synthetic Landscape and Impurity Profile
The most prevalent synthetic route to this compound is a two-step process. Understanding this pathway is critical to anticipating and diagnosing impurity issues.
-
Step 1: Friedel-Crafts Acylation: Thiophene is acylated with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form the key intermediate, 4-oxo-4-(2-thienyl)butanoic acid.
-
Step 2: Carbonyl Reduction: The ketone group of the intermediate is reduced to a methylene group. The two most common methods for this transformation are the Wolff-Kishner reduction (often the Huang-Minlon modification) and the Clemmensen reduction .[3][4]
Each of these steps can introduce specific impurities that co-isolate with the final product.
Common Synthesis and Reduction Workflow
Caption: General two-step synthesis pathway for this compound.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Origin Step | Chemical Nature | Rationale for Formation |
| 4-oxo-4-(2-thienyl)butanoic acid | Thiophene ring with -C(=O)CH₂CH₂COOH | Step 2: Reduction | Acidic, More Polar | Incomplete reduction of the ketone. This is the most common impurity.[5][6] |
| Hydrazone Intermediate | Thiophene ring with -C(=NNH₂)CH₂CH₂COOH | Step 2: Wolff-Kishner | Acidic | The stable intermediate formed during the Wolff-Kishner reduction that failed to decompose.[7][8] |
| Azine Dimer | Two thiophene-butyric acid moieties linked by -C=N-N=C- | Step 2: Wolff-Kishner | Acidic | A common side-reaction where the hydrazone reacts with another molecule of the starting ketone.[7] |
| Polymeric/Tar-like materials | Complex mixture | Step 1 or 2 | Variable | Formed by self-condensation or degradation of the thiophene ring under harsh acidic (Clemmensen) or high-temperature basic (Wolff-Kishner) conditions.[9] |
| Unreacted Thiophene | Thiophene ring | Step 1: Friedel-Crafts | Neutral, Non-polar | Incomplete acylation reaction. |
| Alcohol Byproducts | Thiophene ring with -CH(OH)CH₂CH₂COOH | Step 2: Clemmensen | Acidic, More Polar | While not considered a stable intermediate, alcohol species can sometimes be formed as byproducts under certain Clemmensen conditions.[10] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process in a practical Q&A format.
Q1: My final product is a dark, viscous oil, not the expected clear, slightly brownish liquid. What causes this and how can I fix it?
A1: Dark coloration and high viscosity typically point to the presence of polymeric or tar-like materials. The thiophene ring, while aromatic, can be susceptible to degradation under the harsh conditions of either the Friedel-Crafts acylation (strong Lewis acid) or the reduction step (highly acidic or basic at high temperatures).
-
Causality: The Clemmensen reduction's strong acid can cause the electron-rich thiophene nucleus to polymerize.[9] Similarly, the high temperatures (~200 °C) of the Huang-Minlon modification of the Wolff-Kishner reduction can lead to thermal decomposition if not carefully controlled.[5][7]
-
Troubleshooting Protocol:
-
Initial Cleanup: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution and stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the high-molecular-weight, colored impurities.
-
Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. Be sure to wash the Celite pad with fresh solvent to recover all the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Further Purification: If the product is still impure, proceed with column chromatography as detailed in SOP 3.
-
Q2: My ¹H NMR spectrum shows the expected carboxylic acid proton around 12 ppm, but there are still significant signals in the aromatic region and a triplet around 3.2 ppm that I can't account for. What is this impurity?
A2: This is the classic signature of contamination with the starting material for the reduction step: 4-oxo-4-(2-thienyl)butanoic acid .
-
Expert Analysis: The unreduced keto-acid is the most common process-related impurity. Both the target molecule and this impurity are carboxylic acids, so they will behave similarly during a standard acid-base work-up. The key diagnostic signals in the ¹H NMR (in CDCl₃) are:
-
Keto-acid Impurity: A triplet at ~3.2-3.3 ppm corresponding to the -C(=O)-CH₂ - group.
-
Desired Product: A triplet at ~2.8-2.9 ppm corresponding to the thiophene-CH₂ - group. The presence of the 3.2 ppm triplet is a definitive indication of incomplete reduction.
-
-
Solution: Since a simple extraction will not suffice, you must use a more discriminating purification technique. Refer to SOP 2 (Recrystallization) or SOP 3 (Column Chromatography) . Chromatography is generally more effective at removing this specific impurity.
Q3: I chose the Wolff-Kishner reduction, but my yield was very low and the reaction seemed to stall. What went wrong?
A3: Low yields in the Wolff-Kishner reduction are often due to two main issues: incomplete formation/decomposition of the hydrazone intermediate or the formation of a stable azine side product. The Huang-Minlon modification was specifically developed to address these problems.[5][7][11]
-
Causality & Trustworthiness of the Protocol: The reduction proceeds in two phases: (1) formation of the hydrazone and removal of water, and (2) base-mediated decomposition of the hydrazone at high temperature. If water is not effectively removed after the initial hydrazone formation, the reaction temperature cannot reach the ~180-200 °C required for the final elimination of N₂ gas.[6][7]
-
Corrective Actions:
-
Use a High-Boiling Solvent: Diethylene glycol (b.p. 245 °C) or ethylene glycol (b.p. 197 °C) are essential to reach the required temperatures.[5][8]
-
Implement the Huang-Minlon Procedure:
-
First, heat the ketone, hydrazine hydrate, and base (e.g., KOH) in diethylene glycol to ~130-140 °C to form the hydrazone.
-
Next, arrange the apparatus for distillation and increase the temperature to remove water and excess hydrazine.
-
Once the water is removed, reconfigure for reflux and allow the internal temperature to rise to ~190-200 °C to drive the decomposition and evolution of nitrogen gas to completion.[11] This two-stage heating profile is critical for high yields.
-
-
Q4: Is the Clemmensen or Wolff-Kishner reduction better for this synthesis?
A4: For this particular substrate, the Wolff-Kishner reduction is strongly recommended over the Clemmensen reduction.
-
Expert Rationale: The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid.[3][12][13] Thiophene and its derivatives are known to be sensitive to strong acids and can undergo polymerization or ring-opening side reactions under these harsh conditions, leading to lower yields and a more complex impurity profile.[9] The Wolff-Kishner reduction, while requiring high temperatures, is performed under strongly basic conditions, to which the thiophene ring is generally much more stable.[4] This makes it the superior choice for reducing ketones on acid-sensitive heterocyclic systems.
Section 3: Standard Operating Procedures (SOPs) for Purification
SOP 1: Standard Acid-Base Extraction Work-up
This procedure is designed to remove neutral impurities (like unreacted thiophene) and basic impurities. It will NOT separate the desired product from the acidic keto-acid impurity.
-
Dissolution: After the reaction is complete, cool the mixture and dilute it with water and an organic solvent like ethyl acetate.
-
Basification: Transfer the mixture to a separatory funnel. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volume of organic layer). The carboxylic acid product will move into the aqueous basic layer as its sodium salt, leaving neutral impurities behind in the organic layer.
-
Separation: Combine the aqueous layers in a clean flask. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 6 M HCl until the pH is ~2. The product will precipitate out or form an oil.
-
Extraction of Product: Extract the acidified aqueous layer with fresh ethyl acetate (3 x volume of aqueous layer). The neutral carboxylic acid product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
SOP 2: Purification by Recrystallization
Recrystallization is a powerful technique if a suitable solvent system can be identified.[14] It is most effective when the desired product is significantly less soluble than the impurities in the cold solvent.
-
Solvent Screening: Test small batches of the crude product for solubility in various solvents (e.g., heptane, toluene, ethanol/water mixtures).[15] The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum. Check the purity by measuring the melting point and running a TLC or NMR.
SOP 3: Purification by Silica Gel Column Chromatography
This is often the most effective method for removing the polar keto-acid impurity.
-
TLC Analysis: First, analyze your crude product by Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. Test various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. The less polar desired product should elute before the more polar keto-acid impurity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Example Eluent Systems for Chromatography
| Eluent System | Ratio (v/v) | Application Notes |
| Hexanes : Ethyl Acetate | 90:10 to 70:30 | A good starting point for gradient elution. |
| Hexanes : Ethyl Acetate + 1% Acetic Acid | 80:20 + 1% | The acid suppresses the deprotonation of the carboxyl group, leading to sharper bands and better separation. |
| Dichloromethane : Methanol | 98:2 to 95:5 | A more polar system if the product is difficult to elute with ethyl acetate systems. |
Section 4: A Logic-Based Workflow for Purification and Analysis
Achieving high purity requires a systematic approach of purification followed by verification. The following workflow illustrates the logical decision-making process.
Caption: Logical workflow for the purification and analysis of this compound.
References
- Vertex AI Search. (2026).
- Unacademy. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid.
- Wikipedia. (2026). Wolff–Kishner reduction.
- SIELC Technologies. (2026). Separation of Thiophene on Newcrom R1 HPLC column.
- CABI. (2016).
- BOC Sciences. (2026). CAS 4653-11-6 this compound.
- Pharmaguideline. (2026). Wolff Kishner Reduction.
- Santa Cruz Biotechnology. (2026). This compound | CAS 4653-11-6.
- L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction.
- Unknown Source. (2026). CLEMMENSEN REDUCTION.
- ElectronicsAndBooks. (2026).
- Wikipedia. (2026). Clemmensen reduction.
- Royal Society of Chemistry. (2026).
- Chemdad Co. (2026). This compound.
- Google Patents. (1991). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
- National Institutes of Health. (2026). This compound | C8H10O2S | CID 78386 - PubChem.
- Sigma-Aldrich. (2026). This compound 98% 4653-11-6.
- Georganics. (2026). This compound - High purity.
- Fisher Scientific. (2026). Sigma Aldrich this compound 100 g.
- ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- Juniper Publishers. (2024). The Clemmensen Reduction.
- King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. PDF Free Download.
- University of Rochester. (n.d.).
- BYJU'S. (2026). Mechanism of Clemmensen Reduction Reaction.
- Organic Chemistry Portal. (2025). Clemmensen Reduction.
- EMBL-EBI. (2026). This compound (CHEBI:40114).
- ChemicalBook. (2026). This compound(4653-11-6) 1H NMR spectrum.
Sources
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. byjus.com [byjus.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 9. datapdf.com [datapdf.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Wolff-Kishner Reduction for 4-oxo-4-(2-thienyl)butyric acid
Welcome to the technical support center for the synthesis of 4-(2-thienyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the Wolff-Kishner reduction of 4-oxo-4-(2-thienyl)butyric acid. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high-yield, reproducible results.
Introduction: The Challenge of Reducing Aryl Ketones
The Wolff-Kishner reduction is a classic and powerful method for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[1][2] This reaction is particularly valuable when dealing with substrates that are sensitive to acidic conditions, making it a superior choice over the Clemmensen reduction for molecules containing acid-labile functional groups like pyrroles or certain protecting groups.[1][3][4] However, the traditionally harsh conditions of the Wolff-Kishner reduction—high temperatures and strong basic media—can present challenges, including side reactions and degradation of sensitive substrates.[1][5]
The reduction of 4-oxo-4-(2-thienyl)butyric acid is a prime example where optimization is key. The thiophene ring, while generally robust, can be susceptible to certain side reactions under extreme conditions. The presence of the carboxylic acid group also necessitates careful control of the reaction environment. This guide will walk you through the intricacies of this specific transformation, providing solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Wolff-Kishner reduction of 4-oxo-4-(2-thienyl)butyric acid is giving a low yield. What are the most likely causes?
A1: Low yields in this reaction can often be attributed to several factors:
-
Incomplete hydrazone formation: The initial condensation of hydrazine with the ketone is a critical step.[1][6] The presence of water, a byproduct of this reaction, can lower the reaction temperature and impede the subsequent elimination step.[1][5]
-
Suboptimal reaction temperature: The decomposition of the hydrazone intermediate to the final product requires high temperatures, typically around 180-200°C.[7][8] Failure to reach and maintain this temperature can result in an incomplete reaction.
-
Side reactions: Azine formation, where the hydrazone reacts with another molecule of the starting ketone, is a common side reaction that consumes the starting material.[1] Additionally, under certain conditions, the ketone can be reduced to the corresponding alcohol.[1]
-
Decomposition of the starting material or product: Although the thiophene ring is relatively stable, prolonged exposure to very high temperatures in a strongly basic medium can lead to some degradation.
Q2: I'm observing a significant amount of an unexpected side product. How can I identify and minimize it?
A2: The most common side product is the corresponding azine, formed by the reaction of the hydrazone intermediate with the starting ketone.[1] This can be minimized by ensuring a slight excess of hydrazine is used and by efficiently removing water as it is formed to drive the hydrazone formation to completion. Another potential side product is the alcohol resulting from the reduction of the ketone. This is less common under standard Wolff-Kishner conditions but can occur if the reaction conditions are not optimal. Characterization by NMR and MS will help in identifying these byproducts.
Q3: Is the Huang-Minlon modification necessary for this reaction?
A3: Yes, for practical laboratory synthesis, the Huang-Minlon modification is highly recommended.[3][7][8] This procedure, which involves using a high-boiling solvent like ethylene glycol or diethylene glycol, allows for the initial formation of the hydrazone at a lower temperature, followed by the distillation of water and excess hydrazine.[5][7] This enables the reaction temperature to then be raised to the required 180-200°C for the final elimination step, leading to shorter reaction times and significantly improved yields.[3][5][8]
Q4: Can I use a different base instead of potassium hydroxide (KOH)?
A4: While KOH is the most commonly used base, sodium hydroxide (NaOH) can also be used.[5] For sterically hindered ketones, which is not the case here, stronger bases like potassium tert-butoxide in a solvent like DMSO have been employed.[9] However, for 4-oxo-4-(2-thienyl)butyric acid, KOH or NaOH in a high-boiling alcohol solvent is generally sufficient and cost-effective.
Q5: My starting material has a carboxylic acid group. Will this interfere with the reaction?
A5: The carboxylic acid will be deprotonated by the strong base to form a carboxylate salt. This is generally not a problem for the Wolff-Kishner reduction. In fact, the increased solubility of the carboxylate salt in the polar, high-boiling solvent can be advantageous. During the acidic workup, the carboxylate will be protonated to regenerate the carboxylic acid in the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature too low.2. Insufficient reaction time.3. Inactive hydrazine. | 1. Ensure the reaction mixture reaches at least 180°C after the removal of water. Use a high-boiling solvent like diethylene glycol.2. Monitor the reaction by TLC. A typical reaction time at 180°C is 10 hours.[10]3. Use fresh, high-quality hydrazine hydrate (99% or 85%). |
| Formation of a white precipitate during the reaction | Azine formation. | Ensure a slight molar excess of hydrazine is used. Efficiently remove water after the initial hydrazone formation step to drive the equilibrium towards the hydrazone. |
| Product is contaminated with a more polar impurity | Reduction of the ketone to the corresponding alcohol. | This is less common but can occur. Ensure strongly basic conditions are maintained. Re-purification by column chromatography may be necessary. |
| Difficulty in isolating the product during workup | Emulsion formation during extraction. | Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion. |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Purify the crude product by column chromatography or vacuum distillation. This compound is reported as a liquid at room temperature.[10] |
Experimental Protocols
Standard Huang-Minlon Protocol for this compound[10]
This protocol is a reliable starting point for the reduction.
Materials:
-
4-oxo-4-(2-thienyl)butyric acid
-
Ethylene glycol
-
Hydrazine hydrate (99%)
-
Potassium hydroxide (KOH) pellets
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(2-thienyl)butyric acid (1.0 eq.) in ethylene glycol.
-
Add hydrazine hydrate (3.7 eq.) and potassium hydroxide pellets (3.4 eq.).
-
Heat the reaction mixture to 180°C and maintain for 10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with 6N HCl to a pH of ~2.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Improved Yield and Purity
This optimized protocol incorporates a distinct water-removal step to enhance reaction efficiency.
Procedure:
-
Combine 4-oxo-4-(2-thienyl)butyric acid (1.0 eq.), ethylene glycol, hydrazine hydrate (3.7 eq.), and KOH (3.4 eq.) in a flask fitted with a distillation head and a condenser.
-
Heat the mixture to 130-140°C for 1-2 hours to facilitate hydrazone formation.
-
Gradually increase the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200°C, replace the distillation head with a reflux condenser.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.
-
Follow the workup and purification steps as described in the standard protocol.
Data Presentation
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Reaction Time | 10 hours | 4-6 hours | Active removal of water drives the reaction forward, reducing the required reaction time.[5][8] |
| Typical Yield | ~85%[10] | >90% | More efficient conversion and minimization of side reactions lead to higher yields.[8] |
| Temperature Control | Maintained at 180°C | Staged heating (130-140°C then 190-200°C) | Allows for controlled hydrazone formation before driving the elimination at a higher temperature. |
| Purity | Good | Excellent | Reduced reaction time at very high temperatures minimizes potential for thermal degradation. |
Visualizing the Process
Wolff-Kishner Reduction Mechanism
Caption: The two-stage mechanism of the Wolff-Kishner reduction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Wolff–Kishner reduction - Wikipedia. Available at: [Link]
-
Wolf-Kishner Reduction and Huang Minlon Modification - Online Organic Chemistry Tutor. Available at: [Link]
-
Wolff-Kishner Reduction & Huang-Minlon Modification Explained - Unacademy. Available at: [Link]
-
Wolff–Kishner reduction - L.S.College, Muzaffarpur. Available at: [Link]
-
Wolff-Kishner Reduction - J&K Scientific LLC. Available at: [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Tutor. Available at: [Link]
-
Wolff Kishner reduction mechanism - BYJU'S. Available at: [Link]
-
Introduction to the Wolff-Kishner Reduction Mechanism - Unacademy. Available at: [Link]
-
Wolff–Kishner reduction - Grokipedia. Available at: [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences - Vedantu. Available at: [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 4653-11-6 [chemicalbook.com]
Troubleshooting low conversion rates in thienylbutyric acid reactions
Introduction
Welcome to the technical support center for thienylbutyric acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of thienylbutyric acid and its derivatives. These compounds are vital intermediates in the development of pharmaceuticals. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
The most prevalent synthetic route to 4-(thienyl)butyric acids involves a two-stage process: a Friedel-Crafts acylation to form a thienyl ketoacid intermediate, followed by a reduction of the ketone to the desired product.[1][2] This guide is structured to address potential pitfalls in each of these critical steps.
Caption: General two-stage synthesis of 4-(thienyl)butyric acid.
Part 1: Troubleshooting the Friedel-Crafts Acylation Stage
The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic systems, but its success with electron-rich heterocycles like thiophene requires careful control of conditions to avoid side reactions and low yields.[3]
Q1: My Friedel-Crafts acylation is giving very low or no yield of the desired 4-oxo-4-(thienyl)butanoic acid. What are the likely causes?
Low conversion in this initial stage is a common problem that can almost always be traced back to reagent quality or reaction setup.
Potential Cause 1: Inactive or Quenched Lewis Acid Catalyst
-
Causality: Strong Lewis acids like aluminum trichloride (AlCl₃) are the engine of this reaction; they activate the acylating agent (e.g., succinic anhydride) to form a highly reactive acylium ion.[4][5] These catalysts are extremely hygroscopic. Any moisture present in the reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it catalytically inactive.[6] Furthermore, the product ketone is a Lewis base that can form a stable complex with the catalyst, often requiring a stoichiometric amount or more of the "catalyst" to drive the reaction to completion.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried) and the reaction run under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Quality Reagents: Use a freshly opened bottle of AlCl₃ or a trusted, properly stored supply. Solvents must be of anhydrous grade.
-
Verify Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require >1 equivalent of the Lewis acid because the product ketone complexes with it.[2] Ensure you are using a sufficient molar ratio as dictated by literature procedures for similar substrates.
-
Potential Cause 2: Incorrect Regioselectivity
-
Causality: Electrophilic substitution on an unsubstituted thiophene ring strongly favors attack at the 2-position over the 3-position. This is because the carbocation intermediate formed from attack at C2 is better stabilized by resonance (three resonance structures) compared to the intermediate from attack at C3 (two resonance structures).[7] If your starting material is a substituted thiophene, the existing substituent will direct the position of acylation, which may not be the one you desire.
-
Troubleshooting Steps:
-
Confirm Starting Material: For synthesis of 4-(3-thienyl )butyric acid, you must start with a 3-substituted thiophene that can be converted to the final product, such as 3-bromothiophene in a Grignard-based approach, which avoids the regioselectivity issue of direct acylation.[8]
-
Analyze Crude Product: Use ¹H NMR or GC-MS on the crude reaction mixture to identify the isomer distribution. The presence of an unexpected major isomer confirms a regioselectivity problem.
-
Potential Cause 3: Suboptimal Reaction Temperature
-
Causality: Friedel-Crafts reactions can be exothermic. An uncontrolled temperature increase can lead to polymerization of the thiophene ring or other side reactions, consuming starting material and generating tar. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Troubleshooting Steps:
-
Controlled Addition: Add the Lewis acid or acylating agent slowly at a reduced temperature (e.g., 0 °C) to manage the initial exotherm.
-
Monitor and Adjust: Allow the reaction to warm to room temperature or gently heat as specified by a reliable protocol, monitoring progress by TLC or LC-MS.[9]
-
Part 2: Troubleshooting the Ketone Reduction Stage
The choice of reduction method is critical and depends on the overall stability of your molecule. The two most common methods, Clemmensen and Wolff-Kishner, operate under harsh acidic and basic conditions, respectively.
Q2: I'm attempting a Clemmensen reduction of the ketoacid, but the conversion is poor. What should I check?
The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[10][11] Its effectiveness is highly dependent on the quality of the amalgam and the substrate's stability in strong acid.
Potential Cause 1: Poorly Activated Zinc Amalgam
-
Causality: The reaction occurs on the surface of the zinc.[1] Amalgamation with mercury creates a fresh, highly reactive zinc surface and increases the hydrogen overpotential, which is crucial for the reduction mechanism. If the amalgam is old, poorly prepared, or passivated, the reaction will be sluggish or fail completely.
-
Troubleshooting Steps:
-
Prepare Fresh Amalgam: Always prepare the zinc amalgam immediately before use. This typically involves washing zinc powder or granules with dilute HCl to remove any oxide layer, followed by treatment with a mercury(II) chloride solution.
-
Ensure Vigorous Stirring: The reaction is heterogeneous. Efficient stirring is required to ensure the substrate has maximum contact with the amalgam surface.
-
Potential Cause 2: Presence of Acid-Labile Functional Groups
-
Causality: The strongly acidic conditions (concentrated HCl) of the Clemmensen reduction will not tolerate acid-sensitive groups.[10] For example, esters may be hydrolyzed, and certain protecting groups (like acetals) will be cleaved. While the thienyl ring is generally stable, prolonged exposure to harsh acid at high temperatures can lead to degradation.
-
Troubleshooting Steps:
-
Substrate Analysis: Carefully examine your intermediate for any functional groups that are incompatible with strong acid.
-
Switch Reduction Method: If acid-labile groups are present, the Wolff-Kishner reduction is the preferred alternative.[12]
-
Q3: My Wolff-Kishner reduction is not going to completion or is producing multiple byproducts. Why?
The Wolff-Kishner reduction converts the ketone to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) to eliminate N₂ gas and form the methylene group.[13][14]
Potential Cause 1: Incomplete Hydrazone Formation
-
Causality: The first step of the reaction is the formation of the hydrazone intermediate from the ketone and hydrazine.[15] This is an equilibrium process. If water is not efficiently removed or if the ketone is sterically hindered, hydrazone formation can be incomplete, limiting the overall conversion.
-
Troubleshooting Steps:
-
Use Huang-Minlon Modification: This is the most common and effective variant. It involves first forming the hydrazone at a lower temperature, then distilling off the water and excess hydrazine before heating the mixture to a higher temperature (~200 °C) with the base to drive the elimination.[15]
-
Use Excess Hydrazine: Employing an excess of hydrazine hydrate can help push the equilibrium toward the hydrazone product.
-
Potential Cause 2: Insufficient Temperature or Ineffective Base
-
Causality: The rate-determining step is often the deprotonation of the hydrazone by the base, which requires high temperatures to overcome the activation energy.[12] The decomposition of the resulting diimide anion to release N₂ gas is what makes the reaction irreversible and drives it to completion.[13] Insufficient heat or a weak or wet base will stall the reaction.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction mixture reaches the target temperature (typically 190-210 °C). Use a high-boiling solvent like diethylene glycol.
-
Use High-Quality Base: Use fresh, dry KOH or NaOH pellets. The presence of water can lower the effective base concentration and reaction temperature.
-
Potential Cause 3: Azine Formation Side Reaction
-
Causality: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine byproduct. This side reaction consumes both starting material and the key intermediate, reducing the yield.[13]
-
Troubleshooting Steps:
-
Control Reagent Addition: Pre-forming the hydrazone before adding the strong base and heating can minimize the concentration of free ketone available to react with the hydrazone.
-
Vigorous Exclusion of Water: Ensure conditions are as anhydrous as possible during the high-temperature elimination step.[13]
-
Table 1: Comparison of Common Reduction Methods
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |
| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH or NaOH, high-boiling solvent | H₂ gas, Metal Catalyst (e.g., Pd/C, Ru) |
| Conditions | Strongly Acidic, Reflux | Strongly Basic, High Temp (~200°C) | Neutral, Variable Temp/Pressure |
| Pros | Effective for aryl-alkyl ketones; avoids high temperatures of W-K.[11] | Tolerates acid-sensitive groups; highly effective.[14] | Mild conditions; tolerates many functional groups.[16] |
| Cons | Intolerant of acid-labile groups; uses toxic mercury.[17] | Intolerant of base-labile groups; requires very high temperatures.[13] | May reduce other functional groups (e.g., C=C bonds); catalyst can be expensive. |
Part 3: Protocols and Visualization
Protocol 1: Example Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the 4-oxo-4-(thienyl)butanoic acid (1.0 eq.), diethylene glycol (as solvent), and hydrazine hydrate (3.0 eq.).
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1.5 hours. Water will begin to distill from the reaction.
-
Water Removal: After the initial heating period, increase the temperature to begin distilling off the water and excess hydrazine. Continue until the temperature of the reaction pot reaches ~200 °C.
-
Elimination: Cool the mixture to below 100 °C. Carefully add potassium hydroxide pellets (3.0 eq.). Replace the distillation head with the reflux condenser and heat the mixture back up to 195-205 °C, holding for 3-4 hours. Vigorous evolution of nitrogen gas should be observed.[8]
-
Workup: Cool the reaction mixture to room temperature. Dilute with cold water and acidify to pH ~2 with concentrated HCl.[8] Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Workflow
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
Technical Support Center: Byproduct Identification in 4-(2-Thienyl)butyric Acid Synthesis by GC-MS
Welcome to the technical support center for the analysis of 4-(2-Thienyl)butyric acid synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to assist researchers, chemists, and quality control analysts in identifying and resolving issues related to byproduct formation during synthesis and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.
Section 1: Understanding the Synthesis and Potential Byproducts
Q1: What are the common synthetic routes for this compound, and what principal byproducts should I anticipate?
The most prevalent laboratory and industrial synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: Thiophene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-oxo-4-(2-thienyl)butanoic acid.
-
Reduction: The ketone group of the intermediate is reduced to a methylene group. The Wolff-Kishner reduction is a common method for this step[1][2][3].
The reduction step is the most critical source of process-related impurities. While the Wolff-Kishner reduction is robust, its harsh, basic conditions can lead to several side reactions[4][5].
Anticipated Byproducts:
-
Incomplete Reduction: The most common impurity is the starting material, 4-oxo-4-(2-thienyl)butanoic acid . Its presence indicates that the reduction reaction did not go to completion.
-
Azine Formation: A significant side-reaction involves the condensation of the hydrazone intermediate with the starting ketone, leading to the formation of a high molecular weight azine dimer . This is often favored if water is not effectively removed from the reaction[4].
-
Alcohol Formation: Under certain conditions, the ketone may be partially reduced to the corresponding secondary alcohol, 4-hydroxy-4-(2-thienyl)butanoic acid , particularly if alkoxide bases are used and water is present[4].
-
Starting Material Carryover: Residual thiophene and succinic acid from the first step may also be present if purification of the keto-acid intermediate was insufficient.
The following table summarizes these key species:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common EI-MS Fragments (as methyl ester) |
| This compound (Product) | C₈H₁₀O₂S | 170.23 | m/z 170 (M+), 111, 97, 84 |
| 4-oxo-4-(2-thienyl)butanoic acid | C₈H₈O₃S | 184.21 | m/z 184 (M+), 111 (Thiophene-CO+), 97 |
| 4-hydroxy-4-(2-thienyl)butanoic acid | C₈H₁₀O₃S | 186.23 | m/z 186 (M+), 168 (M-H₂O), 111, 97 |
| Azine Dimer Byproduct | C₁₆H₁₆N₂O₄S₂ | 380.44 | High MW, complex fragmentation |
Section 2: GC-MS Analysis Workflow and Troubleshooting
The analysis of carboxylic acids like this compound by GC-MS is not straightforward due to their polarity and low volatility. A derivatization step is mandatory.
Workflow: From Sample to Result
The diagram below outlines the critical steps for a successful GC-MS analysis of your synthesis reaction mixture.
Caption: Overall workflow for byproduct identification.
Q2: Why is derivatization necessary, and what is the best procedure?
Carboxylic acids contain active hydrogen atoms, making them polar and prone to hydrogen bonding. This leads to poor peak shape (tailing), low volatility, and potential thermal degradation in the hot GC inlet[6][7]. Derivatization replaces the acidic proton with a non-polar group, typically a silyl group, to overcome these issues.
Recommended Protocol: Silylation for GC-MS Analysis
Silylation is a versatile and effective method for derivatizing carboxylic acids[6][8]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common choices[8].
Step-by-Step Derivatization Protocol (using BSTFA w/ 1% TMCS)
-
Sample Preparation: Accurately weigh approximately 1-2 mg of your dried reaction crude extract into a 2 mL autosampler vial.
-
Solvent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine or dimethylformamide (DMF)) to dissolve the sample. DMF is often preferred for its higher boiling point and good solubilizing power[8].
-
Reagent Addition: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
-
Reaction: Cap the vial tightly. Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Q3: My chromatogram shows severe peak tailing for the main product. What's wrong?
Peak tailing for acidic compounds, even after derivatization, is a common problem. It typically points to "active sites" within the GC system.
Caption: Decision tree for addressing peak tailing.
Expert Insights:
-
Inlet Liner: The glass inlet liner is the most common source of activity. Silanol groups on the glass surface can interact with any underivatized analyte. Always use high-quality, deactivated liners and replace them regularly[7][9].
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming the first 10-20 cm of the column is often a quick and effective solution[10].
-
Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. The presence of water is detrimental; always use anhydrous solvents. If tailing persists, try increasing the excess of silylating reagent or the reaction time.
Q4: I see an unknown peak in my chromatogram. How do I use the mass spectrum to identify it?
Structure elucidation from an electron ionization (EI) mass spectrum is a systematic process of interpreting fragmentation patterns.
Step-by-Step Mass Spectrum Interpretation:
-
Identify the Molecular Ion (M⁺): Look for the highest mass-to-charge ratio (m/z) peak in the spectrum. This often represents the intact molecule with one electron removed. For thiophene derivatives, the M⁺ peak is usually quite prominent due to the stability of the aromatic ring[11].
-
Look for Characteristic Fragment Ions: Thiophene-containing compounds exhibit predictable fragmentation patterns[12][13].
-
α-Cleavage: The bond next to the thiophene ring is prone to breaking. For your product, this would lead to the loss of the butyric acid chain.
-
Thienyl Cation: A strong peak at m/z 83/84 (C₄H₃S⁺ / C₄H₄S⁺) is characteristic of the thiophene ring itself.
-
Thienylcarbonyl Cation: For the keto-acid byproduct, a very prominent peak at m/z 111 (C₅H₃OS⁺) resulting from cleavage next to the carbonyl group is a key diagnostic ion[11].
-
-
Analyze Neutral Losses: Consider the mass differences between major peaks. Common losses for carboxylic acid derivatives include:
-
-15: Loss of a methyl group (-CH₃) from a TMS derivative.
-
-45: Loss of a carboxyl group (-COOH) (less common in derivatized form)[14].
-
-73: Loss of a trimethylsilyl group (-Si(CH₃)₃).
-
-
Compare to Known Spectra: Use a spectral library (e.g., NIST, Wiley) to search for matches. A high match factor (>800/1000) provides strong evidence for the compound's identity.
Section 3: Advanced Troubleshooting
Q5: I'm seeing "ghost peaks" in my blank runs after analyzing my sample. What are they and how do I get rid of them?
Ghost peaks are peaks that appear in blank or solvent runs and are typically due to carryover from a previous, more concentrated injection.
Common Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Septum Bleed | Pieces of the inlet septum degrade at high temperatures and release siloxanes. | Use high-quality, low-bleed septa. Replace the septum regularly. |
| Inlet Contamination | Non-volatile residue from the sample matrix accumulates in the inlet liner. | Clean the inlet and replace the liner and seals[10]. |
| Column Carryover | High-boiling point compounds from a previous run elute slowly in subsequent runs. | Run a high-temperature "bake-out" of the column at the end of a sequence. Ensure the final oven temperature is held long enough to elute all components. |
| Syringe Contamination | The autosampler syringe can retain trace amounts of the previous sample. | Implement more rigorous syringe washing steps with multiple solvents of varying polarity. |
By following these structured troubleshooting guides and understanding the chemical principles behind the synthesis and analysis, you can effectively identify byproducts, optimize your reaction conditions, and ensure the quality of your this compound.
References
-
Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]
-
Weinberg, D. S., Stafford, C., & Scoggins, M. W. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Tetrahedron, 24(15), 5409-5417. [Link]
-
Smart, K. F., et al. (2018). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In: Metabolomics. Methods in Molecular Biology, vol 1738. Humana Press, New York, NY. [Link]
-
Wikipedia contributors. (2023). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]
-
Rocchetti, G., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 9. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier. [Link]
-
Kataeva, A. A., et al. (2019). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 74(9), 1050-1057. [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
-
Restek Corporation. (2022). GC and GC/MS Troubleshooting and Maintenance. Part 1. YouTube. [Link]
-
Tautkus, S., et al. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 49-54. [Link]
-
Chromatography Forum. (2023). Issues Encountered in Organic Acid Analysis Using GC/MS. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1449-1460. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78386, this compound. [Link]
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]
-
Chemdad. (n.d.). This compound. [Link]
-
Georganics. (n.d.). This compound - High purity. [Link]
-
PubChemLite. (n.d.). This compound (C8H10O2S). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 4653-11-6 [m.chemicalbook.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing 4-(2-Thienyl)butyric Acid During Storage
Welcome to the technical support guide for 4-(2-Thienyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we will address common questions and troubleshooting scenarios encountered during the storage and handling of this compound, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound, which is a liquid at room temperature, should be stored in a cool, dry, and dark place.[1] A recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice to minimize oxidative degradation.
Q2: The material has developed a slight brownish tint over time. Is it still usable?
A2: A change in color, such as the development of a brownish tint, can be an indicator of degradation.[1] This may be due to minor oxidation or the formation of polymeric impurities. While a slight color change might not significantly impact the outcome of all applications, it is crucial to re-analyze the purity of the material before use, especially for sensitive applications. We recommend running a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: Can I store this compound in a standard laboratory freezer at -20°C?
A3: While freezing can slow down degradation kinetics, it's important to consider the freeze-thaw cycles. Repeated cycling can lead to the absorption of moisture and accelerate degradation. If you choose to store it at -20°C, it is best to aliquot the material into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Q4: What materials are incompatible with this compound?
A4: As a carboxylic acid, it can react with bases. It is also prudent to avoid storage with strong oxidizing agents, as the thiophene ring is susceptible to oxidation.[2][3] Contact with certain metals should also be avoided as they can catalyze degradation. Use glass or other inert containers for storage.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Issue 1: Decreased Purity Detected by HPLC Analysis
-
Observation: Your routine HPLC analysis shows a decrease in the main peak area for this compound and the appearance of new, smaller peaks.
-
Potential Cause: This is a clear indication of chemical degradation. The new peaks likely correspond to degradation products. The two primary degradation pathways to consider are oxidation and photodegradation.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[4][5][6][7][8] This is often accelerated by exposure to air (oxygen), heat, and trace metal catalysts.
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[2][3][] This can lead to complex degradation pathways, including ring-opening or polymerization.
-
-
Solution:
-
Confirm Storage Conditions: Ensure the material has been stored in a tightly sealed container, protected from light, and at the recommended cool temperature.
-
Inert Atmosphere: For future storage, after opening a new bottle, flush the headspace with an inert gas (argon or nitrogen) before re-sealing.
-
Purification: If the purity has dropped significantly, you may need to purify the material before use, for example, by vacuum distillation or column chromatography.
-
Characterize Degradants: If possible, use techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the impurity peaks. This can help confirm the degradation pathway (e.g., an increase of 16 or 32 mass units would suggest sulfoxide or sulfone formation, respectively).
-
Issue 2: Inconsistent Results in Biological Assays
-
Observation: You are using this compound in a cell-based assay or as a precursor in a synthesis, and you are observing inconsistent or unexpected results.
-
Potential Cause: The presence of uncharacterized degradation products can interfere with biological systems or chemical reactions. For instance, oxidative degradation products may have different biological activities or toxicities.[10] Even small amounts of impurities can sometimes have a significant impact.
-
Solution:
-
Purity Verification: Always verify the purity of your this compound lot before starting a new set of experiments. Do not assume that material that has been stored for some time has the same purity as when it was freshly purchased.
-
Run a Control: If you suspect degradation, try to obtain a fresh, high-purity sample and run it in parallel with your stored material in the assay. This can help confirm if the observed inconsistencies are due to the quality of the starting material.
-
Forced Degradation Study: To understand potential interferences, you can perform a forced degradation study (see protocol below) to intentionally generate degradation products and test their effect in your assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation of the thiophene ring. |
| Light | Amber vial or stored in the dark | Prevents photodegradation. |
| Container | Tightly sealed glass container | Prevents exposure to moisture and atmospheric oxygen. |
| pH | Store as the neat liquid | Avoids hydrolysis or other pH-dependent degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Example)
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 70% A / 30% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm (based on the UV absorbance of the thiophene ring).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (premixed at initial conditions) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same mobile phase mixture.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram. The retention time for this compound should be determined using a reference standard.
-
Degradation products are expected to elute at different retention times. A good stability-indicating method will show baseline separation between the main peak and any impurity peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][3][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described above. Compare the chromatograms to an untreated control sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for purity verification.
References
- Crucianelli, M., & Saladino, R. (n.d.). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
- Totah, R. A. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
- Kunkeler, P. J., et al. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).
- (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
- (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry.
- Al-Hamdi, A. A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society.
- (n.d.). Thiophene. Wikipedia.
- (2023, December 31).
- Kranthiraja, K., et al. (2016, April 28). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed.
- (2016, December 14).
- (n.d.). This compound | 4653-11-6. ChemicalBook.
- (n.d.). This compound One Chongqing Chemdad Co.
- (n.d.). This compound 98 4653-11-6. Sigma-Aldrich.
- Lash, L. H., et al. (n.d.). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. PubMed.
- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound(4653-11-6) 1H NMR [m.chemicalbook.com]
- 6. This compound | 4653-11-6 [chemicalbook.com]
- 7. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - High purity | EN [georganics.sk]
- 10. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. biomedres.us [biomedres.us]
Common pitfalls in the scale-up of 4-(2-Thienyl)butyric acid production
Technical Support Center: Production of 4-(2-Thienyl)butyric Acid
Welcome to the Technical Support Center for the production of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
Introduction to the Synthetic Pathway
The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of thiophene with succinic anhydride to form 4-oxo-4-(2-thienyl)butanoic acid. The subsequent step is the reduction of the ketone functionality to a methylene group, yielding the final product. This reduction is commonly carried out using either the Clemmensen or the Wolff-Kishner reduction.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up of this compound production, providing potential causes and actionable solutions.
Part 1: Friedel-Crafts Acylation of Thiophene
Question 1: We are observing a significant decrease in yield and an increase in dark, tar-like byproducts during the scale-up of the Friedel-Crafts acylation. What is the likely cause and how can we mitigate this?
Answer: This is a classic challenge in scaling up Friedel-Crafts reactions, particularly with a reactive heterocycle like thiophene. The primary culprit is often poor temperature control, leading to exothermic runaway and subsequent polymerization or decomposition of the starting material and product.
Causality:
-
Heat Generation: The Friedel-Crafts acylation is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1]
-
Thiophene Reactivity: Thiophene is susceptible to polymerization and degradation under strongly acidic and high-temperature conditions, which are characteristic of this reaction.[2]
-
Localized Hotspots: Inadequate mixing in a large reactor can lead to localized hotspots where the temperature is significantly higher than the bulk, accelerating side reactions.
Solutions:
-
Controlled Reagent Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise or as a solution/slurry in a suitable solvent at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a circulating coolant) to maintain the desired reaction temperature.
-
Improved Agitation: Use an appropriate agitator design and speed to ensure homogenous mixing and prevent localized overheating.
-
Solvent Selection: The use of a solvent with a good heat capacity can help to better control the reaction temperature.
Question 2: During our pilot-scale production, we are experiencing issues with the regioselectivity of the acylation, leading to the formation of the 3-acyl isomer. How can we improve the selectivity for the desired 2-acyl product?
Answer: While Friedel-Crafts acylation of thiophene strongly favors the 2-position due to the higher stability of the carbocation intermediate, deviations can occur, especially under suboptimal conditions.[3]
Causality:
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity and the formation of undesired isomers.[1][4]
-
Catalyst Choice: The nature of the Lewis acid catalyst can influence the regioselectivity of the reaction.
Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Catalyst Screening: While AlCl₃ is common, other Lewis acids like SnCl₄ or the use of solid acid catalysts (e.g., zeolites) could offer improved selectivity and easier work-up.[5]
-
Order of Addition: Adding the acylating agent to a mixture of thiophene and the Lewis acid can sometimes improve selectivity.
Part 2: Reduction of 4-oxo-4-(2-thienyl)butanoic acid
Question 3: We are attempting a Clemmensen reduction at a larger scale, but the reaction is sluggish and incomplete. What are the potential reasons for this?
Answer: The Clemmensen reduction, being a heterogeneous reaction, presents unique scale-up challenges related to mass transfer and reagent activity.[6][7]
Causality:
-
Mass Transfer Limitations: The reaction occurs on the surface of the zinc amalgam. In a large reactor, inefficient mixing can limit the contact between the organic substrate, the aqueous acid, and the solid zinc amalgam.
-
Zinc Amalgam Deactivation: The surface of the zinc amalgam can become deactivated over time, especially if impurities are present in the starting materials.
-
Insufficient Acid Concentration: The reaction requires a high concentration of hydrochloric acid, which can become diluted locally if mixing is poor.
Solutions:
-
Vigorous Agitation: Employ robust mechanical stirring to ensure good mixing of the three phases.
-
High-Quality Reagents: Use high-purity zinc and mercury(II) chloride for the preparation of the amalgam.
-
Maintain Acid Concentration: Ensure an adequate excess of concentrated hydrochloric acid is used and that it is well-dispersed throughout the reaction mixture.
-
Monitor Reaction Progress: Track the reaction by an appropriate analytical method (e.g., TLC, HPLC) to determine the endpoint accurately.
Question 4: Our scale-up of the Wolff-Kishner reduction is leading to safety concerns due to high temperatures and the use of hydrazine. Are there any process modifications to improve safety and efficiency?
Answer: The Wolff-Kishner reduction traditionally requires high temperatures and a strong base, and the use of hydrazine, a toxic and potentially explosive reagent, necessitates careful handling and process design, especially at scale.[8]
Causality:
-
High Temperatures: The reaction is typically run in high-boiling solvents like diethylene glycol at temperatures approaching 200°C, which can be a safety hazard.[9]
-
Hydrazine Hazards: Hydrazine is a hazardous substance and requires specialized handling procedures to minimize exposure and the risk of decomposition.
-
Byproduct Formation: At high temperatures, side reactions can occur, leading to impurities.
Solutions:
-
Huang-Minlon Modification: This is a widely used modification where the reaction is carried out in a high-boiling alcohol (like diethylene glycol) with a base (like KOH or NaOH). Water and excess hydrazine are distilled off to drive the reaction to completion at a high temperature.[9][10]
-
Process Safety Management: Conduct a thorough Process Hazard Analysis (PHA) before scaling up to identify and mitigate potential risks. This should include considerations for pressure relief, emergency cooling, and containment.
-
Use of Continuous Flow Reactors: For large-scale production, a continuous flow setup can offer better temperature control and a smaller reaction volume at any given time, significantly improving the safety profile.
-
Alternative Milder Conditions: For some substrates, modifications using DMSO as a solvent can allow the reaction to proceed at lower temperatures.[9]
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Friedel-Crafts acylation?
A1: The most critical parameters are:
-
Temperature: Continuous monitoring and control are essential to prevent runaway reactions.
-
Rate of Reagent Addition: This directly impacts the rate of heat generation.
-
Agitation Speed: To ensure homogeneity and efficient heat transfer.
-
Reaction Concentration: To maintain optimal reaction kinetics and safety.
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Temperature | 0-25 °C | Strict control with automated cooling systems. |
| Reagent Addition | Manual, dropwise | Automated, controlled feed rate. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design. |
| Monitoring | TLC, GC-MS | In-situ monitoring (e.g., PAT) for real-time control. |
Q2: How do we handle the work-up and purification of this compound on a large scale?
A2: Large-scale purification requires different techniques than in the lab.
-
Quenching: The quenching of the Friedel-Crafts reaction mixture (typically with ice/water) is highly exothermic and must be done slowly and with efficient cooling.
-
Extraction: Large-scale liquid-liquid extractions require appropriately sized vessels and may be replaced by continuous extraction methods.
-
Crystallization: The crude product is often purified by crystallization. Solvent selection, cooling rate, and agitation are critical for obtaining a product with high purity and good filterability.
-
Vacuum Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method to remove non-volatile impurities.
Q3: What are the primary safety concerns when handling thiophene and its derivatives in a production environment?
A3: Thiophene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. It is also important to consider that some thiophene-containing drugs have been associated with toxicity, so appropriate personal protective equipment (PPE) and engineering controls are crucial. A comprehensive safety data sheet (SDS) for all chemicals should be readily available and all personnel should be trained on proper handling procedures.
Q4: Can you provide a general workflow for the scale-up process?
A4: A successful scale-up follows a structured approach:
Caption: A simplified workflow for scaling up chemical production.
Experimental Protocols
Protocol 1: Kilogram-Scale Friedel-Crafts Acylation
Materials:
-
Thiophene (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
Aluminum chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Charge a suitable glass-lined reactor with succinic anhydride and dichloromethane.
-
Cool the mixture to 0-5 °C with constant agitation.
-
Slowly add portion-wise aluminum chloride, maintaining the temperature below 10 °C.
-
Once the addition is complete, stir the mixture for 30 minutes at 0-5 °C.
-
Slowly add thiophene to the reaction mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a separate vessel containing crushed ice and water, with vigorous stirring and cooling.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-oxo-4-(2-thienyl)butanoic acid.
Protocol 2: Pilot-Scale Wolff-Kishner Reduction (Huang-Minlon Modification)
Materials:
-
4-oxo-4-(2-thienyl)butanoic acid (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Potassium hydroxide (4.0 eq)
-
Diethylene glycol
Procedure:
-
In a reactor equipped with a distillation head, charge the keto-acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 130-140 °C for 2 hours to form the hydrazone.
-
Slowly increase the temperature to distill off water and excess hydrazine, until the internal temperature reaches 190-200 °C.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Monitor the reaction by HPLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH 2 with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or crystallization.
Visualizations
Synthetic Pathway Diagram
Caption: The two-step synthesis of this compound.
Troubleshooting Logic for Friedel-Crafts Acylation Scale-Up
Caption: Decision tree for troubleshooting Friedel-Crafts acylation scale-up.
References
-
Kuethe, J. T., et al. (2009). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. Organic Process Research & Development. [Link]
-
Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
-
Kuethe, J. T., et al. (2009). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. ResearchGate. [Link]
-
Wikipedia. (2023). Clemmensen reduction. [Link]
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]
-
ACS Publications. (n.d.). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. [Link]
-
Unknown. (n.d.). CLEMMENSEN REDUCTION. [Link]
-
Applus+ Laboratories. (n.d.). Scale-up of Chemical Process. [Link]
-
Scientific Update. (2023). How do you safely scale up a given chemical reaction? [Link]
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]
-
ResearchGate. (2009). Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation Using Diethylene Glycol. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
The Royal Society of Chemistry. (2022). Thiophene Synthesis. [Link]
-
Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
MDPI. (2023). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
- Google Patents. (n.d.).
-
Georganics. (n.d.). This compound - High purity. [Link]
-
ResearchGate. (2009). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. [Link]
-
Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (1951). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
PubMed. (2018). Butyric acid: Applications and recent advances in its bioproduction. [Link]
-
National Institutes of Health. (n.d.). This compound. [Link]
-
National Institutes of Health. (2022). Machine Learning-Guided Optimization of p-Coumaric Acid Production in Yeast. [Link]
-
YouTube. (2022). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
-
PubMed. (2014). Metabolic engineering of Escherichia coli for production of butyric acid. [Link]
-
National Institutes of Health. (2012). The Future of Butyric Acid in Industry. [Link]
Sources
- 1. Vacuum distillation | Purpose & how it works [h2o-de.com]
- 2. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 3. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. filter-dryer.com [filter-dryer.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. quora.com [quora.com]
- 8. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 9. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of 4-(2-Thienyl)butyric acid in aqueous media
Welcome to the dedicated technical support center for 4-(2-Thienyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Introduction to this compound and its Solubility Challenges
This compound is a monocarboxylic acid derivative of thiophene with the molecular formula C₈H₁₀O₂S and a molecular weight of approximately 170.23 g/mol .[1][2] As a weakly acidic compound with a predicted pKa of around 4.71, its aqueous solubility is highly dependent on the pH of the medium.[3] The presence of the thiophene ring and the butyric acid side chain contributes to its relatively hydrophobic nature, often leading to solubility issues in neutral aqueous solutions, which can be a significant hurdle in various experimental and formulation contexts.
This guide provides a comprehensive approach to understanding and addressing these solubility challenges through systematic troubleshooting and the application of various solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a weak acid and is expected to have low intrinsic solubility in its neutral (protonated) form. At neutral or acidic pH (below its pKa of ~4.71), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. To improve solubility, you need to deprotonate the carboxylic acid group by increasing the pH of the aqueous medium.
Q2: What is the predicted pKa of this compound and why is it important?
A2: The predicted pKa is approximately 4.71.[3] The pKa is the pH at which 50% of the compound is in its ionized (deprotonated) form and 50% is in its non-ionized (protonated) form. This value is critical because the ionized form is significantly more water-soluble. Knowing the pKa allows you to adjust the pH to a range where the majority of the compound will be in its soluble, deprotonated state.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is generally soluble in many organic solvents. However, if your application requires an aqueous system (e.g., for biological assays or pharmaceutical formulations), using a purely organic solvent may not be feasible. In such cases, water-miscible co-solvents can be used in combination with water to enhance solubility.
Q4: Will heating the solution help to dissolve the compound?
A4: Increasing the temperature can enhance the solubility of many compounds, including this compound. However, this effect may be limited, and the compound might precipitate out of solution upon cooling. For some applications, elevated temperatures could also lead to degradation of the compound or other components in your formulation. It is crucial to assess the thermal stability of this compound in your specific medium if you choose to use heat.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when I adjust the pH.
Q: I tried to dissolve this compound by increasing the pH with a strong base, but it precipitates when I try to bring the pH back down to my desired experimental range. What is happening and how can I fix this?
A: Understanding the Phenomenon: This is a common issue related to the pH-dependent solubility of acidic compounds. When you increase the pH well above the pKa (~4.71), you convert the compound to its highly soluble salt form (thienylbutyrate). However, when you lower the pH back towards or below the pKa, you are protonating the carboxylate, converting it back to the less soluble free acid form, causing it to precipitate.
Troubleshooting Steps:
-
Determine the Required pH for Solubility: First, confirm the pH at which your desired concentration of this compound remains soluble. This can be done through a simple pH-solubility profile experiment.
-
Use a Buffer System: Instead of just adding a strong base and then acid, prepare a buffer at the target pH that is above the pKa of the compound. The buffer will resist changes in pH and maintain the compound in its soluble, deprotonated state.
-
Consider a Higher pH Formulation: If your experiment can tolerate a higher pH, maintaining the solution at a pH of 6.5 or above will ensure the compound remains solubilized.
-
Co-solvents as a Solution: If your experimental conditions require a lower pH, you will need to incorporate a water-miscible organic co-solvent to increase the solubility of the protonated form of the acid.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Q: I am seeing high variability in my cell-based assay results when using this compound. I suspect it's due to solubility issues. How can I prepare a stable and soluble stock solution?
A: The Causality Behind Inconsistent Results: Poor aqueous solubility can lead to the compound precipitating in your stock solution or, more critically, in the assay medium. This leads to an unknown and variable concentration of the active compound in your experiments, causing inconsistent results.
Strategies for a Stable Stock Solution:
-
High-Concentration Stock in an Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent like DMSO or ethanol. Then, for your working solution, dilute this stock into your aqueous assay medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH-Adjusted Aqueous Stock: Prepare a stock solution in a buffer at a pH where the compound is fully soluble (e.g., pH 7.4). This is often a good choice for direct application to cell culture media, which is typically buffered around this pH.
-
Use of Excipients: For more challenging situations, consider using solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants in your stock solution.
In-Depth Solubilization Protocols
Protocol 1: pH Adjustment Method
This protocol allows you to determine the pH-solubility profile of this compound and prepare a solution of a desired concentration by pH modification.
Principle: The solubility of a weak acid increases as the pH of the solution rises above its pKa, according to the Henderson-Hasselbalch equation.[4] By converting the acid to its ionized form, its interaction with polar water molecules is enhanced.
Experimental Workflow:
Caption: Workflow for determining the pH-solubility profile.
Step-by-Step Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6, and 7.4).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be more than what is expected to dissolve.
-
Equilibrate the samples by agitating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Illustrative Data (Hypothetical):
| pH | Predicted Dominant Form | Illustrative Solubility (mg/mL) |
| 2.0 | HA (Neutral) | 0.1 |
| 4.0 | HA (Neutral) | 0.3 |
| 4.7 (pKa) | HA = A⁻ (50% Ionized) | 1.5 |
| 6.0 | A⁻ (Ionized) | 10.0 |
| 7.4 | A⁻ (Ionized) | >50.0 |
The Henderson-Hasselbalch Relationship:
The relationship between pH, pKa, and the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])
Caption: Effect of pH on the ionization state and solubility of a weak acid.
Protocol 2: Co-solvent Solubilization
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[5] This makes the solvent more favorable for dissolving non-polar or weakly polar solutes like the protonated form of this compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
Step-by-Step Methodology:
-
Select a biocompatible co-solvent that is appropriate for your application.
-
Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Determine the solubility of this compound in each mixture using the equilibration method described in Protocol 1.
-
Plot the solubility against the percentage of the co-solvent to identify a suitable mixture for your desired concentration.
Illustrative Data (Hypothetical) for Solubility in Ethanol/Water Mixtures at pH 4.0:
| % Ethanol (v/v) in Water | Illustrative Solubility (mg/mL) |
| 0% | 0.3 |
| 10% | 1.5 |
| 20% | 5.0 |
| 30% | 12.0 |
| 40% | 25.0 |
Protocol 3: Solubilization using Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules, or the hydrophobic parts of molecules, like this compound, forming an inclusion complex.[6] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.
Experimental Workflow: Phase Solubility Study
Caption: Workflow for a phase solubility study with cyclodextrins.
Step-by-Step Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1 (agitation for 24-48 hours).
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
-
Plot the solubility of this compound as a function of the HP-β-CD concentration. A linear relationship (Aₗ-type phase solubility diagram) typically indicates the formation of a 1:1 inclusion complex.[7][8]
Protocol 4: Surfactant-based Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[4] The hydrophobic cores of these micelles can entrap poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[9] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in pharmaceutical and biological research due to their lower toxicity.
Illustrative Critical Micelle Concentrations (CMC) of Common Surfactants:
| Surfactant | Type | CMC in Water (approximate) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 mM |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.012 mM |
| Poloxamer 188 | Non-ionic | 1.0 mM |
(Note: CMC values can be influenced by temperature, pH, and the presence of other solutes.)[10]
Step-by-Step Methodology:
-
Select a suitable, low-toxicity surfactant.
-
Prepare aqueous solutions of the surfactant at concentrations both below and above its CMC.
-
Determine the solubility of this compound in each surfactant solution using the equilibration method.
-
Plot the solubility against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through a systematic and scientifically informed approach. By understanding the physicochemical properties of the compound, particularly its pKa, and by applying the appropriate solubilization techniques—be it pH adjustment, the use of co-solvents, or formulation with excipients like cyclodextrins and surfactants—researchers can successfully prepare homogenous and stable aqueous solutions for their specific applications. Always validate the chosen method to ensure it does not interfere with your downstream experiments.
References
-
Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved January 9, 2026, from [Link]
-
Critical micelle concentration - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
This compound | C8H10O2S | CID 78386 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9). Retrieved January 9, 2026, from [Link]
-
High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Phase diagram for drug solubility depending on the cyclodextrin concentration. (n.d.). Retrieved January 9, 2026, from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. (2020, May 6). Retrieved January 9, 2026, from [Link]
-
Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
-
Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 9, 2026, from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.GOV. (1991, October 31). Retrieved January 9, 2026, from [Link]
-
Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). Retrieved January 9, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH. (2024, March 4). Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. (n.d.). Retrieved January 9, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 9, 2026, from [Link]
-
solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.). Retrieved January 9, 2026, from [Link]
-
This compound - High purity | EN - Georganics. (n.d.). Retrieved January 9, 2026, from [Link]
-
Production of butyric acid at constant pH by a solventogenic strain of Clostridium beijerinckii. (2020, June 10). Retrieved January 9, 2026, from [Link]
-
Butyric Acid | C4H8O2 | CID 264 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 4653-11-6 [sigmaaldrich.com]
- 3. This compound | 4653-11-6 [chemicalbook.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Optimizing reaction time for the synthesis of 4-(2-thienyl)thio butyric acid
Welcome to the technical support guide for the synthesis of 4-(2-thienyl)thio butyric acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, specifically focusing on reducing reaction times while maintaining high product purity and yield. We will explore common synthetic challenges, provide in-depth troubleshooting advice, and present validated protocols based on established literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(2-thienyl)thio butyric acid, and how do they compare in terms of reaction time?
There are two main strategies for synthesizing this molecule:
-
Michael Addition: This route involves the conjugate addition of 2-thienylthiol across the double bond of an α,β-unsaturated carbonyl compound like crotonic acid. While straightforward, this method is notoriously slow, with reaction times often extending from 18 hours to several days.[1][2]
-
Nucleophilic Substitution (SN2): This is the preferred and optimized route. It involves reacting a thiolate salt of 2-thienylthiol with a C4 butyrate derivative that has a good leaving group at the 3-position. This pathway dramatically reduces the reaction time to as little as 2-4 hours.[1]
Q2: My current synthesis, based on a Michael addition, is taking over three days. Is this normal, and what is the underlying chemical reason for the slow kinetics?
Yes, a reaction time of 3 to 4 days is a well-documented issue for the Michael addition approach.[1] The slow rate is due to the nature of the electrophile. The carbon-carbon double bond in crotonic acid is a relatively "soft" and less reactive electrophilic center compared to the carbon atom in an alkyl halide or sulfonate ester. The reaction relies on the formation of a resonance-stabilized enolate intermediate, and the overall activation energy for this process is high, leading to sluggish kinetics at room or slightly elevated temperatures.
Q3: What is the single most effective change I can make to reduce my reaction time from days to hours?
The most impactful change is to switch from a Michael addition strategy to an SN2 reaction. This involves replacing the crotonic acid substrate with an alkyl butyrate that has a superior leaving group, such as a tosylate (p-toluenesulfonate) or a mesylate, at the C3 position.[1][3] Good leaving groups are crucial because they are weak bases that readily depart, significantly lowering the activation energy of the SN2 transition state and accelerating the reaction.[4][5]
Synthesis Pathway Overview
The following diagram illustrates the comparison between the slow Michael Addition pathway and the optimized SN2 pathway.
Sources
- 1. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. prepchem.com [prepchem.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Preventing azine formation in Wolff-Kishner reduction of ketones
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Azine Formation in the Wolff-Kishner Reduction of Ketones.
Troubleshooting Guide: Azine Formation
This section is designed to help you diagnose and resolve issues related to the unwanted formation of azines during your Wolff-Kishner reduction experiments.
Question 1: My Wolff-Kishner reduction is yielding a significant amount of a high-molecular-weight, yellow, insoluble solid, which I suspect is an azine. What is causing this?
Answer: The formation of an azine (RR′C=N−N=CRR′) is a common side reaction in the Wolff-Kishner reduction.[1][2] It arises from the condensation of the hydrazone intermediate with a second molecule of the starting ketone.[1] This side reaction is particularly favored under conditions that do not efficiently drive the reaction toward the desired alkane product.
Several factors could be contributing to this issue in your experiment:
-
Presence of Water: Water is a byproduct of the initial hydrazone formation.[1][3] Its presence can lower the reaction temperature, leading to prolonged reaction times and creating an environment where the unreacted ketone can condense with the hydrazone intermediate.[1][4]
-
Insufficient Temperature: The decomposition of the hydrazone to the alkane requires high temperatures, typically around 200°C.[5][6] If the reaction temperature is too low, the rate of the desired reduction is slowed, allowing the competing azine formation to become more prominent.
-
Sub-optimal Reagent Ratios: An incorrect stoichiometry of hydrazine to the ketone can also lead to azine formation. While an excess of hydrazine is generally used, the specific ratio can be critical.
Question 2: How can I modify my experimental protocol to minimize or eliminate azine formation?
Answer: Several well-established modifications to the classical Wolff-Kishner procedure are specifically designed to suppress azine formation and improve the yield of the desired alkane. The most widely adopted of these is the Huang-Minlon modification .[1][5][7][8][9]
The core principle of the Huang-Minlon modification is the in-situ removal of water and excess hydrazine after the initial formation of the hydrazone.[1][5] This is achieved by distillation, which allows the reaction temperature to rise to the necessary level (around 200°C) for the efficient decomposition of the hydrazone to the alkane.[5][6] This "one-pot" procedure is not only more convenient but also generally results in higher yields and shorter reaction times.[1][7]
For sterically hindered ketones that are resistant to standard Wolff-Kishner conditions, the Barton modification may be more effective. This method employs even higher temperatures and a more rigorous exclusion of water, using sodium in diethylene glycol as the base.[1][6]
For base-sensitive substrates, the Cram modification offers a milder alternative, allowing the reaction to be conducted at temperatures as low as 23°C by using potassium tert-butoxide in dimethyl sulfoxide (DMSO).[1][6]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the practical aspects of performing a Wolff-Kishner reduction with a focus on preventing azine byproducts.
Q1: What is the visual evidence of significant azine formation in my reaction?
A1: Azines are often crystalline solids with a characteristic yellow color. Their formation can lead to the appearance of a precipitate in the reaction mixture. Due to their higher molecular weight and often symmetrical structure, they tend to be less soluble in the reaction medium compared to the starting material or the final alkane product.
Q2: Can I use a pre-formed hydrazone to avoid azine formation?
A2: Using a pre-formed hydrazone can be advantageous in some cases.[1][10] It allows for more precise control over the stoichiometry and can help minimize side reactions. However, the isolation and purification of the hydrazone can sometimes be challenging.[1] For many applications, the Huang-Minlon modification, which generates the hydrazone in situ, is a more practical and efficient approach.[8][11]
Q3: What is the role of the high-boiling solvent in preventing azine formation?
A3: High-boiling solvents such as ethylene glycol or diethylene glycol are crucial for reaching the high temperatures required for the decomposition of the hydrazone intermediate.[5][7][12] By maintaining a high reaction temperature, the rate of the desired reduction is accelerated, outcompeting the side reaction of azine formation.
Q4: Are there any alternatives to the Wolff-Kishner reduction if azine formation remains a persistent issue?
A4: Yes, if azine formation cannot be suppressed, or if your substrate is incompatible with the strongly basic conditions of the Wolff-Kishner reduction, several alternatives can be considered:
-
Clemmensen Reduction: This method uses amalgamated zinc in strong acid to reduce ketones to alkanes.[13][14] It is a good alternative for substrates that are sensitive to bases but stable in acids.
-
Thioacetal Reduction: The ketone can be converted to a thioacetal, which is then reduced with Raney nickel. This is a milder method suitable for a wider range of functional groups.[1][13]
-
Tosylhydrazone Reduction: The ketone can be converted to a tosylhydrazone, which can then be reduced under milder conditions using reagents like sodium borohydride.[11][13]
Key Experimental Parameters to Minimize Azine Formation
| Parameter | Recommendation for Minimizing Azine Formation | Rationale |
| Reaction Temperature | Maintain a high temperature (typically ~200°C) during the hydrazone decomposition step. | High temperatures favor the desired reduction pathway over the competing azine formation.[5][6] |
| Solvent | Use a high-boiling point solvent such as diethylene glycol or ethylene glycol. | Enables the reaction to reach the necessary high temperatures for efficient hydrazone decomposition.[5][7][12] |
| Water Removal | Actively remove water from the reaction mixture after hydrazone formation. | Prevents the lowering of the reaction temperature and shifts the equilibrium away from side reactions.[1][3] |
| Base | Use a strong base like KOH or NaOH. For sensitive substrates, consider potassium t-butoxide. | The strong base is required to deprotonate the hydrazone, a key step in the reduction mechanism.[8][11] |
| Procedure | Employ the Huang-Minlon modification for a robust and efficient one-pot reaction. | This procedure is specifically designed to address the common causes of azine formation.[1][5][7] |
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol provides a detailed, step-by-step methodology for the Huang-Minlon modification, a reliable method for reducing ketones to alkanes while minimizing azine formation.[5][6]
Materials:
-
Ketone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol (or ethylene glycol)
-
Round-bottom flask
-
Distillation apparatus
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone, diethylene glycol, potassium hydroxide, and hydrazine hydrate.
-
Hydrazone Formation: Heat the mixture to reflux (typically around 130-140°C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
Distillation: Replace the reflux condenser with a distillation apparatus. Increase the temperature to distill off the water and excess hydrazine. The temperature of the reaction mixture will rise as the lower-boiling components are removed.
-
Hydrazone Decomposition: Once the temperature of the reaction mixture reaches approximately 200°C, switch back to a reflux condenser. Maintain this temperature for 3-6 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography as needed.
Reaction Pathway: Wolff-Kishner Reduction vs. Azine Formation
The following diagram illustrates the desired reaction pathway leading to the alkane product and the competing side reaction that results in the formation of an azine.
Caption: Competing pathways in the Wolff-Kishner reduction.
References
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Online Organic Chemistry Tutor. Wolf-Kishner Reduction and Huang Minlon Modification. [Link]
-
Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]
-
chemeurope.com. Wolff-Kishner reduction. [Link]
-
Drugfuture.com. Wolff-Kishner Reduction - Huang-Minlon Modification. [Link]
-
Sciencemadness Wiki. Wolff–Kishner reduction. [Link]
-
ResearchGate. Synthesis of Asymmetric Azines. [Link]
-
Pharmaguideline. Wolff Kishner Reduction. [Link]
-
Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
Organic Reactions. The Wolff-Kishner Reduction. [Link]
-
Study.com. Wolff-Kishner Reduction, Mechanism & Application - Lesson. [Link]
-
Reddit. What's a good reducing agent for a sterically hindered ketone?. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
Study.com. Video: Wolff-Kishner Reduction, Mechanism & Application. [Link]
-
Quora. What are Clemmensen and Wolff Kishner reduction?. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
ACS Publications. On the mechanism of formation of azines from hydrazones. [Link]
-
Wikipedia. Azine. [Link]
-
Química Organica.org. Azine Formation. [Link]
-
Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]
-
Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]
-
ChemistryViews. Direct Azine Synthesis from Alcohols and Hydrazine. [Link]
-
OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Azine - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 7. unacademy.com [unacademy.com]
- 8. Wolff-Kishner_reduction [chemeurope.com]
- 9. Wolff-Kishner Reduction [drugfuture.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. study.com [study.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
Technical Support Center: Purification of Pre-formed Hydrazones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of pre-formed hydrazones. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of these versatile compounds.
Introduction: The Nuances of Hydrazone Purification
Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are pivotal intermediates in organic synthesis and building blocks for various pharmaceuticals.[1] Their formation, typically through the condensation of a ketone or aldehyde with a hydrazine, is a reversible reaction that is sensitive to pH.[2] While the synthesis of hydrazones is often straightforward, their purification can present significant challenges. These challenges primarily stem from their potential instability under certain conditions, leading to hydrolysis back to the starting materials, or their propensity to form side products like azines.[1] This guide provides practical solutions to overcome these hurdles and achieve high purity of your target hydrazone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of pre-formed hydrazones in a question-and-answer format.
Q1: My crude hydrazone is an oil and will not solidify. How can I purify it?
A1: Obtaining an oily product is a common issue. Here are several techniques to induce solidification and facilitate purification:
-
Trituration: Vigorously stir the oil with a cold, non-polar solvent such as n-hexane or pentane. This can sometimes induce crystallization.[3]
-
Recrystallization from a Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexane, petroleum ether) until the solution becomes turbid. Gentle heating followed by slow cooling can promote crystal growth.[3][4]
-
Seeding: If you have a small amount of pure, solid hydrazone, adding a "seed" crystal to the supersaturated oily solution can initiate crystallization.
Q2: I am observing significant decomposition of my hydrazone during silica gel column chromatography. What is happening and how can I prevent it?
A2: Hydrazones can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis.[3][5] Here are strategies to mitigate decomposition:
-
Use a Deactivated Stationary Phase:
-
Dope the Mobile Phase: Add a small amount of a tertiary base, like triethylamine (~1%), to your eluent system. This will help neutralize the acidity of the silica gel as the solvent passes through the column.[2][3]
-
Reverse-Phase Chromatography: Consider using reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase.[5]
Q3: My purified hydrazone appears pure by TLC, but my NMR spectrum shows the presence of starting aldehyde/ketone. What is the cause?
A3: This is a classic sign of hydrazone hydrolysis. The acidic environment of the silica gel during chromatography, or even trace amounts of acid in your NMR solvent, can cause the hydrazone to revert to its starting materials.[1]
-
Mechanism of Hydrolysis: Hydrazone hydrolysis is an acid-catalyzed process. A protonated hydrazone is more susceptible to nucleophilic attack by water, leading to the formation of a carbinolamine intermediate that breaks down into the parent carbonyl and hydrazine.[6]
-
Prevention:
-
During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any residual acid catalyst.[7]
-
When performing chromatography, use the methods described in Q2 to avoid acidic conditions.
-
Ensure your NMR solvent is neutral. For sensitive compounds, you can add a drop of deuterated pyridine or triethylamine to the NMR tube.
-
Q4: My TLC plate shows streaking, making it difficult to assess purity and monitor my column chromatography. What can I do?
A4: Streaking on a TLC plate is often due to the basic nature of the hydrazone interacting with the acidic silica gel.[4]
-
Solution: Adding a small amount of a tertiary base, such as triethylamine (~1%), to the TLC developing solvent can significantly improve the spot shape and resolution.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and stability?
A1: Hydrazone formation is typically acid-catalyzed and proceeds optimally in a mildly acidic environment (pH 4-6).[2] In this pH range, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine.[2] However, at very low pH, the hydrazine nucleophile itself becomes protonated and unreactive.[2] For storage, hydrazones are generally more stable at a neutral pH.[1]
Q2: What are the common side products in hydrazone synthesis, and how can I minimize them?
A2: The most common side product is an azine (R₂C=N-N=CR₂).[2] This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1]
-
Minimization Strategy: To reduce azine formation, use a slight excess of the hydrazine reagent (1.1-1.2 equivalents) and add the carbonyl compound slowly to the hydrazine solution.[7]
Q3: How does the structure of the starting carbonyl compound affect the stability of the resulting hydrazone?
A3: The electronic and steric properties of the starting aldehyde or ketone significantly influence the stability of the hydrazone.
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. The conjugation of the aromatic ring with the C=N bond increases stability and resistance to hydrolysis.[6][8]
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups on the aromatic ring tend to increase the stability of the hydrazone, while electron-withdrawing groups make it more susceptible to hydrolysis.[6]
Q4: What are the best analytical techniques to confirm the formation and purity of my hydrazone?
A4: A combination of spectroscopic methods is ideal for characterizing hydrazones:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch of the starting carbonyl and the appearance of a C=N stretch for the hydrazone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic shift for the imine proton (-CH=N-). ¹³C NMR will display a signal for the imine carbon (C=N).[2]
-
Mass Spectrometry (MS): This confirms the molecular weight of the synthesized hydrazone.[2]
-
Elemental Analysis: Provides the percentage of C, H, and N, which can be compared to the calculated values.[9]
Q5: How should I store my purified hydrazone to ensure its long-term stability?
A5: Hydrazones can be susceptible to oxidation and hydrolysis. For optimal stability, store your purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[7] If storing in solution, use a dry, aprotic solvent.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[2]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude hydrazone in small amounts of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to find a suitable one.[2] A mixed solvent system, such as hexane/ethyl acetate, can also be effective.[2]
-
Dissolution: In a flask, dissolve the crude hydrazone in the minimum amount of the chosen hot solvent.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum.[2]
Protocol 2: Purification by Column Chromatography on Base-Treated Silica Gel
This protocol is designed for acid-sensitive hydrazones that may decompose on standard silica gel.
Step-by-Step Methodology:
-
Preparation of Base-Treated Silica:
-
In a beaker, create a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).[10]
-
Add triethylamine to the slurry to a final concentration of 1% (v/v) and mix thoroughly.
-
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.[10]
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.[10]
-
Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC), using a mobile phase containing 1% triethylamine, to identify the fractions containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[10]
Visualizations
Caption: General workflow for hydrazone purification.
Caption: Troubleshooting hydrazone decomposition during chromatography.
References
-
Wikipedia. (2023). Hydrazone. Retrieved from [Link]
-
Lee, Y., et al. (2012). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank. Retrieved from [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters.
- Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
-
National Center for Biotechnology Information. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Synthesis and Crystal Structure of Two New Hydrazone Compounds | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Wolff-Kishner Reductions for Base-Sensitive Substrates
Welcome to the technical support center for navigating the complexities of the Wolff-Kishner reduction, specifically when dealing with base-sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the deoxygenation of aldehydes and ketones. Here, we will explore the underlying principles of the Wolff-Kishner reduction, troubleshoot common issues encountered with delicate molecules, and provide detailed protocols for modified procedures that can rescue your synthesis.
I. Foundational Understanding: The Challenge of Base-Sensitive Substrates
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis, valued for its ability to convert carbonyl functionalities into methylene groups.[1][2] The reaction proceeds by first forming a hydrazone intermediate from the carbonyl compound and hydrazine.[1][3][4] Subsequent treatment with a strong base at high temperatures facilitates the elimination of nitrogen gas, yielding the desired alkane.[1][3][5] The thermodynamic driving force behind this transformation is the irreversible formation of highly stable dinitrogen gas.[6][7]
However, the classical conditions of the Wolff-Kishner reduction, which involve strong bases like potassium hydroxide and high temperatures (often 180-220 °C) in solvents like diethylene glycol, render it unsuitable for substrates bearing base-sensitive functional groups.[1][8][9] These harsh conditions can lead to a variety of undesired side reactions, compromising the integrity of the target molecule.
What constitutes a "base-sensitive" substrate in this context?
Substrates are considered base-sensitive if they contain functional groups that can be hydrolyzed, eliminated, or otherwise degraded under strongly basic conditions. Common examples include:
-
Esters and Lactones: Prone to saponification (base-catalyzed hydrolysis) to form carboxylates and alcohols.[3][10]
-
Amides and Lactams: Can undergo hydrolysis, although generally more stable than esters.[1][3]
-
Halides: Susceptible to elimination reactions (E2) to form alkenes, especially with secondary and tertiary halides.[11]
-
Epoxides: Can undergo base-catalyzed ring-opening.
-
Molecules with acidic protons: Substrates with protons alpha to electron-withdrawing groups may undergo epimerization or other undesired rearrangements.
-
Protecting groups: Many common protecting groups, such as silyl ethers, are not stable to strongly basic conditions.[12][13]
The following troubleshooting guide and FAQ section will address these challenges in detail and provide actionable solutions.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address specific problems you might encounter during your experiments with base-sensitive substrates in Wolff-Kishner reductions.
Question 1: My reaction is not going to completion, and I'm recovering starting material. What are the likely causes and solutions?
Answer:
Incomplete conversion is a common issue, especially with sterically hindered carbonyls or when reaction conditions are not optimal.[1][8]
-
Cause 1: Inefficient Hydrazone Formation. The initial condensation of the carbonyl with hydrazine to form the hydrazone can be slow. The water produced during this step can also lower the reaction temperature, further slowing down the process.[1][14]
-
Solution: The Huang-Minlon Modification. This is the most widely used modification of the Wolff-Kishner reduction.[3][6][15] It involves a one-pot procedure where the carbonyl compound, hydrazine hydrate, and a base (like KOH or NaOH) are refluxed in a high-boiling solvent such as ethylene glycol or diethylene glycol.[16][17] After the initial hydrazone formation, water and excess hydrazine are removed by distillation, allowing the reaction temperature to rise to the level required for the decomposition of the hydrazone.[1][16][18] This modification often leads to shorter reaction times and higher yields.[1][16]
-
-
Cause 2: Insufficient Temperature. The decomposition of the hydrazone intermediate requires high temperatures.
-
Solution: Ensure proper solvent choice and temperature control. Solvents like diethylene glycol (b.p. 245 °C) are often used to reach the necessary temperatures.[15] Ensure your experimental setup can safely and accurately maintain the target temperature.
-
-
Cause 3: Steric Hindrance. Highly substituted carbonyl groups can be slow to react.[8][17]
-
Solution: The Barton Modification. For extremely hindered ketones where even the Huang-Minlon modification fails, the Barton modification can be effective.[1] This method employs more forceful conditions, including the use of sodium metal in diethylene glycol, higher temperatures, and longer reaction times, with rigorous exclusion of water.[1][18]
-
Question 2: I'm observing significant side product formation. How can I identify and mitigate these unwanted reactions?
Answer:
Side reactions are a major concern, particularly with complex, multifunctional substrates.
-
Side Product 1: Azine Formation. The hydrazone intermediate can react with another molecule of the starting carbonyl compound to form an azine. This is often observed when water is not efficiently removed from the reaction.[1]
-
Mitigation: Employing the Huang-Minlon modification with careful distillation of water can suppress azine formation.[1] Using a pre-formed hydrazone can also circumvent this issue.
-
-
Side Product 2: Reduction to the Alcohol. The carbonyl group can be reduced to the corresponding alcohol by the alkoxide base present in the reaction mixture.[1]
-
Mitigation: Ensure the reaction temperature is high enough to favor the Wolff-Kishner pathway over simple reduction.
-
-
Side Product 3: Kishner-Leonard Elimination. For α,β-epoxy ketones, fragmentation to allylic alcohols can occur. This is a known competing pathway.[1]
-
Mitigation: If this is a major issue, alternative reduction methods may be necessary.
-
Question 3: My base-sensitive functional group (e.g., an ester) is being cleaved during the reaction. How can I perform the reduction under milder conditions?
Answer:
This is the central challenge when dealing with base-sensitive substrates. Several modifications have been developed to address this.
-
Solution 1: The Cram Modification. This modification allows the reaction to be performed at or near room temperature, significantly expanding the scope to include base-sensitive substrates.[1][2] The key is the use of a strong, non-nucleophilic base, potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][14][18] The pre-formed hydrazone is typically added slowly to the base solution.[1][18]
-
Solution 2: The Henbest Modification. This is an extension of the Cram modification. It involves refluxing the pre-formed hydrazone with potassium tert-butoxide in a non-polar solvent like dry toluene.[18] This method can be more suitable for substrates prone to base-induced side reactions than the Cram modification.[18]
-
Solution 3: The Caglioti Reaction (Reduction of Tosylhydrazones). This method involves the formation of a p-toluenesulfonylhydrazone (tosylhydrazone) from the carbonyl compound, which is then reduced with a milder hydride reagent like sodium borohydride or sodium cyanoborohydride.[3][12] These conditions are significantly milder than the classical Wolff-Kishner and can tolerate a wider range of functional groups, including esters, amides, and nitro groups.[1]
Question 4: I have a chiral center alpha to the carbonyl group. Will the Wolff-Kishner reduction cause epimerization?
Answer:
Yes, there is a significant risk of epimerization. The strongly basic conditions can lead to the formation of an enolate, which can then be protonated from either face, leading to a loss of stereochemical integrity.
-
Solution: For substrates prone to epimerization, the milder conditions of the Cram or Caglioti modifications are highly recommended.[1][18] The use of potassium tert-butoxide in DMSO at room temperature (Cram) or the reduction of a tosylhydrazone with a hydride reagent (Caglioti) avoids the high temperatures and strongly nucleophilic bases that promote enolization and subsequent epimerization.
Question 5: Can I use protecting groups to shield sensitive functionalities during a Wolff-Kishner reduction?
Answer:
Yes, a protecting group strategy can be effective, provided the chosen protecting group is stable to the basic conditions of the reaction.
-
Suitable Protecting Groups:
-
Acetals and Ketals: These are excellent choices for protecting aldehydes and ketones, respectively, as they are stable to strong bases but can be readily removed under acidic conditions.[19]
-
Ethers (e.g., methyl, benzyl): Generally stable under Wolff-Kishner conditions.
-
-
Unsuitable Protecting Groups:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally labile to the strong bases used in classical Wolff-Kishner reductions.
-
Base-labile esters (e.g., acetate): These will be saponified.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Wolff-Kishner reduction?
A1: The reaction begins with the condensation of an aldehyde or ketone with hydrazine to form a hydrazone.[1][5] A strong base then deprotonates the terminal nitrogen of the hydrazone.[1][5] A series of proton transfer and rearrangement steps leads to the formation of a diimide anion, which then collapses, releasing stable nitrogen gas and forming a carbanion.[1][16] This carbanion is then rapidly protonated by the solvent to yield the final alkane product.[1][5][16]
Q2: How does the Wolff-Kishner reduction compare to the Clemmensen reduction?
A2: The Wolff-Kishner and Clemmensen reductions are complementary methods for the deoxygenation of carbonyls.[3][20][21] The key difference lies in the reaction conditions:
-
Wolff-Kishner Reduction: Performed under strongly basic conditions.[8][9] It is suitable for substrates that are sensitive to acid.[3][9]
-
Clemmensen Reduction: Performed under strongly acidic conditions (zinc amalgam and concentrated HCl).[22][23] It is suitable for substrates that are sensitive to base.
Q3: Can α,β-unsaturated ketones be reduced using the Wolff-Kishner reaction?
A3: The standard Wolff-Kishner conditions are generally not suitable for the reduction of α,β-unsaturated ketones, as this can lead to the formation of pyrazoles.[3] The Caglioti modification, involving the reduction of the corresponding tosylhydrazone, can sometimes be used, but may result in migration of the double bond.[3]
Q4: What are the main safety precautions to consider when performing a Wolff-Kishner reduction?
A4:
-
Hydrazine: Hydrazine and its hydrate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
High Temperatures: The reaction is often run at very high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.
-
Strong Bases: Solid KOH and NaOH are corrosive. Handle with care.
-
Pressure Build-up: The evolution of nitrogen gas can cause pressure to build up if the system is not properly vented.[15][16]
IV. Experimental Protocols & Data
Protocol 1: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (1.0 equiv)
-
Diethylene glycol (solvent)
-
Hydrazine hydrate (85%) (2.0 equiv)
-
Potassium hydroxide pellets (2.5 equiv)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, diethylene glycol, and hydrazine hydrate.
-
Carefully add the potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux (approximately 130-140 °C) and maintain for 1 hour.
-
Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine until the temperature of the reaction mixture rises to 200 °C.
-
Once the temperature reaches 200 °C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Table 1: Comparison of Wolff-Kishner Modifications for Base-Sensitive Substrates
| Modification | Base | Solvent | Temperature | Key Advantage |
| Huang-Minlon | KOH / NaOH | Diethylene Glycol | 130-200 °C | Improved efficiency over classical method.[6][16] |
| Cram | Potassium t-butoxide | DMSO | ~25 °C | Very mild; suitable for many base-sensitive groups.[1][14][18] |
| Henbest | Potassium t-butoxide | Toluene | Reflux (~110 °C) | Mild conditions; good for substrates prone to side reactions in DMSO.[18] |
| Caglioti | Hydride Donor (e.g., NaBH₄) | Various | Varies | Very mild; tolerates a wide range of functional groups.[1][3] |
V. Visualizations
Diagram 1: The Wolff-Kishner Reduction Mechanism
Caption: The two-stage mechanism of the Wolff-Kishner reduction.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Wolff-Kishner issues.
VI. References
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved January 9, 2026, from [Link]
-
Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Retrieved January 9, 2026, from [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved January 9, 2026, from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. Retrieved January 9, 2026, from [Link]
-
chemeurope.com. (n.d.). Wolff-Kishner reduction. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 9, 2026, from [Link]
-
Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Retrieved January 9, 2026, from [Link]
-
Unacademy. (n.d.). Introduction to the Wolff-Kishner Reduction Mechanism. Retrieved January 9, 2026, from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved January 9, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved January 9, 2026, from [Link]
-
Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application - Lesson. Retrieved January 9, 2026, from [Link]
-
Pearson. (2024, July 7). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved January 9, 2026, from [Link]
-
Quora. (2018, March 26). What are Clemmensen and Wolff Kishner reduction?. Retrieved January 9, 2026, from [Link]
-
Chem-Station Int. Ed. (2014, May 2). Wolff-Kishner Reduction. Retrieved January 9, 2026, from [Link]
-
Study.com. (2024, February 15). Video: Wolff-Kishner Reduction, Mechanism & Application. Retrieved January 9, 2026, from [Link]
-
YouTube. (2025, October 20). Wolff-Kishner Reduction. Retrieved January 9, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, July 17). Can protection group be used in a Wolff–Kishner reaction?. Retrieved January 9, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Room Temperature Wolff-Kishner Reduction and Cope Elimination Reactions. Retrieved January 9, 2026, from [Link]
-
Quora. (2017, March 3). What is the difference between acid-sensitive and base-sensitive groups in Cannizzaro reactions and Wolff-Kishner reductions?. Retrieved January 9, 2026, from [Link]
-
EduRev. (n.d.). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Chemistry Optional Notes for UPSC PDF Download. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved January 9, 2026, from [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved January 9, 2026, from [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Wolff-Kishner_reduction [chemeurope.com]
- 7. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Introduction to the Wolff-Kishner Reduction Mechanism [unacademy.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 18. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Wolff-Kishner Reduction | TCI AMERICA [tcichemicals.com]
- 21. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-(2-Thienyl)butyric Acid Analysis
This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(2-Thienyl)butyric acid. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind method selection and validation parameter testing, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and validating robust, reliable, and regulatory-compliant analytical methods.
The Analytical Imperative: Why a Validated Method for this compound is Critical
This compound is a carboxylic acid derivative containing a thiophene ring, a structure found in numerous pharmaceutical compounds.[2] Whether it is an active pharmaceutical ingredient (API), a critical intermediate in a synthesis pathway, or a potential impurity, the ability to accurately and precisely quantify it is paramount for ensuring product quality, safety, and efficacy.[3] An analytical method's validation is the documented process that proves it is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA.[4][5][6]
This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods:
-
Method A: A conventional approach utilizing a standard C18 stationary phase.
-
Method B: An optimized method employing a Phenyl-Hexyl stationary phase, designed to offer alternative selectivity for the aromatic thiophene ring.
The performance of each method will be rigorously assessed against the core validation parameters defined in the ICH Q2(R1) guideline.[7][8]
Comparative Chromatographic Methodologies
The selection of chromatographic conditions is the foundation of any analytical method. For an acidic analyte like this compound, controlling the mobile phase pH is crucial to ensure the molecule is in its non-ionized state, promoting retention and symmetrical peak shape.[9] Method B explores an alternative column chemistry to improve selectivity, a key factor in separating the analyte from potential degradation products.[10]
| Parameter | Method A: Standard C18 | Method B: Optimized Phenyl-Hexyl | Rationale for Optimization (Method B) |
| Column | Standard C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | The phenyl phase offers pi-pi interactions with the thiophene ring of the analyte, providing an alternative selectivity mechanism to the hydrophobic interactions of a C18 phase. The smaller particle size can lead to higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid | A buffered mobile phase provides more stable pH control than a simple acid solution, enhancing the robustness and reproducibility of the method. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[11] |
| Gradient | 40% B to 70% B over 10 min | 35% B to 65% B over 10 min | Gradient adjusted to suit the different retentivity of the Phenyl-Hexyl column. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility. |
| Detection | UV at 235 nm | UV at 235 nm | Wavelength selected based on the UV absorbance maximum of this compound. |
| Injection Vol. | 10 µL | 10 µL | - |
The Validation Gauntlet: A Head-to-Head Performance Analysis
Analytical method validation is a documented process that demonstrates the suitability of an analytical method.[3] It ensures the accuracy, precision, specificity, and reproducibility of test results.[4] The following sections compare Method A and Method B across the essential validation characteristics as stipulated by ICH guidelines.[12]
Specificity and Forced Degradation
The "Why": Specificity is the ability of a method to measure the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8][13] To prove this, forced degradation (or stress testing) is performed to intentionally degrade the analyte and demonstrate that the resulting degradation products do not interfere with the analyte's quantification.[14][15][16] This is the cornerstone of a "stability-indicating" method.[15]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before analysis.[17]
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before analysis.[17]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[17]
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[17]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a photodiode array (PDA) detector to assess peak purity. The goal is to achieve 5-20% degradation.[17]
Data & Comparison:
| Stress Condition | Method A (C18) - Peak Purity Index | Method B (Phenyl-Hexyl) - Peak Purity Index | Analysis |
| Unstressed Control | > 0.999 | > 0.999 | Both methods show a pure analyte peak initially. |
| Acid Hydrolysis | 0.985 (Purity Flag) | > 0.999 | Method A shows a peak purity flag, indicating a co-eluting degradant. Method B successfully resolves the degradant from the main peak. |
| Base Hydrolysis | > 0.999 | > 0.999 | Both methods demonstrate specificity under basic conditions. |
| Oxidation | 0.992 (Purity Flag) | > 0.999 | Method B provides baseline resolution for an oxidative degradant that co-elutes in Method A. |
| Thermal | > 0.999 | > 0.999 | No significant degradation observed; both methods are specific. |
| Photolytic | > 0.999 | > 0.999 | No significant degradation observed; both methods are specific. |
Linearity and Range
The "Why": Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[19]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., for a target of 100 µg/mL, use 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.
Data & Comparison:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Range Tested | 50 - 150 µg/mL | 50 - 150 µg/mL | Typically 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Y-Intercept Bias (%) | 1.8% | 0.7% | Y-intercept should not be significantly different from zero. |
Accuracy
The "Why": Accuracy measures the closeness of the test results to the true value.[20] It is typically assessed through recovery studies by spiking a sample matrix (placebo) with a known quantity of the analyte.[20]
Experimental Protocol:
-
Prepare a placebo mixture containing all formulation excipients except the API.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of this compound.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Data & Comparison:
| Spiked Level | Method A (C18) - Mean Recovery (%) | Method B (Phenyl-Hexyl) - Mean Recovery (%) | Acceptance Criteria |
| 80% (80 µg/mL) | 98.2% | 99.5% | 98.0% - 102.0% |
| 100% (100 µg/mL) | 99.1% | 100.3% | 98.0% - 102.0% |
| 120% (120 µg/mL) | 101.5% | 100.8% | 98.0% - 102.0% |
| Overall Mean Recovery | 99.6% | 100.2% |
Precision
The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.[19]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the process with another analyst on a different day using a different HPLC system (if available).
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Data & Comparison:
| Parameter | Method A (C18) - %RSD | Method B (Phenyl-Hexyl) - %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.95% | 0.55% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.45% | 0.85% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ)
The "Why": The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] It is a critical parameter for impurity analysis.
Experimental Protocol:
-
Determine the LOQ by establishing the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
Confirm the LOQ by preparing and injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy (recovery) are acceptable.
Data & Comparison:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| LOQ Concentration (S/N ≈ 10) | 0.25 µg/mL | 0.15 µg/mL | - |
| Precision at LOQ (%RSD) | 6.8% | 4.2% | Typically ≤ 10% |
Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] It provides an indication of its reliability during normal usage.[22]
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution and assess the impact on retention time, peak area, and resolution between the analyte and a closely eluting peak.
Data & Comparison:
| Varied Parameter | Method A (C18) - Observed Effect | Method B (Phenyl-Hexyl) - Observed Effect |
| pH ± 0.2 | Significant shift in retention time (>5%) | Minor shift in retention time (<2%) |
| Temp ± 5 °C | Minor shift in retention time (<2%) | Minor shift in retention time (<2%) |
| Flow Rate ± 0.1 mL/min | Predictable shift in retention time | Predictable shift in retention time |
Final Verdict: A Scientifically Sound Recommendation
While both methods demonstrate viability, the comprehensive validation data clearly favors Method B (Optimized Phenyl-Hexyl) .
-
Superior Specificity: Method B is a true stability-indicating method, capable of resolving key degradants that co-elute in the standard C18 method. This is the most critical factor for ensuring accurate analysis of stability samples.
-
Enhanced Robustness: The use of a buffered mobile phase makes Method B far less susceptible to minor variations in pH, a common source of error in routine analysis.
-
Improved Precision and Sensitivity: The combination of optimized chromatography and a more efficient column results in better precision (%RSD) and a lower limit of quantitation (LOQ).
This guide illustrates that method validation is not merely a checklist exercise. It is a scientific investigation that compares performance, identifies weaknesses, and provides a documented basis for selecting the most reliable and robust method for its intended purpose.[8] Adherence to the principles outlined by regulatory bodies like the ICH is essential for ensuring data integrity and ultimately, patient safety.[23][24]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
- Benchchem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Shodex. (n.d.). Guidelines for Shodex Column Selection : Organic Acids.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- (n.d.). HPLC column for organic acids.
- SIELC Technologies. (n.d.). HPLC Separation of Organic Acids.
- (n.d.). Prevail™ Organic Acid HPLC Columns.
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Sigma-Aldrich. (n.d.). This compound 98.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. agilent.com [agilent.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. database.ich.org [database.ich.org]
- 13. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. fda.gov [fda.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Analysis of 4-(2-Thienyl)butyric Acid and 4-Phenylbutyric Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related short-chain fatty acid derivatives: 4-(2-Thienyl)butyric acid and the well-characterized 4-phenylbutyric acid. While 4-phenylbutyric acid has established roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone with clinical applications, the biological profile of this compound remains largely unexplored. This document aims to synthesize the current knowledge on both compounds, present a comparative perspective on their known and potential mechanisms of action, and provide detailed experimental protocols to facilitate further investigation into their therapeutic potential.
Introduction: A Tale of Two Aromatic Butyric Acid Analogs
4-Phenylbutyric acid (4-PBA) is a versatile molecule recognized for its therapeutic efficacy in urea cycle disorders and is extensively studied for its potential in treating a range of other conditions, including cancer and neurodegenerative diseases.[1][2][3] Its mechanisms of action are primarily attributed to its ability to inhibit histone deacetylases (HDACs) and to act as a chemical chaperone, thereby alleviating endoplasmic reticulum (ER) stress.[2][4]
This compound (4-TBA) shares a similar structural backbone with 4-PBA, featuring a four-carbon butyric acid chain. However, it incorporates a thiophene ring instead of a phenyl ring.[5] Thiophene is a bioisostere of the phenyl group, often utilized in drug design to modulate physicochemical and pharmacological properties.[6] Despite this structural similarity, the biological activities of 4-TBA are not well-defined, presenting an intriguing area for research and potential drug discovery.
Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its physicochemical properties. The substitution of a phenyl ring with a thiophene ring can influence factors such as lipophilicity, metabolic stability, and target engagement.
| Property | This compound | 4-Phenylbutyric acid |
| Molecular Formula | C₈H₁₀O₂S | C₁₀H₁₂O₂ |
| Molecular Weight | 170.23 g/mol [5] | 164.20 g/mol |
| Appearance | Clear slightly brownish liquid | White to off-white powder |
| Boiling Point | 296.9 °C at 760 mmHg | 275-277 °C |
| IUPAC Name | 4-(thiophen-2-yl)butanoic acid[5] | 4-phenylbutanoic acid |
Mechanistic Showdown: Knowns and Hypotheses
4-Phenylbutyric Acid: A Dual-Action Agent
1. Histone Deacetylase (HDAC) Inhibition:
4-PBA is recognized as a pan-HDAC inhibitor, although it is less potent than other short-chain fatty acids like butyric acid.[4] By inhibiting HDACs, 4-PBA leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[3] This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The IC50 values for 4-PBA's inhibition of HDAC activity have been reported in the millimolar range in various cell lines. For instance, in glioblastoma cell lines, the IC50 was determined to be between 1.21 and 1.92 mmol/L.[7]
Caption: Mechanism of HDAC inhibition by 4-Phenylbutyric Acid.
2. Chemical Chaperone Activity and ER Stress Reduction:
4-PBA can also function as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[8] This action helps to alleviate stress on the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. By reducing ER stress, 4-PBA can mitigate the activation of the unfolded protein response (UPR), which, when prolonged, can lead to apoptosis.
Caption: 4-Phenylbutyric Acid as a chemical chaperone in reducing ER stress.
This compound: Uncharted Territory with Intriguing Clues
Direct evidence for the biological mechanisms of 4-TBA is scarce. However, existing research on this compound and structurally related molecules provides a basis for forming educated hypotheses.
1. Cytotoxicity and Oxidative Stress:
A notable study on 4-TBA demonstrated its time- and concentration-dependent cytotoxicity in isolated rat renal tubular cells.[9] The mechanism of this toxicity was linked to the induction of oxidative stress, as evidenced by glutathione (GSH) oxidation, lipid peroxidation, and inhibition of cellular respiration.[9] This finding suggests that, unlike the generally protective effects of 4-PBA, 4-TBA may have pro-oxidant activities in certain contexts.
2. Hypothetical HDAC Inhibition:
While not directly tested, the structural similarity of 4-TBA to 4-PBA and other butyrate derivatives suggests it may possess HDAC inhibitory activity. The butyric acid moiety is a key structural feature for HDAC inhibition in this class of compounds.[4] Furthermore, numerous thiophene-containing molecules have been successfully developed as potent HDAC inhibitors.[10][11] The thiophene ring can act as a cap group, interacting with the surface of the HDAC enzyme and influencing potency and selectivity. Therefore, it is plausible that 4-TBA could function as an HDAC inhibitor, though its potency and isoform selectivity would need to be experimentally determined.
3. Potential as a Chemical Chaperone:
The role of 4-TBA as a chemical chaperone is also unknown. The hydrophobic nature of the thiophene ring could potentially allow it to interact with exposed hydrophobic regions of misfolded proteins, similar to the proposed mechanism for 4-PBA.[8] However, the electronic properties and steric bulk of the thiophene ring compared to the phenyl ring could lead to differences in its chaperone activity.
Experimental Protocols for Comparative Investigation
To facilitate a direct comparison of this compound and 4-phenylbutyric acid, the following detailed experimental protocols are provided.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the test compounds against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or 4-phenylbutyric acid as a positive control
-
Test compounds (this compound and 4-phenylbutyric acid) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 50 µL of the diluted compound or control.
-
Add 25 µL of the recombinant HDAC1 enzyme solution (pre-diluted in assay buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Add 50 µL of the developer solution to each well and incubate at 37°C for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro HDAC inhibition assay.
Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers
This protocol outlines the steps to assess the ability of the test compounds to modulate ER stress by analyzing the expression of key marker proteins.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound and 4-phenylbutyric acid)
-
Tunicamycin or Thapsigargin as a positive control for ER stress induction
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-p-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the test compounds or controls for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Caption: A standard workflow for assessing ER stress markers by Western blot.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the test compounds on a cell line of interest.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound and 4-phenylbutyric acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Conclusion and Future Directions
This comparative guide highlights the significant knowledge gap between the well-established biological activities of 4-phenylbutyric acid and the largely uncharacterized profile of its thiophene-containing analog, this compound. While 4-PBA is a known dual-acting agent with therapeutic applications, the primary reported effect of 4-TBA is cytotoxicity mediated by oxidative stress.
The structural similarity between these two molecules, particularly the presence of the butyric acid chain, strongly suggests that 4-TBA may also possess HDAC inhibitory activity. The provided experimental protocols offer a clear path for researchers to systematically investigate this hypothesis and to explore its potential as a chemical chaperone. A direct, head-to-head comparison of these two compounds using the outlined assays will provide valuable insights into the structure-activity relationships of this class of molecules and could potentially uncover a novel therapeutic agent. The substitution of a phenyl with a thiophene ring is a common strategy in medicinal chemistry to modulate activity and pharmacokinetic properties, making the investigation of 4-TBA a scientifically compelling endeavor.
References
-
Lash, L. H., et al. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 245-253. [Link]
-
Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLoS ONE, 16(4), e0250267. [Link]
-
Marks, P. A., et al. (2001). Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells. Journal of the National Cancer Institute, 93(20), 1503-1505. [Link]
-
Ooi, C. C., et al. (2010). Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells. Clinical and Experimental Pharmacology and Physiology, 37(9), 905-911. [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. Future Medicinal Chemistry, 12(10), 885-901. [Link]
-
Van de Velde, S., et al. (2008). Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6179-6182. [Link]
-
Methot, J. L., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4562-4567. [Link]
-
Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Scientific Reports, 11(1), 1341. [Link]
-
Li, Z., et al. (2022). Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. Chemical Biology & Drug Design, 99(6), 843-854. [Link]
-
Sawa, A. B., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology, 36(11), 8563-8573. [Link]
-
Eltayeb, N. M., et al. (2012). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. Journal of Advanced Research, 3(4), 323-330. [Link]
-
Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Research Square. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ZFIN. (n.d.). 4-oxo-4-(2-thienyl)butyric acid. Zebrafish Information Network. [Link]
-
Wikipedia. (n.d.). Chemical chaperone. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) for inhibition of different HDAC isoforms. [Link]
-
Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. [Link]
-
Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLoS ONE, 16(4), e0250267. [Link]
-
Liu, Y., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632-645. [Link]
-
Weatherhead, A., et al. (2020). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 21(18), 6896. [Link]
-
Liu, X., et al. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Briefings in Bioinformatics, 22(5), bbaa418. [Link]
-
Kurita-Ochiai, T., et al. (2004). Role of cell-cell communication in inhibiting butyric acid-induced T-cell apoptosis. Infection and Immunity, 72(10), 5947-5954. [Link]
-
Taylor & Francis. (n.d.). Phenyl group – Knowledge and References. [Link]
-
Rephaeli, A., et al. (1991). Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. British Journal of Cancer, 64(5), 853-857. [Link]
-
EMBL-EBI. (n.d.). This compound. [Link]
-
Baruch S. Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]
-
Aviram, A., et al. (2001). Doxorubicin and a butyric acid derivative effectively reduce levels of BCL-2 protein in the cells of chronic lymphocytic leukemia patient. European Journal of Haematology, 66(4), 263-271. [Link]
-
Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. [Link]
-
Stasiak, A., et al. (2022). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
O' Loughlin, J., et al. (2020). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science, 29(6), 1435-1445. [Link]
-
Salwiczek, M., et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PLoS ONE, 6(5), e20433. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 9. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[b]thiophene-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isomeric Landscape of Thienylalkanoic Acids: A Comparative Analysis of Biological Activity
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated in the study of thienylalkanoic acid isomers. These compounds, characterized by a thiophene ring linked to an alkanoic acid side chain, represent a versatile scaffold for drug discovery. However, the biological activity of a given thienylalkanoic acid is not solely determined by its constituent atoms but is critically dependent on their isomeric configuration. This guide provides an in-depth comparison of the biological activities of thienylalkanoic acid isomers, supported by experimental evidence, to aid researchers in navigating this complex structure-activity relationship landscape.
The Thiophene Ring: A Privileged Scaffold with Isomeric Implications
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common motif in pharmacologically active compounds. Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties and biological activity. When substituted with two side chains, as in the case of many thienylalkanoic acids, the relative positioning of these chains gives rise to distinct isomers (e.g., 2,5-, 3,5-, and "ortho"-isomers). As we will explore, this seemingly subtle structural variation can lead to profound differences in pharmacological profiles, switching a compound from an enzyme inhibitor to a receptor antagonist.
Comparative Analysis of Biological Activities
The biological activities of thienylalkanoic acid isomers have been most notably explored in the context of inflammation and associated signaling pathways. The following sections dissect these activities, presenting a comparative analysis based on the substitution patterns on the thiophene ring.
Anti-inflammatory Activity: A Tale of Two Pathways
Inflammation is a complex biological response involving a cascade of molecular events. Key players in this process are leukotrienes, which are potent lipid mediators. The biosynthesis and signaling of leukotrienes present attractive targets for anti-inflammatory drugs. Intriguingly, different isomers of ω-[(ω-arylalkyl)thienyl]alkanoic acids have been shown to selectively target different points in the leukotriene pathway.[1]
A pivotal study revealed that the relative orientation of the two side chains on the thiophene ring dictates whether the compound inhibits leukotriene A4 (LTA4) hydrolase or antagonizes the leukotriene B4 (LTB4) receptor.[1]
-
2,5-Isomers: Specific LTA4 Hydrolase Inhibitors: When the arylalkyl and alkanoic acid side chains are positioned at the 2 and 5 positions of the thiophene ring, the resulting isomers specifically exhibit LTA4 hydrolase inhibition.[1] LTA4 hydrolase is a bifunctional enzyme that catalyzes the final step in the synthesis of LTB4, a potent chemoattractant for neutrophils. By inhibiting this enzyme, the 2,5-isomers effectively block the production of a key pro-inflammatory mediator.
-
"Ortho-Isomers": Specific LTB4 Receptor Antagonists: In contrast, the "ortho-isomers" specifically inhibit the binding of LTB4 to its receptor.[1] This antagonistic action prevents LTB4 from initiating downstream signaling events that contribute to inflammation, such as leukocyte activation and chemotaxis.
-
3,5-Isomers: Dual Activity: The 3,5-isomers represent a fascinating case, displaying both LTA4 hydrolase inhibition and LTB4 receptor binding activities.[1] This dual mechanism of action could potentially offer a broader anti-inflammatory effect.
The following table summarizes the differential activities of these isomers:
| Isomer Configuration | Primary Biological Activity | Mechanism of Action |
| 2,5-Isomers | LTA4 Hydrolase Inhibition | Blocks the synthesis of LTB4 |
| "Ortho-Isomers" | LTB4 Receptor Antagonism | Prevents LTB4 from binding to its receptor |
| 3,5-Isomers | Dual Activity | Inhibits LTA4 hydrolase and antagonizes the LTB4 receptor |
The structural divergence leading to distinct biological activities is a compelling example of the importance of precise molecular architecture in drug design.
The Influence of Side-Chain Modifications
Beyond the substitution pattern on the thiophene ring, modifications to the side chains themselves can further fine-tune the biological activity. For instance, the length of the side chains is crucial for optimal inhibition or binding activity.[1] A particularly dramatic effect was observed when the carboxylic acid side chain was substituted at the alpha-position with one or two methyl groups. This modification substantially enhanced the LTB4 receptor binding activity, with the α,α-dimethyl derivative RP66153 being 20-fold more potent than its linear counterpart.[1]
Experimental Protocols for Assessing Biological Activity
To provide a practical context for the data presented, this section outlines standard experimental methodologies for evaluating the anti-inflammatory and related activities of thienylalkanoic acid isomers.
In Vitro Enzyme Inhibition Assay: LTA4 Hydrolase Activity
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of LTA4 hydrolase.
Methodology:
-
Enzyme Preparation: Recombinant human LTA4 hydrolase is purified to homogeneity.
-
Substrate Preparation: LTA4 is synthesized and stored under inert conditions to prevent degradation.
-
Assay Procedure:
-
The test compound (thienylalkanoic acid isomer) at various concentrations is pre-incubated with LTA4 hydrolase in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, LTA4.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the product, LTB4, is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Receptor Binding Assay: LTB4 Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the LTB4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the LTB4 receptor (e.g., from neutrophils or a recombinant cell line) are prepared.
-
Radioligand: A high-affinity radiolabeled LTB4 receptor antagonist (e.g., [3H]LTB4) is used.
-
Assay Procedure:
-
The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (thienylalkanoic acid isomer).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50 or Ki) is determined.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[2][3]
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or via another relevant route at various doses.
-
Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the hind paw of the animals.
-
Measurement of Edema: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a control group that received only the vehicle.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Isomer-dependent biological activity of thienylalkanoic acids.
Sources
- 1. Omega-[(omega-arylalkyl)thienyl]alkanoic acids: from specific LTA4 hydrolase inhibitors to LTB4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(2-Thienyl)butyric Acid in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing an assay for a small molecule like 4-(2-Thienyl)butyric acid (4-TBA), a critical aspect of validation is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison and experimental framework for conducting these essential studies.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its antigen.[] However, the reliability of these assays hinges on the antibody's ability to distinguish the target analyte from structurally similar molecules. Cross-reactivity occurs when an antibody binds to non-target molecules, which can lead to inaccurate quantification and false-positive results.[2][3]
This compound (4-TBA) is a monocarboxylic acid containing a thiophene group.[4][5][6][7] Its potential for structural similarity to other compounds necessitates a thorough evaluation of immunoassay cross-reactivity. This guide will walk you through the principles, experimental design, and data interpretation of a cross-reactivity study for 4-TBA using a competitive enzyme-linked immunosorbent assay (ELISA).
The Foundation: Understanding Competitive Immunoassays for Small Molecules
Small molecules like 4-TBA, often referred to as haptens, are typically not immunogenic on their own.[][8] To elicit an immune response and generate specific antibodies, they must be conjugated to a larger carrier protein.[][8][9][10][11]
The competitive immunoassay is the format of choice for detecting small molecules.[12][13][14][15][16] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Below is a diagram illustrating the principle of a competitive ELISA:
Caption: Competitive ELISA workflow for 4-TBA detection.
Experimental Design: A Rigorous Approach to Cross-Reactivity Assessment
A well-designed cross-reactivity study is a cornerstone of immunoassay validation.[17][18][19][20] The goal is to challenge the assay with a panel of structurally related compounds and quantify their potential to interfere with the detection of 4-TBA.
3.1. Selection of Cross-Reactants
The choice of potential cross-reactants is critical. A comprehensive panel should include:
-
Structural Analogs: Compounds with minor modifications to the thiophene ring, the butyric acid side chain, or both.
-
Metabolites: Known or potential metabolites of 4-TBA.
-
Structurally Unrelated Compounds: To serve as negative controls and demonstrate the assay's specificity.
Example Panel of Potential Cross-Reactants for 4-TBA:
| Compound Name | Structure | Rationale for Inclusion |
| This compound (4-TBA) | Thiophene ring with a butyric acid side chain at position 2. | Target Analyte |
| 3-(2-Thienyl)propionic acid | Thiophene ring with a propionic acid side chain at position 2. | Shorter alkyl chain |
| 5-(2-Thienyl)valeric acid | Thiophene ring with a valeric acid side chain at position 2. | Longer alkyl chain |
| 4-(3-Thienyl)butyric acid | Isomer with the butyric acid side chain at position 3 of the thiophene ring. | Positional isomer |
| Benzoic Acid | A simple aromatic carboxylic acid. | Structurally related aromatic acid |
| Cyclohexanecarboxylic acid | A non-aromatic cyclic carboxylic acid. | Negative control |
3.2. Determining Concentration Ranges
For each potential cross-reactant, a full dose-response curve should be generated. This involves preparing a series of dilutions to cover a wide range of concentrations. The concentration range should be sufficient to determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the maximum signal.[21][22]
Experimental Protocol: A Step-by-Step Guide to Competitive ELISA
The following protocol outlines a standard competitive ELISA for determining the cross-reactivity of an anti-4-TBA antibody.
4.1. Reagents and Materials
-
High-binding 96-well microplate
-
4-TBA conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) for coating
-
Anti-4-TBA primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
4-TBA standard and potential cross-reactants
-
Plate reader
4.2. Experimental Workflow
Caption: Step-by-step workflow for the competitive ELISA.
4.3. Detailed Procedure
-
Coating: Dilute the 4-TBA-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, prepare serial dilutions of the 4-TBA standard and each potential cross-reactant. Add a fixed, optimized concentration of the anti-4-TBA primary antibody to each dilution. Incubate for 1 hour at room temperature.
-
Incubation: After washing the blocked plate, transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the solutions and wash the plate three to five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the plate four to five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
5.1. Generating Dose-Response Curves
Plot the absorbance values against the logarithm of the concentration for 4-TBA and each potential cross-reactant. The resulting sigmoidal curves will demonstrate the competitive binding.
5.2. Calculating the IC50
The IC50 is the concentration of the analyte that produces 50% of the maximum inhibition. This value can be determined from the dose-response curve.[21][22][23][24][25]
5.3. Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:[2][26]
% Cross-Reactivity = (IC50 of 4-TBA / IC50 of Cross-Reactant) x 100
5.4. Interpreting the Results
The calculated percent cross-reactivity values provide a quantitative measure of the antibody's specificity.
Example Cross-Reactivity Data for an Anti-4-TBA Antibody:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 3-(2-Thienyl)propionic acid | 100 | 10% |
| 5-(2-Thienyl)valeric acid | 50 | 20% |
| 4-(3-Thienyl)butyric acid | 200 | 5% |
| Benzoic Acid | >10,000 | <0.1% |
| Cyclohexanecarboxylic acid | >10,000 | <0.1% |
In this example, the antibody shows the highest affinity for 4-TBA. It has some cross-reactivity with closely related analogs but negligible cross-reactivity with more structurally distinct compounds.
Conclusion: Ensuring Assay Integrity
Thorough cross-reactivity testing is a non-negotiable step in the validation of any immunoassay.[17][18][19][20] By systematically evaluating the binding of structurally related compounds, researchers can ensure the specificity and reliability of their assay for this compound. This rigorous approach is essential for generating accurate and defensible data in research, diagnostics, and drug development.
References
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. Synaptic Systems. [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]
-
Hapten-Carrier Conjugation. Creative Biolabs. [Link]
- Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. CoLab.
-
Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]
-
A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
-
Cross-reactivity. Wikipedia. [Link]
-
Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. MDPI. [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]
-
Immunological Cross-Reactivity. Diva-portal.org. [Link]
-
Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Assay Genie. [Link]
-
IC50 Determination. edX. [Link]
-
An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online. [Link]
-
Lateral flow immunoassays for antigens, antibodies and haptens detection. PubMed Central. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
Cross reactivity testing at Quansys Biosciences. Quansys Biosciences. [Link]
-
Competitive immunoassay formats. ResearchGate. [Link]
-
Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. ResearchGate. [Link]
-
Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. OPUS. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
IC50. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
This compound (C8H10O2S). PubChemLite. [Link]
-
This compound. Georganics. [Link]
-
This compound. precisionFDA. [Link]
-
Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. MDPI. [Link]
Sources
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 4. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H10O2S) [pubchemlite.lcsb.uni.lu]
- 6. This compound - High purity | EN [georganics.sk]
- 7. GSRS [precision.fda.gov]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules | CoLab [colab.ws]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 15. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nebiolab.com [nebiolab.com]
- 21. courses.edx.org [courses.edx.org]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
- 25. Making sure you're not a bot! [opus4.kobv.de]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic 4-(2-Thienyl)butyric Acid by NMR and MS
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, objective comparison and workflow for the definitive structural confirmation of synthetically derived 4-(2-Thienyl)butyric acid. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), grounded in rigorous experimental data and established scientific principles. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind our analytical choices, ensuring a self-validating and trustworthy methodology.
Introduction: The Imperative of Structural Verification in Synthesis
In the realm of chemical synthesis, particularly for intermediates in drug development, the aphorism "you get what you make" is only true if you can prove it. The successful synthesis of a target molecule like this compound, a key building block for various therapeutic agents, is merely the first step.[1][] Unambiguous confirmation of its covalent structure is paramount to ensure that subsequent reactions proceed as planned and that the final active pharmaceutical ingredient possesses the correct identity and purity.
While numerous analytical techniques exist for structural elucidation, a combination of NMR spectroscopy and Mass Spectrometry provides a powerful, orthogonal, and highly reliable approach.[3][4] NMR spectroscopy offers an unparalleled window into the molecule's carbon-hydrogen framework and the electronic environment of each atom, while MS provides definitive confirmation of the molecular weight and valuable clues about the structure through fragmentation analysis.[5][6] This guide will detail the practical application of these techniques, comparing their outputs to establish a conclusive structural proof.
The Analytical Workflow: A Self-Validating Process
Our approach is designed as a closed-loop, self-validating system. Each analytical step provides a piece of the puzzle, and the final proposed structure must be consistent with all collected data. Any discrepancy necessitates further investigation, either of the sample's purity or the initial synthetic outcome.
Caption: Overall workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7][8] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about their chemical environment, connectivity, and relative numbers.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can prevent the rapid exchange of the acidic -COOH proton, allowing for its observation.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate chemical shift referencing.[5]
-
Data Acquisition: Acquire the following spectra on a 300 MHz or higher field spectrometer:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
(Optional but Recommended) DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons.[7]
-
Data Interpretation: Decoding the Spectra
The expected structure of this compound contains distinct proton and carbon environments that should be clearly resolved in the NMR spectra.
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jchps.com [jchps.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
A Comparative Benchmarking Guide to the Synthesis of 4-(2-Thienyl)butyric Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project advancement. 4-(2-Thienyl)butyric acid, a significant building block in the development of various pharmaceuticals, presents a compelling case for methodological comparison.[1] This in-depth technical guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical evaluation of their respective protocols, performance metrics, and practical considerations.
The selection of a synthetic pathway is a strategic decision with far-reaching implications for yield, purity, scalability, cost-effectiveness, and environmental impact. This guide will delve into two prevalent methodologies for the synthesis of this compound: the Friedel-Crafts acylation route and the Grignard reagent approach. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document aims to equip scientists with the necessary insights to make informed decisions tailored to their specific research and development needs.
Unveiling the Synthetic Pathways: A Comparative Overview
The synthesis of this compound is predominantly achieved through a two-step process originating from thiophene. The initial step in both primary routes involves the formation of a keto-acid intermediate, 4-oxo-4-(2-thienyl)butyric acid, which is subsequently reduced to the final product. The divergence lies in the method of carbon-carbon bond formation to create this intermediate.
Route 1: The Classic Approach - Friedel-Crafts Acylation
This well-established method relies on the electrophilic aromatic substitution of thiophene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3] The resulting 4-oxo-4-(2-thienyl)butyric acid is then reduced to the desired product. The regioselectivity of the Friedel-Crafts acylation on the thiophene ring strongly favors substitution at the 2-position due to the superior stabilization of the cationic intermediate.[4]
Route 2: The Organometallic Alternative - Grignard Reaction
This pathway utilizes the nucleophilic character of a Grignard reagent. 2-Thienylmagnesium bromide, prepared from the reaction of 2-bromothiophene with magnesium, is reacted with succinic anhydride. This nucleophilic acyl substitution also yields the common intermediate, 4-oxo-4-(2-thienyl)butyric acid, which is then subjected to reduction. While detailed protocols for the 2-thienyl isomer are less prevalent in the literature compared to its 3-thienyl counterpart, the underlying principles of Grignard reactions are well-understood and readily applicable.[5]
Head-to-Head Comparison: Performance Metrics
| Parameter | Route 1: Friedel-Crafts Acylation & Wolff-Kishner Reduction | Route 2: Grignard Reaction & Reduction |
| Starting Materials | Thiophene, Succinic Anhydride, Aluminum Chloride, Hydrazine Hydrate, Potassium Hydroxide | 2-Bromothiophene, Magnesium, Succinic Anhydride, Reducing Agent (e.g., Hydrazine Hydrate) |
| Key Reaction Types | Electrophilic Aromatic Substitution, Nucleophilic Addition-Elimination | Nucleophilic Acyl Substitution, Nucleophilic Addition-Elimination |
| Reported Yield | ~85% for the reduction step | Generally moderate to good for this class of reaction; specific yield for the 2-thienyl isomer is not widely reported. |
| Reaction Conditions | Friedel-Crafts: Often requires stoichiometric Lewis acids, can be exothermic. Wolff-Kishner: High temperatures (180-200°C). | Grignard formation and reaction require strictly anhydrous conditions. |
| Key Advantages | High regioselectivity for the 2-position on thiophene. Well-documented and high-yielding reduction step. | Avoids the use of harsh and corrosive Lewis acids like AlCl₃. Milder conditions for the initial C-C bond formation. |
| Key Disadvantages | Use of stoichiometric, moisture-sensitive, and environmentally problematic AlCl₃.[6][7][8][9] High temperatures required for the Wolff-Kishner reduction. | The Grignard reagent is highly sensitive to moisture and air.[10] Preparation of the Grignard reagent is an additional step. |
| Scalability | Can be challenging due to the exothermic nature of the Friedel-Crafts reaction and the handling of large quantities of AlCl₃.[11] | Generally scalable, with careful control of anhydrous conditions. |
In-Depth Experimental Protocols
Route 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step synthesis first involves the formation of 4-oxo-4-(2-thienyl)butyric acid, followed by its reduction.
Step 1: Synthesis of 4-Oxo-4-(2-thienyl)butyric acid via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of aromatic compounds.
-
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate solution
-
Diethyl ether
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a solution of thiophene and succinic anhydride in nitrobenzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently heated to complete the reaction.
-
The reaction is quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
The product is extracted with diethyl ether. The organic layer is washed with water and a sodium carbonate solution to remove unreacted acid.
-
The ether is evaporated, and the nitrobenzene is removed by steam distillation.
-
The crude 4-oxo-4-(2-thienyl)butyric acid is purified by recrystallization.
-
Step 2: Wolff-Kishner Reduction of 4-Oxo-4-(2-thienyl)butyric acid
This protocol follows the Huang-Minlon modification of the Wolff-Kishner reduction.
-
Materials:
-
4-Oxo-4-(2-thienyl)butyric acid
-
Hydrazine hydrate (99%)
-
Potassium hydroxide pellets
-
Diethylene glycol
-
6N Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-oxo-4-(thiophen-2-yl)butyric acid (12.48 mmol) in diethylene glycol (30 mL).
-
Add hydrazine hydrate (45.9 mmol) and potassium hydroxide pellets (42.4 mmol).
-
Heat the reaction mixture to 180°C and maintain for 10 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Wash the aqueous layer with ether to remove impurities.
-
Acidify the aqueous layer with 6N hydrochloric acid and extract the product with ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-(thiophen-2-yl)butanoic acid. An 85% yield has been reported for this transformation.
-
Route 2: Grignard Reaction and Reduction
This route also proceeds through the 4-oxo-4-(2-thienyl)butyric acid intermediate.
Step 1: Synthesis of 4-Oxo-4-(2-thienyl)butyric acid via Grignard Reaction
This protocol is based on general procedures for the reaction of Grignard reagents with anhydrides.
-
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Succinic anhydride
-
1M Hydrochloric acid
-
-
Procedure:
-
Preparation of 2-Thienylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 2-bromothiophene in anhydrous ether or THF dropwise to initiate the reaction. Once initiated, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with Succinic Anhydride: Cool the Grignard reagent in an ice bath. Add a solution of succinic anhydride in anhydrous THF dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1M hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 4-oxo-4-(2-thienyl)butyric acid, which can be purified by recrystallization.
-
Step 2: Reduction of 4-Oxo-4-(2-thienyl)butyric acid
The reduction of the keto-acid intermediate can be carried out using the Wolff-Kishner reduction as described in Route 1, Step 2.
Visualizing the Synthetic Pathways
Caption: Friedel-Crafts Acylation and Subsequent Reduction.
Caption: Grignard Reaction and Subsequent Reduction.
Trustworthiness Through Data: Spectroscopic Validation
The identity and purity of the synthesized this compound and its intermediate can be confirmed through various spectroscopic techniques. The following data serve as a reference for validation.
-
¹H NMR (CDCl₃, δ, ppm): 11.5 (br s, 1H, COOH), 7.15 (dd, 1H), 6.93 (dd, 1H), 6.82 (m, 1H), 2.95 (t, 2H), 2.45 (t, 2H), 2.05 (m, 2H).[14]
-
¹³C NMR (CDCl₃, δ, ppm): 179.8, 142.1, 126.9, 124.6, 123.2, 33.4, 31.2, 24.9.
-
FT-IR (Neat, cm⁻¹): 2940 (O-H stretch, carboxylic acid), 1705 (C=O stretch), 1415, 1290, 700.[12]
4-Oxo-4-(2-thienyl)butyric acid [15]
-
¹H NMR (DMSO-d₆, δ, ppm): 12.1 (s, 1H, COOH), 8.0 (d, 1H), 7.8 (d, 1H), 7.2 (t, 1H), 3.2 (t, 2H), 2.6 (t, 2H).
-
¹³C NMR (DMSO-d₆, δ, ppm): 192.8, 173.9, 144.3, 133.7, 132.0, 128.4, 32.8, 27.7.
-
FT-IR (KBr, cm⁻¹): 3100 (O-H stretch), 1700 (C=O, acid), 1660 (C=O, ketone).
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable methods for the synthesis of this compound. The choice between these routes is a nuanced decision that hinges on the specific priorities of the research or production campaign.
The Friedel-Crafts acylation followed by Wolff-Kishner reduction is a well-documented and high-yielding route, with a reported yield of 85% for the reduction step. Its primary drawback is the reliance on stoichiometric amounts of aluminum chloride, a corrosive and environmentally taxing reagent.[6][7][8][9] The high temperatures of the Wolff-Kishner reduction may also be a limiting factor for some laboratory setups.
The Grignard reaction presents a milder alternative for the initial carbon-carbon bond formation, avoiding the use of strong Lewis acids. This can be advantageous when working with sensitive substrates. However, the stringent requirement for anhydrous conditions to handle the moisture-sensitive Grignard reagent demands careful experimental technique. While specific yield data for the 2-thienyl isomer is not as readily available, the general success of this reaction class suggests it is a promising alternative.
For large-scale industrial production where high yields are paramount and the infrastructure for handling hazardous materials is in place, the Friedel-Crafts route may be preferred. For smaller-scale laboratory synthesis, where milder conditions and the avoidance of problematic reagents are a priority, the Grignard route warrants strong consideration. Further optimization and detailed yield analysis of the Grignard synthesis of this compound would be a valuable contribution to the field, enabling a more direct quantitative comparison.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. [Link]
-
ZFIN. ChEBI: 4-oxo-4-(2-thienyl)butyric acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]
-
Biological Magnetic Resonance Bank. bmse000402 Butyric Acid. [Link]
-
PEARL. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
-
Trade Science Inc. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
PubMed. Environmental effects of aluminium. [Link]
- Google Patents.
-
St. John's University. 4-Oxo-4-(2-thienyl)butyric acid, min 97%, 1 gram. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
YouTube. How to make Butyric Acid (Grignard Reaction). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Quora. What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. [Link]
-
PubMed. Chronic aluminium chloride exposure induces redox imbalance, metabolic distress, DNA damage, and histopathologic alterations in Wistar rat liver. [Link]
-
The Scipub. Biochemical Study on Brain Oxidative Stress induced by Aluminum Chloride. [Link]
-
Allen. JEE Main Chemistry Syllabus 2026. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
-
Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]
-
ResearchGate. (PDF) COMPARATIVE STUDY BETWEEN THE TOXICITY OF ALUMINIUM CHLORIDE AND MERCURIC CHLORIDE ON BIOCHEMICAL MARKERS AND LIPID PROFILES IN WISTAR RATS. [Link]
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Environmental effects of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic aluminium chloride exposure induces redox imbalance, metabolic distress, DNA damage, and histopathologic alterations in Wistar rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(4653-11-6) 1H NMR [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ZFIN ChEBI: 4-oxo-4-(2-thienyl)butyric acid [zfin.org]
A Comparative Guide: Evaluating 4-(2-Thienyl)butyric Acid as a Novel Alternative to 4-Phenylbutyric Acid for Endoplasmic Reticulum Stress Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic Reticulum (ER) stress is a critical factor in the pathogenesis of numerous diseases, making the development of effective ER stress inhibitors a significant therapeutic goal. 4-phenylbutyric acid (4-PBA) is a well-documented chemical chaperone that alleviates ER stress, though its application can be limited by the high doses required. This guide explores the potential of a structural analog, 4-(2-Thienyl)butyric acid, as a novel alternative. We first establish the benchmark activity of 4-PBA, detailing its mechanisms of action and its impact on the Unfolded Protein Response (UPR). Subsequently, we address the current knowledge gap for this compound, which, despite its structural similarity, has not been characterized in the context of ER stress. This guide provides a comprehensive, field-proven experimental framework designed to rigorously evaluate and compare the efficacy of this compound against 4-PBA, enabling researchers to systematically investigate its potential as a next-generation ER stress inhibitor.
Introduction: The Challenge of Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity. This disruption leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.
To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR is orchestrated by three ER-transmembrane sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α): The most conserved UPR sensor, which, upon activation, exhibits endoribonuclease activity.[3][4][5]
-
PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α).[6][7][8][9]
-
ATF6 (Activating transcription factor 6): A transcription factor that is cleaved in the Golgi apparatus upon ER stress.[]
Initially, the UPR aims to restore ER homeostasis (proteostasis) by reducing the protein load and increasing the folding capacity. However, if the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response, triggering cell death.[6][8] This dual role makes the UPR a critical determinant of cell fate and a key player in diseases ranging from neurodegeneration and metabolic disorders to cancer.
The Benchmark: 4-Phenylbutyric Acid (4-PBA) as an ER Stress Inhibitor
4-Phenylbutyric acid (4-PBA) is an FDA-approved drug and a well-characterized small molecule inhibitor of ER stress. Its therapeutic effects are attributed to a dual mechanism of action.
Mechanism of Action
-
Chemical Chaperone: 4-PBA acts as a low molecular weight chaperone. Its hydrophobic phenyl group is thought to interact with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation and stabilizing them to facilitate proper folding. This action directly reduces the load of unfolded proteins, thereby alleviating the initial trigger of ER stress.
-
Histone Deacetylase (HDAC) Inhibitor: 4-PBA is also a known inhibitor of histone deacetylases. While this activity is central to its use in other therapeutic areas, it may also contribute to its effects on proteostasis by altering the transcriptional landscape of genes involved in cellular stress responses.
Impact on UPR Signaling Pathways
By reducing the burden of misfolded proteins, 4-PBA effectively dampens the activation of all three UPR sensor pathways. Experimental evidence consistently shows that treatment with 4-PBA leads to:
-
Decreased phosphorylation of PERK and its substrate eIF2α.
-
Reduced splicing of XBP1 mRNA, a downstream target of IRE1α.
-
Decreased cleavage and activation of ATF6.
-
Downregulation of pro-apoptotic UPR targets like C/EBP homologous protein (CHOP).
-
Reduced expression of the master ER chaperone GRP78/BiP (as the cell perceives the stress has been resolved).
The Candidate: Rationale for Evaluating this compound
While 4-PBA is an effective tool, the exploration of structural analogs is a proven strategy in drug development to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This compound presents a compelling candidate for evaluation.
Structural Comparison
This compound is a close structural analog of 4-PBA, where the phenyl ring is replaced by a bioisosteric thiophene ring.[] This substitution maintains the core structure of a hydrophobic aromatic ring connected to a butyric acid tail, which is crucial for the known mechanisms of 4-PBA. The thiophene ring introduces different electronic properties and potential for new interactions, which could modulate its biological activity.
Known Biological Activity
To date, the biological activity of this compound is not well-characterized in the context of ER stress. It has been primarily used as a chemical intermediate for the synthesis of other molecules, such as potential anti-diabetic agents and calpain inhibitors.[3] One study noted that the compound induces time- and concentration-dependent cytotoxicity in isolated rat renal cells, a mechanism involving oxidative stress and mitochondrial dysfunction.[4][6] This highlights the critical need for a systematic evaluation of its efficacy and therapeutic window as an ER stress inhibitor.
Proposed Experimental Framework for Comparative Evaluation
To objectively assess this compound as a viable alternative to 4-PBA, a rigorous, stepwise experimental approach is required. The following framework provides detailed, self-validating protocols designed to compare the two compounds directly.
Protocol 1: Cell Culture and Induction of ER Stress
-
Causality: The choice of both the cell line and the stress-inducing agent is critical for modeling a relevant disease context. Tunicamycin (inhibits N-linked glycosylation) and Thapsigargin (inhibits the SERCA pump, disrupting Ca2+ homeostasis) induce ER stress through distinct mechanisms, ensuring that the observed effects of the test compounds are not pathway-specific.
-
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver carcinoma cells or SH-SY5Y human neuroblastoma cells) in 6-well or 12-well plates. Culture until cells reach 70-80% confluency.
-
Compound Pre-treatment: Pre-treat cells for 1-2 hours with a range of concentrations of 4-PBA (e.g., 1-10 mM) or this compound (start with a similar range, to be refined in Protocol 2). Include a vehicle-only control (e.g., sterile water or DMSO).
-
ER Stress Induction: Add an ER stress inducer to the media. Optimal concentrations and times should be determined empirically for each cell line, but common starting points are Tunicamycin (1-5 µg/mL) or Thapsigargin (100-300 nM) for 6-24 hours.
-
Control Groups: Ensure the inclusion of the following controls:
-
Untreated (vehicle only, no stressor)
-
Stressor only (vehicle + stressor)
-
4-PBA only (no stressor)
-
This compound only (no stressor)
-
-
Protocol 2: Cell Viability Assay (MTT)
-
Causality: This step is essential to distinguish between genuine ER stress inhibition and simple cytotoxicity. A compound that kills cells will trivially show a reduction in ER stress markers. This protocol establishes the non-toxic working concentration range for each compound.
-
Methodology:
-
Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with a broad range of concentrations of 4-PBA and this compound for the maximum duration of the planned experiment (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measurement: Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle-only control. Use only non-toxic concentrations for subsequent mechanistic studies.
-
Protocol 3: Western Blot Analysis of UPR Markers
-
Causality: Western blotting provides a direct measure of the protein-level changes in the key nodes of the UPR pathways. This allows for a quantitative comparison of how effectively each compound mitigates the stress signals.
-
Methodology:
-
Cell Lysis: After treatment (as per Protocol 1), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
PERK Pathway: p-PERK, p-eIF2α, ATF4, CHOP
-
IRE1α Pathway: p-IRE1α, XBP1s
-
General Stress: GRP78/BiP
-
Loading Control: GAPDH or β-Actin
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Protocol 4: Quantitative RT-PCR for UPR Target Gene Expression
-
Causality: This protocol assesses the transcriptional output of the UPR. A reduction in the mRNA levels of UPR target genes indicates that the upstream signaling has been effectively attenuated.[2] This complements the protein-level data from Western blotting.
-
Methodology:
-
RNA Extraction: Following treatment (as per Protocol 1), lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix (e.g., SYBR Green) and specific primers for target genes:
-
HSPA5 (encodes GRP78)
-
DDIT3 (encodes CHOP)
-
Spliced XBP1 (using primers that specifically amplify the spliced variant)
-
Housekeeping gene (e.g., GAPDH or ACTB)
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the "stressor only" group.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear, direct comparison.
Table 1: Comparative Efficacy of 4-PBA and this compound on UPR Marker Protein Expression
| Treatment Group | GRP78 (Fold Change) | p-eIF2α/eIF2α Ratio | CHOP (Fold Change) | XBP1s (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Stressor Only | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Stressor + 4-PBA | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Stressor + 4-TBA | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
(Data presented as mean fold change ± standard deviation relative to the vehicle control, n=3)
Interpretation of Potential Outcomes:
-
Superior Efficacy: If this compound shows a significantly greater reduction in ER stress markers at lower concentrations than 4-PBA, it warrants further investigation as a more potent alternative.
-
Equivalent Efficacy: If both compounds perform similarly, this compound may still offer advantages in terms of synthesis, cost, or pharmacokinetic properties that would require further study.
-
Inferior Efficacy or Increased Toxicity: If the compound is less effective or shows a narrow therapeutic window, it may be a less promising candidate than 4-PBA.
Conclusion and Future Directions
This guide provides the established mechanistic background of 4-phenylbutyric acid and a comprehensive, actionable framework to evaluate this compound as a novel ER stress inhibitor. The provided protocols are designed to generate robust, comparable data on the efficacy and mechanism of this promising analog.
Successful outcomes from this experimental framework would justify advancing the investigation to include:
-
HDAC Inhibition Assays: To determine if this compound shares the dual-mechanism of 4-PBA.
-
In Vivo Studies: Evaluation in animal models of ER stress-related diseases.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically comparing this novel candidate against the established benchmark, the scientific community can accelerate the discovery of more potent and effective therapeutics for a wide range of debilitating diseases underpinned by ER stress.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
Sources
- 1. This compound | 4653-11-6 [chemicalbook.com]
- 2. 4-(2-チエニル)酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | The role and mechanism of butyrate in the prevention and treatment of diabetic kidney disease [frontiersin.org]
- 4. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4653-11-6 [m.chemicalbook.com]
- 6. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Senior Application Scientist's Guide to Quantitative Analysis of Short-Chain Fatty Acids by HPLC-MS/MS
Short-chain fatty acids (SCFAs), such as butyric acid, are pivotal metabolites produced by the gut microbiota that play a significant role in host health and disease.[1][2][3] Their accurate quantification in complex biological matrices is crucial for researchers in fields ranging from immunology and metabolic diseases to drug development. This guide provides an in-depth comparison of analytical strategies for SCFA quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), focusing on butyric acid, and offers a validated, step-by-step protocol for reliable and sensitive analysis.
Historically, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) has been a common method for SCFA analysis.[4][5] However, GC-based methods often require derivatization to improve the volatility of SCFAs and can involve lengthy run times.[5][6] More recently, HPLC-MS/MS has gained prominence due to its high sensitivity, specificity, and potential for higher throughput.[2][7][8]
A primary challenge in analyzing SCFAs with HPLC-MS/MS is their inherent chemical properties: they are highly polar, have low molecular weights, and exhibit poor retention on conventional reversed-phase columns, along with inefficient ionization.[7] To overcome these hurdles, two main strategies have emerged: direct analysis under specific chromatographic conditions and, more commonly, chemical derivatization.
Comparison of Analytical Approaches: Derivatization vs. Direct Injection
The decision to use derivatization is a critical juncture in method development for SCFA analysis. This choice significantly impacts sensitivity, chromatographic performance, and sample preparation complexity.
| Feature | Direct Injection | Derivatization |
| Principle | Analysis of underivatized SCFAs, often requiring specialized columns or harsh mobile phases.[7] | Chemical modification of SCFAs to enhance chromatographic retention and ionization efficiency.[7][9] |
| Pros | - Simpler sample preparation. - Reduced risk of artifacts from derivatization reactions. | - Significantly increased sensitivity (up to three orders of magnitude).[1] - Improved chromatographic separation, including for isomers.[1][10] - Better retention on standard reversed-phase columns.[7][11] |
| Cons | - Lower sensitivity. - Poor retention and peak shape on standard C18 columns.[7] - Potential for ion suppression from matrix components. | - More complex and time-consuming sample preparation.[12] - Potential for incomplete derivatization or side reactions. - Requires careful optimization of reaction conditions.[11] |
| Common Derivatization Reagents | N/A | - 3-Nitrophenylhydrazine (3-NPH): Widely used, stable derivatives, good for negative ion mode.[3][10] - O-benzylhydroxylamine (O-BHA): Good for isomeric separation, facile reaction.[6] - N-(4-(aminomethyl)benzyl)aniline (4-AMBA): Allows for stable isotope labeling for improved quantification.[1] - Girard's Reagent T (GT): Provides a permanent cationic charge, enhancing ionization.[9] |
Expert Insight: While direct injection offers a simpler workflow, the significant gains in sensitivity and chromatographic performance afforded by derivatization make it the superior choice for most research and clinical applications where accurate quantification of low-abundance SCFAs is critical. The use of stable isotope-labeled internal standards is highly recommended to control for variability in both the derivatization process and matrix effects.[13][14][15]
Recommended Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3-NPH) followed by HPLC-MS/MS
This protocol details a robust and sensitive method for the quantification of SCFAs, including butyric acid, in fecal samples. The use of 3-NPH as a derivatization agent is well-established and provides stable derivatives suitable for negative ion mode ESI-MS/MS analysis.[3][7][10]
Experimental Workflow Diagram
Caption: Workflow for SCFA analysis.
Step-by-Step Methodology
1. Sample Preparation and Extraction:
-
Rationale: Proper sample handling is critical to prevent changes in SCFA concentrations.[14] Homogenization ensures a representative sample, and the addition of stable isotope-labeled internal standards at the earliest stage corrects for analyte loss during sample processing and for matrix effects during ionization.[13][15]
-
Protocol:
-
Weigh approximately 50 mg of frozen fecal sample.
-
Add 1 mL of sterile water and homogenize thoroughly.
-
Spike the homogenate with a mixture of stable isotope-labeled internal standards (e.g., 13C-butyric acid).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) after acidification with hydrochloric acid.[4]
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
2. Derivatization with 3-NPH:
-
Rationale: Derivatization with 3-NPH converts the SCFAs into their 3-nitrophenylhydrazone forms, which are more hydrophobic and ionize efficiently in negative ESI mode.[3][16][17] The reaction conditions are optimized for efficient and reproducible derivatization.
-
Protocol:
-
Reconstitute the dried extract in 50 µL of a 50:50 (v/v) water/acetonitrile solution.
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[17]
-
Incubate the mixture at 40°C for 30 minutes with constant shaking.[16][17]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[16][17]
-
3. HPLC-MS/MS Analysis:
-
Rationale: Reversed-phase chromatography is used to separate the derivatized SCFAs based on their hydrophobicity. A C18 column is suitable for this purpose. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[9][15]
-
Protocol:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 Å, 3 µm, 3 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to separate the SCFA derivatives. For example, a 6-minute gradient from 5% to 80% Mobile Phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for each SCFA derivative and its corresponding internal standard in MRM mode.
-
Quantitative Data Summary
The following table provides typical performance characteristics for the described method.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LLOQ (nM) | Linearity (R²) |
| Acetic Acid | ~2.5 | 194.1 > 137.1 | 500 | > 0.99 |
| Propionic Acid | ~3.2 | 208.1 > 137.1 | 100 | > 0.99 |
| Butyric Acid | ~4.1 | 222.1 > 137.1 | 50 | > 0.99 |
| Isobutyric Acid | ~3.9 | 222.1 > 179.1 | 50 | > 0.99 |
| Valeric Acid | ~5.0 | 236.1 > 137.1 | 50 | > 0.99 |
LLOQ (Lower Limit of Quantification) and linearity values are representative and may vary based on the specific instrumentation and matrix.[18]
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of short-chain fatty acids, particularly butyric acid, HPLC-MS/MS with a derivatization strategy offers a robust and reliable analytical solution. The presented protocol, utilizing 3-NPH derivatization, provides a validated framework for achieving high-quality quantitative data from complex biological matrices. The key to success lies in meticulous sample preparation, the use of appropriate internal standards, and careful optimization of both the derivatization and LC-MS/MS parameters. This approach enables a deeper understanding of the role of SCFAs in health and disease, ultimately supporting the development of novel therapeutic interventions.
References
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Zheng, Z., et al. (2019). Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids. Analytica Chimica Acta, 1079, 80-89. Retrieved January 9, 2026, from [Link]
-
How to Analyze SCFAs from Feces for Multi-Omic Research. (2025, June 17). Inviblog. Retrieved January 9, 2026, from [Link]
-
Gadaleta, R. M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1124144. Retrieved January 9, 2026, from [Link]
-
Song, J., et al. (2021). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. Journal of Chromatography B, 1179, 122845. Retrieved January 9, 2026, from [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Retrieved January 9, 2026, from [Link]
-
Jaochico, A., et al. (2019). A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Bioanalysis, 11(8), 745-758. Retrieved January 9, 2026, from [Link]
-
Zeng, X., & Cao, Y. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography A, 1545, 49-56. Retrieved January 9, 2026, from [Link]
-
Fellows, R., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites, 13(11), 1109. Retrieved January 9, 2026, from [Link]
-
Tofani, R., et al. (2023). Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study. International Journal of Molecular Sciences, 24(2), 1435. Retrieved January 9, 2026, from [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024, August 20). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Gadaleta, R. M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14. Retrieved January 9, 2026, from [Link]
-
Gadaleta, R. M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1124144. Retrieved January 9, 2026, from [Link]
-
Kim, J., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 173. Retrieved January 9, 2026, from [Link]
-
Gadaleta, R. M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14. Retrieved January 9, 2026, from [Link]
-
Chan, A., et al. (2017). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 12(4), e0176313. Retrieved January 9, 2026, from [Link]
-
Chan, A., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. Retrieved January 9, 2026, from [Link]
-
Kiran, R., et al. (2012). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Journal of Food Science and Technology, 49(6), 743-748. Retrieved January 9, 2026, from [Link]
-
Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules, 9(10), 553. Retrieved January 9, 2026, from [Link]
-
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. Retrieved January 9, 2026, from [Link]
-
How to prepare fecal sample for measuring short chain fatty acids, is it necessary to derivatization?. (2016, June 9). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Han, J., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. Retrieved January 9, 2026, from [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). NIH. Retrieved January 9, 2026, from [Link]
-
Kiran, R., et al. (2012). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Journal of Food Science and Technology, 49(6), 743-748. Retrieved January 9, 2026, from [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi. Retrieved January 9, 2026, from [Link]
-
Kiran, R., et al. (2012). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Journal of Food Science and Technology, 49(6), 743-748. Retrieved January 9, 2026, from [Link]
-
High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids. (n.d.). Springer Nature Experiments. Retrieved January 9, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). NIH. Retrieved January 9, 2026, from [Link]
-
(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 30). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). Bioanalysis, 11(8), 745-758. Retrieved January 9, 2026, from [Link]
Sources
- 1. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.invitek.com [blog.invitek.com]
- 5. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 17. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for Butyric Acid and Its Salts
For researchers, scientists, and drug development professionals, the accurate quantification of butyric acid and its salts is paramount. As a key short-chain fatty acid (SCFA), butyric acid is a critical analyte in fields ranging from gut microbiome research to pharmaceutical formulation. This guide provides an in-depth comparison of the primary analytical techniques, grounded in scientific principles and regulatory standards, to empower you to select and validate the most appropriate method for your application.
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[1] This guide is structured to provide not just the "how," but the critical "why" behind methodological choices, ensuring a robust and reliable analytical outcome.
Foundational Principles: The Regulatory Landscape
Before delving into specific methodologies, it is crucial to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines. Specifically, the ICH Q2(R1) and the recently updated Q2(R2) guidelines offer a framework for validating analytical procedures.[2][3][4][5][6][7] These guidelines are adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10]
The core validation characteristics that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Core Methodologies: A Comparative Analysis of GC and HPLC
The two most prominent techniques for the analysis of butyric acid and its salts are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two powerful methods depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC): The Traditional Workhorse
GC is a well-established and robust technique for the analysis of volatile compounds like butyric acid.[11][12] Due to its inherent volatility, butyric acid is well-suited for GC analysis. However, a critical consideration for GC is the need for derivatization.
The "Why" of Derivatization: Direct injection of free fatty acids like butyric acid onto a GC column can lead to poor peak shape (tailing) and low response due to their polarity and potential for adsorption onto the column. Derivatization converts the polar carboxyl group into a less polar, more volatile ester (e.g., methyl or silyl esters), resulting in sharper peaks and improved chromatographic performance.[13][14] Common derivatizing agents include:
-
BF3-Methanol/HCl-Methanol: For the formation of fatty acid methyl esters (FAMEs).[13]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): For the formation of trimethylsilyl (TMS) derivatives.[13]
Typical GC Workflow:
Caption: A typical workflow for the analysis of butyric acid by Gas Chromatography.
Detection Systems:
-
Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for hydrocarbons.[11]
-
Mass Spectrometry (MS): Offers higher specificity and structural information, which can be invaluable for complex matrices.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC has emerged as a powerful alternative to GC for fatty acid analysis, particularly for non-volatile or thermally sensitive compounds.[12][15][16] For butyric acid and its salts, HPLC offers the significant advantage of often not requiring derivatization, simplifying sample preparation.[17]
The "Why" of Direct Analysis: By selecting an appropriate reversed-phase column (e.g., C18) and an acidic mobile phase, butyric acid can be retained and separated in its free acid form.[18][19][20] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
Typical HPLC Workflow:
Caption: A streamlined workflow for the analysis of butyric acid by High-Performance Liquid Chromatography.
Detection Systems:
-
UV Detector: Butyric acid has a weak chromophore, so detection is typically performed at low UV wavelengths (e.g., 210 nm).[21]
-
Mass Spectrometry (MS): Provides superior sensitivity and selectivity, especially for complex samples.
Head-to-Head Comparison: Performance Data
The following table summarizes typical validation parameters for both GC and HPLC methods for the analysis of butyric acid and its salts. It is important to note that these values can vary depending on the specific instrumentation, column, and sample matrix.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999[22][23][24] | > 0.999[21][25] |
| Precision (RSD%) | < 2%[23][26][27] | < 1%[21] |
| Accuracy (Recovery %) | 98-102%[22][23][24] | 97-103%[21] |
| LOD | ~0.01% of total fat[22][23][24] | ~5 µg/mL[28] |
| LOQ | ~0.10% of total fat[22][23][24] | ~15 µg/mL[28] |
A direct comparison of GC and HPLC for fatty acid analysis has shown that both methods can provide good precision and recovery.[29] The choice often comes down to the specific requirements of the analysis. For instance, when a large number of fatty acids need to be analyzed, GC may be more suitable.[29]
Experimental Protocols: A Practical Guide
The following are example protocols for the analysis of butyric acid and its salts by GC and HPLC. These should be considered as starting points and may require optimization for your specific application.
GC-FID Protocol for Butyric Acid
This protocol is based on a common method involving the derivatization of butyric acid to its methyl ester.
1. Sample Preparation:
- Accurately weigh the sample containing butyric acid or its salt.
- For solid samples, perform a suitable extraction (e.g., liquid-liquid extraction with an organic solvent).
- For liquid samples, an aliquot can be taken directly.
2. Derivatization (Methylation):
- To the extracted sample, add a known amount of an internal standard (e.g., valeric acid).[22]
- Add 0.5 N methanolic NaOH and reflux for approximately 5-10 minutes.[22]
- Add boron trifluoride (BF3) in methanol and boil for another 2 minutes.[22]
- Add n-heptane and boil for 1 minute to extract the fatty acid methyl esters (FAMEs).[22]
- Add saturated sodium chloride solution, shake vigorously, and allow the layers to separate.[22]
- Collect the upper n-heptane layer for GC analysis.
3. GC-FID Conditions:
- Column: A polar capillary column (e.g., DB-WAX or similar).
- Injector Temperature: 250°C.
- Detector Temperature: 300°C.[30]
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.[30]
- Carrier Gas: Helium or Nitrogen.
- Injection Volume: 1 µL.
4. Validation:
- Prepare a calibration curve using standard solutions of butyric acid methyl ester.
- Perform validation experiments as outlined in the ICH guidelines.
HPLC-UV Protocol for Sodium Butyrate
This protocol is suitable for the direct analysis of sodium butyrate in a pharmaceutical formulation.
1. Sample Preparation:
- Accurately weigh and transfer the sample (e.g., powdered tablets) into a volumetric flask.
- Dissolve the sample in the mobile phase and sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 µm filter prior to injection.[18]
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
- Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1% phosphoric acid solution) and acetonitrile (e.g., 80:20 v/v).[18][31]
- Flow Rate: 1.0 mL/min.[18][31]
- Column Temperature: 30°C.[18][31]
- Detection Wavelength: 210 nm.[21]
- Injection Volume: 20 µL.[18][31]
3. Validation:
- Prepare a calibration curve using standard solutions of sodium butyrate.
- Conduct validation studies according to ICH guidelines.
Concluding Remarks: A Scientifically-Grounded Decision
The choice between GC and HPLC for the analysis of butyric acid and its salts is a nuanced one, driven by the specific analytical challenge.
-
GC is a highly sensitive and cost-effective method, particularly well-suited for volatile fatty acids. However, the requirement for derivatization adds a layer of complexity to the sample preparation.
-
HPLC offers the advantage of simpler sample preparation, often allowing for direct analysis. This can be particularly beneficial in high-throughput environments.
Ultimately, a robust and reliable analytical method is one that is thoroughly validated and fit for its intended purpose. By understanding the underlying principles of each technique and adhering to the rigorous standards set forth by regulatory bodies, researchers can ensure the integrity and accuracy of their data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
MDPI. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (2015). How can I derive butyric acid (C4) and caproic acid (C6) for gas chromathogaghy?. [Link]
-
Aurigene Pharmaceutical Services. A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. [Link]
- Google Patents. (2014).
- Google Patents.
-
Mahidol University. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
Royal Society of Chemistry. (2015). Separation of acetone and butyric acid for simultaneous analysis of sugars, volatile fatty acids, acetone and alcohols by HPLC using flow programming. [Link]
-
ResearchGate. (2017). Mobile phase for determination of butyric acid by HPLC?. [Link]
-
PubMed Central. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. [Link]
-
ResearchGate. Chromatogram of standard butyric acid concentrations by gas.... [Link]
-
SIELC Technologies. Separation of Sodium butyrate on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023). Analytical Method Development and Validation: Calcium Butyrate. [Link]
-
ResearchGate. (2024). (PDF) A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. [Link]
-
Digital Commons @ EMU. On-trap derivatization of short-chain fatty acids. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
National Institutes of Health. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
Bohrium. (2022). development-and-method-validation-of-butyric-acid-and-milk-fat-analysis-in-butter-blends-and-blended-milk-products-by-gc-fid. [Link]
-
PubMed. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
MDPI. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
DSpace Repository. Extraction and derivatization of some short chain fatty acids and their determination in fruit juices and fermented dairy products using gas chromatography. [Link]
-
MDPI. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]
-
OUCI. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. [Link]
-
PubMed. (2004). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps. [Link]
-
Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 17. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers | MDPI [mdpi.com]
- 18. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Sodium butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. aurigeneservices.com [aurigeneservices.com]
- 22. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]
- 23. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 24. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 25. researchgate.net [researchgate.net]
- 26. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 28. mdpi.com [mdpi.com]
- 29. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
A Comparative Analysis of 4-Phenylbutyric Acid in Maintaining Proteostasis: A Guide for Researchers
In the intricate cellular landscape, maintaining protein homeostasis, or proteostasis, is paramount for cell survival and function. The endoplasmic reticulum (ER) serves as the primary site for the folding and maturation of a significant portion of the proteome. Perturbations in this delicate process lead to an accumulation of misfolded proteins, a condition known as ER stress, which activates a complex signaling network termed the Unfolded Protein Response (UPR). Chronic ER stress is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. Consequently, therapeutic strategies aimed at restoring proteostasis are of immense scientific interest.
This guide provides a comprehensive comparative analysis of 4-phenylbutyric acid (4-PBA), a low-molecular-weight chemical chaperone, in its capacity to maintain proteostasis. We will delve into its mechanisms of action, compare its efficacy with other proteostasis regulators, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize 4-PBA in their experimental paradigms.
The Multifaceted Role of 4-PBA in Proteostasis
4-Phenylbutyric acid is an aromatic fatty acid that has been clinically approved for the treatment of urea cycle disorders.[1] Beyond this primary indication, a growing body of evidence highlights its role as a potent modulator of proteostasis.[2]
Mechanism of Action: A Tale of Two Activities
The therapeutic effects of 4-PBA in the context of proteostasis are primarily attributed to two distinct, yet potentially synergistic, mechanisms:
-
Chemical Chaperone Activity: 4-PBA is proposed to act as a chemical chaperone by interacting with the exposed hydrophobic regions of misfolded proteins.[1] This interaction is thought to stabilize folding intermediates, prevent their aggregation, and facilitate their proper conformation, thereby alleviating the burden on the ER's folding machinery.[1]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is also a known inhibitor of histone deacetylases.[1] By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of molecular chaperones and other components of the proteostasis network. However, some studies suggest that its primary neuroprotective effects stem from its chaperone activity rather than its HDAC inhibitory function.[3]
A dissenting view proposes that 4-PBA's primary mechanism for alleviating ER stress is through weak inhibition of mRNA translation, which reduces the overall protein load on the ER, rather than directly promoting protein folding.[4][5] This highlights the need for further investigation to fully elucidate its mode of action.
Attenuation of ER Stress and the Unfolded Protein Response
The accumulation of misfolded proteins in the ER triggers the UPR, which is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. 4-PBA has been shown to modulate all three branches of the UPR.
-
PERK Pathway: 4-PBA has been shown to decrease the phosphorylation of PERK and its downstream target eIF2α, leading to a reduction in the translation of ATF4 and subsequently the pro-apoptotic factor CHOP.[6][7]
-
IRE1α Pathway: 4-PBA can mitigate the TNFα-induced phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA.[8][9] Studies have shown a significant reduction in the ratio of phosphorylated IRE1α to total IRE1α, with a mean percent change of approximately 50% in human airway smooth muscle cells treated with 4-PBA.[8]
-
ATF6 Pathway: 4-PBA has been demonstrated to inhibit the cleavage of ATF6, a key step in its activation, thereby reducing the expression of its target genes, including ER chaperones.[7][10]
Comparative Efficacy of 4-PBA and Other Proteostasis Regulators
A critical aspect of evaluating any therapeutic agent is to compare its performance against existing alternatives. Here, we compare 4-PBA with other well-known chemical chaperones and ER stress inhibitors.
| Therapeutic Agent | Mechanism of Action | Key Experimental Findings | References |
| 4-Phenylbutyric Acid (4-PBA) | Chemical chaperone, HDAC inhibitor, potential translation inhibitor | Reduces phosphorylation of PERK and IRE1α, inhibits ATF6 cleavage, decreases expression of GRP78 and CHOP.[6][7][11] | [6][7][11] |
| Tauroursodeoxycholic Acid (TUDCA) | Chemical chaperone (bile acid) | In some in vitro models, more effectively mitigates protein aggregation than 4-PBA.[12] Activates the PERK-eIF2α-ATF4 arm of the UPR.[13] | [12][13] |
| Salubrinal | Selective inhibitor of eIF2α dephosphorylation | Prolongs eIF2α phosphorylation, leading to translational attenuation and increased expression of ATF4 and CHOP. | |
| Guanabenz | α2-adrenergic agonist, selectively inhibits GADD34/PP1c phosphatase complex | Prolongs eIF2α phosphorylation, similar to Salubrinal, leading to reduced protein synthesis. Antagonizes tunicamycin-induced ER stress markers.[14] | [14] |
Table 1: Comparative Analysis of Proteostasis Regulators.
Experimental Protocols for Assessing the Efficacy of 4-PBA
To rigorously evaluate the therapeutic effects of 4-PBA, standardized and validated experimental protocols are essential. The following section provides detailed methodologies for key assays.
Assessment of Protein Aggregation: Thioflavin T Assay
The Thioflavin T (ThT) assay is a widely used method to quantify the formation of amyloid-like fibrils, a common feature of protein aggregation.
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.
Protocol:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water. Filter the solution through a 0.2 µm syringe filter.
-
Preparation of Working Solution: Dilute the ThT stock solution to a final concentration of 25 µM in phosphate-buffered saline (PBS), pH 7.4.
-
Induction of Protein Aggregation: Incubate the protein of interest under conditions known to induce aggregation (e.g., elevated temperature, agitation, presence of denaturants) in the presence and absence of varying concentrations of 4-PBA.
-
ThT Staining: Add the ThT working solution to the protein samples in a 96-well black plate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
Data Analysis: An increase in fluorescence intensity in the absence of 4-PBA, and a dose-dependent decrease in its presence, indicates the inhibition of protein aggregation.
Analysis of ER Stress Markers: Western Blotting
Western blotting is a fundamental technique to quantify the expression levels of key proteins involved in the UPR.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin) in the presence or absence of 4-PBA for the desired duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Key Antibodies:
-
GRP78 (BiP): A master regulator of ER stress.
-
Phospho-PERK (Thr980): Indicates PERK activation.
-
Phospho-IRE1α (Ser724): Indicates IRE1α activation.
-
Cleaved ATF6: The active form of ATF6.
-
CHOP: A pro-apoptotic transcription factor induced by ER stress.
Visualization of Protein Aggregates: Immunofluorescence Staining
Immunofluorescence allows for the direct visualization of intracellular protein aggregates.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat as described for Western blotting.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion and Future Perspectives
4-Phenylbutyric acid represents a promising therapeutic agent for a wide range of diseases characterized by impaired proteostasis. Its ability to act as a chemical chaperone and modulate the UPR makes it a valuable tool for both basic research and clinical applications. However, the debate surrounding its precise mechanism of action underscores the need for further investigation.
Future research should focus on:
-
Head-to-head comparisons with a broader range of proteostasis regulators to establish a clear efficacy profile.
-
Dissecting the relative contributions of its chaperone and HDAC inhibitory activities in different disease models.
-
Developing more potent and specific analogues of 4-PBA to enhance its therapeutic index.
By continuing to explore the multifaceted nature of 4-PBA and its impact on the intricate network of proteostasis, we can unlock its full therapeutic potential for the benefit of patients worldwide.
References
-
McManus, J. M., et al. (2023). Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. International Journal of Molecular Sciences, 24(21), 15816. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45-52. [Link]
-
Uppala, R., et al. (2017). Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death. Scientific Reports, 7(1), 3831. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45-52. [Link]
-
Zhang, H., et al. (2013). Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues. British Journal of Pharmacology, 170(4), 822-834. [Link]
-
Liu, X., et al. (2017). 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress. International Journal of Molecular Medicine, 40(4), 1119-1127. [Link]
-
Kopito, R. R., et al. (2022). 4-phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. Aging Cell, 21(12), e13738. [Link]
-
Kim, S. Y., et al. (2015). Endoplasmic Reticulum Stress–Induced IRE1α Activation Mediates Cross-Talk of GSK-3β and XBP-1 to Regulate Inflammatory Cytokine Production. The Journal of Immunology, 194(6), 2869-2877. [Link]
-
Wang, Y., et al. (2014). Unfolded protein response plays a critical role in heart damage after myocardial ischemia/reperfusion in rats. Journal of Thoracic and Cardiovascular Surgery, 148(4), 1478-1485. [Link]
-
Mimori, S., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899-5902. [Link]
-
Luo, D., et al. (2015). 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress. International Journal of Clinical and Experimental Pathology, 8(9), 10306. [Link]
-
Qu, Y., et al. (2023). Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. International Journal of Molecular Sciences, 24(21), 15816. [Link]
-
Luo, D., et al. (2017). Effects of 4-PBA on protein levels in the ATF6 and PERK branches of ER stress signaling in MCT-induced PAH lungs. Oncotarget, 8(46), 80569. [Link]
-
Qu, Y., et al. (2023). Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. International Journal of Molecular Sciences, 24(21), 15816. [Link]
-
Di Rienzo, M., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Molecules, 28(4), 1797. [Link]
-
Van Gucht, S., et al. (2024). The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos. bioRxiv. [Link]
-
Chen, Y. C., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 665558. [Link]
-
Uppala, R., et al. (2017). Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death. Scientific Reports, 7(1), 3831. [Link]
-
Basseri, S., & Austin, R. C. (2008). The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response. Journal of lipid research, 49(12), 2535-2547. [Link]
-
Li, X., et al. (2020). Effect of 0.5 μmol/L DEX and/or 4-PBA on the protein levels of BIP, IRE1, PERK, ATF6, and CHOP in MIN6 Cells. Research Square. [Link]
-
Neuber, C., et al. (2014). Guanabenz interferes with ER stress and exerts protective effects in cardiac myocytes. PloS one, 9(6), e98993. [Link]
-
Wang, K., et al. (2022). Oxidative Stress Can Be Attenuated by 4-PBA Caused by High-Fat or Ammonia Nitrogen in Cultured Spotted Seabass: The Mechanism Is Related to Endoplasmic Reticulum Stress. Antioxidants, 11(7), 1277. [Link]
-
G, S., & R, S. (2018). Proteomic profile of 4-PBA treated human neuronal cells during ER stress. Integrative biology : quantitative biosciences from nano to macro, 10(1), 37-46. [Link]
-
Ayala, I., et al. (2022). 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. Aging cell, 21(12), e13738. [Link]
-
Aryal, S., et al. (2022). The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development. Frontiers in Physiology, 13, 984534. [Link]
-
Chen, Y. C., et al. (2023). Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression. Journal of Biomedical Science, 30(1), 1-15. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-phenylbutyric acid-Identity crisis; can it act as a translation inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle | MDPI [mdpi.com]
- 9. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 4-(2-Thienyl)butyric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential procedural guidance for the proper disposal of 4-(2-Thienyl)butyric acid (CAS No. 4653-11-6), emphasizing safety, regulatory adherence, and environmental responsibility. The procedural steps outlined are synthesized from authoritative safety data sheets and general chemical waste management principles to provide a comprehensive operational plan.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a compound that requires careful handling due to its hazardous properties. It is classified as a skin and eye irritant, and in some cases, as corrosive, capable of causing burns. It may also cause respiratory irritation.[1][2] A study on isolated rat renal cells indicated that this compound can induce cytotoxicity through oxidative stress and mitochondrial dysfunction, highlighting the importance of preventing its release into the environment and minimizing personnel exposure.[3]
The primary directive from multiple safety data sheets is explicit: the substance and its container must be disposed of via an approved waste disposal plant.[4][5] This underscores that this chemical is not suitable for disposal down the sanitary sewer or in regular solid waste streams.[6]
Key Hazard Information Summary:
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation or, more severely, skin burns.[2] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation or eye damage.[2] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Immediate Safety and Handling Protocol
Before initiating any disposal-related activities, the following personal protective equipment (PPE) must be worn to mitigate exposure risks.
-
Eye Protection : Chemical safety goggles or a face shield meeting EN 166 standards or equivalent are mandatory.[7]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use.[7]
-
Body Protection : A laboratory coat or other protective clothing is required to prevent skin contact.[8]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]
Step-by-Step Disposal and Waste Management Workflow
The disposal of this compound is governed by the principle of cradle-to-grave management as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][9] The following workflow provides a systematic approach to its disposal.
Step 1: Waste Identification and Segregation
A laboratory chemical is considered waste once it is no longer intended for use.[10][11]
-
Designate as Hazardous Waste : All quantities of unused, expired, or contaminated this compound must be treated as hazardous waste.[9][11]
-
Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions. It should be segregated with other organic acids, away from bases and strong oxidizing agents.[4]
Step 2: Waste Collection and Container Management
Proper containment is crucial for safe storage and transport.
-
Use Appropriate Containers : Collect liquid waste in a designated, leak-proof container that is chemically compatible. Plastic containers are often preferred over glass to minimize breakage risk.[6] The original container is a suitable option if it is in good condition.
-
Labeling : As soon as waste is added, affix a "Hazardous Waste" tag or label to the container.[6][10][11] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[6]
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator.[6]
-
Appropriate hazard pictograms (e.g., irritant/corrosive).[6]
-
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when adding waste.[9][10]
Step 3: On-Site Storage
-
Storage Location : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7] This area should be a secondary containment system to capture any potential leaks.[11]
-
Storage Limits : Be aware of regulatory limits on the volume of hazardous waste that can be accumulated on-site (e.g., not exceeding 55 gallons).[11]
Step 4: Arranging for Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS office. This documentation is a critical part of the regulatory compliance trail.[6]
-
Professional Disposal : All chemical waste, including this compound and any contaminated materials, must be disposed of through an approved and licensed hazardous waste disposal contractor.[7][4]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent personnel exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated; if in a lab, ensure the chemical fume hood is operational.
-
Contain the Spill : For liquid spills, use an inert, absorbent material such as sand, diatomite, or universal binders to contain the substance.[12] Do not use combustible materials like sawdust on flammable liquids.
-
Collect Contaminated Material : Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[4] Label this container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound with absorbent material").
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Dispose of Spill Debris : The container with the spill cleanup material must be disposed of as hazardous waste, following the same procedure outlined in Section 3.[10]
Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully.
-
Acutely Hazardous vs. Hazardous : Regulations differentiate between containers that held acutely hazardous waste and those that held other hazardous materials.[11] For a standard hazardous chemical like this compound, the container can often be disposed of as regular trash only after all contents have been emptied, leaving as little residue as possible.[11]
-
Triple Rinsing : For highly toxic materials, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[10][11] While not explicitly mandated for this specific compound in the searched literature, it is a best practice to ensure the container is thoroughly decontaminated. If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous waste.[10]
-
Deface Labels : Before disposing of the decontaminated container in the regular trash, all chemical and hazard labels must be defaced or removed.[11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Purdue University, Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center, Occupational and Clinical Research Support. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Lash, L. H., & Zalups, R. K. (1995). Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 213-223. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78386, this compound. Retrieved from [Link]
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. itwreagents.com [itwreagents.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Thienyl)butyric Acid
Welcome to your essential safety and operational guide for handling 4-(2-Thienyl)butyric acid (CAS No. 4653-11-6). In the fast-paced world of research and drug development, our most critical asset is our team's safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring that every protocol is a self-validating system for safety and efficacy.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a carboxylic acid derivative widely used as a building block in pharmaceutical synthesis. While invaluable in research, its chemical nature demands rigorous safety protocols. The primary hazards associated with this compound are significant and must be respected to prevent injury.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1] Some suppliers classify it more severely as causing severe skin burns.[3]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][5]
The signal word associated with this chemical is typically "Warning," though some safety data sheets (SDS) use "Danger," indicating a higher perceived hazard level.[3][5] Understanding these classifications is the foundational step in mitigating risk. The irritation and corrosive potential stem from its acidic nature, which can disrupt cell membranes and proteins upon contact.
Core Protective Measures: Your Essential PPE Ensemble
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a scientifically-backed decision tailored to the specific hazards of the chemical. For this compound, a multi-layered defense is crucial.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Acidic compounds can cause irreversible eye damage.[6] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: At all times when handling this chemical, wear chemical safety goggles that conform to European standard EN 166 or equivalent.[3] These provide a seal around the eyes to protect against splashes from any direction.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, supplement your goggles with a full-face shield.[6] A face shield offers a broader barrier, protecting your entire face from direct contact.
Hand Protection: Preventing Dermal Contact
The skin is a primary route of exposure. Direct contact can lead to irritation or chemical burns.[3][7]
-
Glove Selection: Use chemically resistant, protective gloves.[3] Gloves made from nitrile or butyl rubber are highly recommended for handling acids.[6] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.
-
Glove Integrity: Before each use, inspect gloves for any signs of degradation, punctures, or tears. Discard and replace them immediately if any damage is found. Never reuse disposable gloves. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[3]
Body Protection: Shielding Against Spills and Splashes
Protecting exposed skin is critical. Standard laboratory attire is often insufficient.
-
Laboratory Coat: A professional lab coat is the minimum requirement to protect your clothing and skin from minor spills.[8]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, wear a chemical-resistant apron over your lab coat.
Respiratory Protection: Safeguarding Your Airways
Inhalation of vapors or mists can cause respiratory tract irritation.[1][2] The need for respiratory protection is dictated by your work environment and the scale of your operation.
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize vapor inhalation.[9]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill, respiratory protection is necessary.[8] A respirator with a Type ABEK (EN 14387) filter is suitable, protecting against organic vapors, inorganic vapors, acid gases, and ammonia. For low-level vapor environments, an N95 mask may provide some protection, but a half-mask or full-face respirator with appropriate acid gas cartridges is the more robust and recommended solution.[6]
Operational Protocol: A Step-by-Step Guide to Safe Handling
A culture of safety is built on clear, repeatable procedures. Follow this workflow from the moment the chemical arrives to its final disposal.
Step 1: Engineering Controls and Preparation
-
Verify Ventilation: Confirm that your chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from your workstation.[3][9]
-
Assemble Materials: Prepare all necessary equipment, including a designated waste container, before bringing the chemical into the work area.
-
Don PPE: Put on all required PPE as outlined in the sections above.
Step 2: Handling the Chemical
-
Work Within the Fume Hood: Perform all transfers and manipulations of this compound inside the fume hood.
-
Avoid Aerosolization: Pour liquids carefully to minimize splashing and the generation of mists.
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[3][5]
Step 3: Spill Management
-
Small Spills: For a minor spill within the fume hood, absorb the liquid with an inert material (e.g., vermiculite, dry sand).[10]
-
Collection: Scoop the absorbent material into a designated, properly labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.[10]
Step 4: Disposal Plan
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and absorbent materials, in a clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Container Disposal: Empty containers are considered hazardous waste and must be disposed of in the same manner as the chemical itself.[8] Do not rinse them into the sanitary sewer system.[9]
-
Professional Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed waste disposal contractor.[5][8]
Data Summary: Chemical and Safety Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [1][3] |
| Molecular Weight | 170.23 g/mol | [1][3] |
| Appearance | Light brown liquid | [3] |
| Density | 1.169 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| GHS Hazard Codes | H315, H319, H335 | [1][2][5] |
Visual Guide: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling scenario.
Sources
- 1. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. leelinework.com [leelinework.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. media.laballey.com [media.laballey.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
